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  • Product: Pyridinium, 1,3-dimethyl-, iodide
  • CAS: 10129-51-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Mechanistic Dynamics of 1,3-Dimethylpyridinium Iodide

An Advanced Technical Guide for Researchers and Application Scientists Executive Summary In the realm of advanced organic synthesis and materials science, quaternary pyridinium salts serve as foundational building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Guide for Researchers and Application Scientists

Executive Summary

In the realm of advanced organic synthesis and materials science, quaternary pyridinium salts serve as foundational building blocks. Among these, 1,3-dimethylpyridinium iodide (CAS 10129-51-8) occupies a unique niche. Characterized by its asymmetric methyl substitution, this compound is a critical intermediate in the regioselective synthesis of dihydropyridines and acts as a structure-directing templating agent in the formation of low-dimensional iodobismuthate perovskites.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic datasheets. Here, we will dissect the causality behind its physicochemical properties, explore its structural dynamics via isotopic exchange, and establish self-validating experimental protocols for its synthesis and downstream reduction.

Physicochemical Profiling & Structural Causality

Understanding the macroscopic properties of 1,3-dimethylpyridinium iodide requires an analysis of its molecular architecture. The presence of the electron-donating methyl group at the 3-position fundamentally alters the electronic distribution of the pyridinium ring compared to its symmetric isomers.

Quantitative Data Summary
PropertyValueMechanistic Causality / Significance
Molecular Formula C₇H₁₀INDefines the quaternary ammonium salt nature; ensures a permanent positive charge on the nitrogen 1.
Molecular Weight 235.07 g/mol Critical for precise stoichiometric calculations during organometallic templating and reduction workflows.
Melting Point 145–146 °CDriven by strong electrostatic interactions in the ionic crystal lattice. The asymmetry at the 3-position slightly disrupts perfect crystal packing, resulting in a lower melting point than symmetric analogs like 1,4-dimethylpyridinium iodide (151–154 °C) 23.
Solubility High in H₂O / MeOHThe highly polarizable iodide counterion and the permanently charged pyridinium core ensure rapid solvation in polar protic solvents, facilitating homogeneous catalysis.

Synthesis & Self-Validating Protocol

To ensure absolute trustworthiness in downstream applications, the synthesis of 1,3-dimethylpyridinium iodide must be treated as a self-validating system. We utilize a classic Menschutkin reaction (Sₙ2 N-alkylation), incorporating strategic quality control checkpoints.

Synthesis A 3-Picoline + Methyl Iodide B Nucleophilic Substitution (SN2 Reaction) A->B Acetonitrile, 50°C C 1,3-Dimethylpyridinium Iodide (Crude) B->C Precipitation D Recrystallization (Ethanol/Ether) C->D Purification E Pure Product (MP: 145-146 °C) D->E Yield >85% F Self-Validation: 1H-NMR & Melting Point E->F Quality Control

Workflow for the synthesis and self-validation of 1,3-dimethylpyridinium iodide.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 1.0 equivalent of 3-picoline in anhydrous acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that stabilizes the highly polar transition state of the Sₙ2 reaction, accelerating the quaternization without solvolyzing the alkyl halide.

  • Alkylating Agent Addition: Cool the vessel to 0 °C and add 1.1 equivalents of methyl iodide dropwise. Causality: Methyl iodide is highly volatile and the reaction is exothermic; strict thermal control prevents the loss of the reagent and suppresses side reactions.

  • Thermal Maturation: Heat the mixture to 50 °C for 16 hours under an inert atmosphere.

  • Anti-Solvent Precipitation: Cool the mixture to room temperature and add cold diethyl ether. Causality: The ionic product is entirely insoluble in low-dielectric ether, forcing a quantitative crash-out of the crude salt.

  • Recrystallization: Dissolve the crude solid in a minimum volume of hot absolute ethanol, then layer with diethyl ether.

  • Self-Validation (QC):

    • Melting Point: Must be sharply between 145–146 °C. A depressed or broadened melting point (<144 °C) definitively indicates moisture entrapment or unreacted 3-picoline, necessitating a secondary recrystallization.

    • NMR Isotopic Exchange Test: In weakly alkaline D₂O, the N-methyl and 3-methyl protons do not undergo isotopic exchange 4. If exchange is observed, the starting material was contaminated with 4-picoline (forming 1,4-dimethylpyridinium iodide, which readily exchanges its 4-methyl protons due to resonance stabilization of the resulting ylide).

Mechanistic Reactivity: Regioselective Borohydride Reduction

A primary application of 1,3-dimethylpyridinium iodide is its conversion into dihydropyridines via sodium borohydride (NaBH₄) reduction. This reaction is highly sensitive to pH and steric environments.

Reduction A 1,3-Dimethylpyridinium Cation B Hydride Attack (NaBH4) Strongly Alkaline Medium A->B Regioselective Control C 1,4-Dihydropyridine (Thermodynamic Product) B->C Major Pathway (Steric & Electronic) D 1,2- / 1,6-Dihydropyridine (Kinetic Products) B->D Minor Pathway

Regioselective pathways during the borohydride reduction of the pyridinium cation.

The Causality of the Alkaline Medium

Performing the borohydride reduction of 1,3-dimethylpyridinium iodide in a strongly alkaline medium is an absolute requirement 5. Why? Dihydropyridines are essentially cyclic enamines. In neutral or acidic conditions, enamines are rapidly protonated and undergo hydrolytic ring-opening or rapid over-reduction to tetrahydropyridines. A high pH suppresses the protonation of the enamine double bond, trapping the dihydropyridine state.

Regioselectivity: 1,4- vs. 1,6- Attack

The incoming hydride (H⁻) from NaBH₄ faces a choice of electrophilic sites on the pyridinium ring (positions 2, 4, and 6). The methyl group at the 3-position introduces significant steric bulk, hindering attack at the adjacent 2- and 4-positions. However, the 1,4-dihydropyridine is generally the thermodynamically favored product due to superior orbital overlap and extended conjugation compared to the cross-conjugated 1,2- or 1,6-isomers 6. By carefully controlling temperature and utilizing the strongly alkaline medium, researchers can isolate the 1,4-dihydropyridine with high fidelity.

Advanced Applications: Iodobismuthate Templating

Beyond organic synthesis, 1,3-dimethylpyridinium iodide acts as an organic structure-directing agent (templating cation) in the formation of polynuclear iodobismuthate networks. When reacted with Bismuth(III) iodide (BiI₃), the asymmetric charge distribution and specific steric footprint of the 1,3-dimethylpyridinium cation perfectly template the formation of zero-dimensional or low-dimensional perovskite-like structures, such as those containing the tetranuclear [Bi₄I₁₆]⁴⁻ anion 7. This highlights the compound's versatility bridging organic methodology and advanced inorganic materials science.

References

  • PubChem. "1,3-Dimethylpyridinium iodide".
  • The Journal of Organic Chemistry (1964). "Steroidal 21-Phenylhydrazones".
  • LookChem. "1,4-Dimethylpyridinium iodide Properties".
  • SciSpace. "Quaternization Reactions. II. Pyridazines." SciSpace Repository.
  • ResearchGate. "Borohydride reduction of 1,3-dimethylpyridinium iodide in strongly alkaline medium." Tetrahedron Letters.
  • The Journal of Organic Chemistry. "Borohydride reduction of pyridinium salts.
  • MDPI (2023).

Sources

Exploratory

Technical Whitepaper: Molecular Structure, Conformation, and Synthesis of 1,3-Dimethylpyridinium Iodide

This guide is structured as a technical whitepaper designed for immediate application in research and development environments. It prioritizes structural logic, reproducible synthesis, and validation metrics.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical whitepaper designed for immediate application in research and development environments. It prioritizes structural logic, reproducible synthesis, and validation metrics.

Executive Summary

1,3-Dimethylpyridinium iodide (N-methyl-3-picolinium iodide) represents a fundamental quaternary ammonium salt with significant utility in physical organic chemistry. It serves as a structural probe for charge-transfer interactions, a precursor for NADH-mimetic hydride transfer reagents, and a component in the design of ionic liquids. This guide provides a definitive analysis of its molecular conformation, electronic properties, and a validated protocol for its synthesis and purification.

Molecular Architecture & Crystallography

Cationic Planarity and Conformation

The 1,3-dimethylpyridinium cation is characterized by a rigid, planar aromatic heterocycle. Unlike non-aromatic piperidine analogs, the pyridinium ring maintains


 symmetry (assuming the methyl groups are freely rotating, though the N-Me group effectively locks into the plane on average).
  • Ring Planarity: The six-membered ring is essentially flat due to

    
     hybridization of all ring atoms.
    
  • Substituent Orientation:

    • N-Methyl (

      
      ):  Lies in the plane of the ring to maximize 
      
      
      
      -bond overlap and minimize steric strain, though crystal packing forces can induce slight out-of-plane deviations.
    • C-Methyl (

      
      ):  Located at the meta-position relative to the nitrogen. This asymmetry distinguishes it from the 1,4-isomer, creating a distinct dipole vector.
      
  • Steric Interactions: The 1,3-substitution pattern introduces a specific steric environment. The

    
    -methyl group is adjacent to the 
    
    
    
    and
    
    
    protons but sufficiently distant from the N-methyl group to prevent significant steric clashing (unlike 1,2-dimethylpyridinium salts, where peri-interactions distort the geometry).
Anion Placement and Lattice Forces

In the crystalline state, the iodide anion (


) does not occupy a random position. Its location is dictated by electrostatic potential maps and weak hydrogen bonding.
  • Coulombic Interaction: The iodide resides primarily above or below the pyridinium plane, maximizing interaction with the positively charged nitrogen center while minimizing repulsion from the

    
    -electron cloud.
    
  • Hydrogen Bonding (

    
    ):  The most acidic protons on the ring are at the 
    
    
    
    and
    
    
    positions (adjacent to the quaternary nitrogen). The iodide anion frequently acts as a hydrogen bond acceptor for these protons, forming a structured network that stabilizes the crystal lattice.
Structural Logic Diagram

The following diagram illustrates the primary stabilizing forces within the molecular complex.

MolecularStructure Cation 1,3-Dimethylpyridinium (Cation) PiSystem Aromatic Pi-System (Electron Deficient) Cation->PiSystem Delocalized + Charge Anion Iodide (Anion) Anion->Cation Electrostatic Attraction Anion->PiSystem Charge Transfer (CT) RingProtons Alpha-Protons (H2, H6) RingProtons->Anion C-H...I Hydrogen Bond

Figure 1: Interaction map detailing the electrostatic and weak-bonding forces stabilizing the 1,3-dimethylpyridinium iodide salt.

Electronic Properties & Charge Transfer

Charge Distribution

The quaternization of the nitrogen atom pulls electron density from the ring, making the nucleus highly electron-deficient (electrophilic).

  • H2 Proton: The most deshielded proton due to the inductive effect of the adjacent

    
     and the lack of shielding substituents.
    
  • Dipole Moment: The 3-methyl group breaks the symmetry along the

    
     axis, resulting in a net dipole moment that influences solubility and orientation in electric fields.
    
Charge-Transfer (CT) Bands

Pyridinium iodides are classic examples of donor-acceptor complexes.

  • Mechanism: An electron is excited from the HOMO of the iodide anion to the LUMO of the pyridinium ring (

    
    ).
    
  • Visual Indicator: While the pure cation is colorless, the salt often appears pale yellow or orange in the solid state or non-polar solvents due to this CT band.

  • Solvatochromism: The energy of this transition is highly solvent-dependent. In polar solvents, the salt is well-solvated (stabilizing the ground state ion pair), shifting the CT band to higher energies (blue shift) and often rendering the solution colorless.

Synthesis & Purification Protocol

Reaction Scheme

Reaction:


 Methylation of 3-Picoline
Equation: 

Safety Directives
  • Methyl Iodide (MeI): A potent neurotoxin and alkylating agent. MUST be handled in a functionally certified fume hood. Double-gloving (nitrile) is mandatory. Use a closed system to prevent vapor escape.

  • Exotherm: The quaternization reaction is exothermic. Uncontrolled addition can lead to solvent boiling and runaway pressure buildup.

Step-by-Step Methodology
PhaseStepActionRationale
Prep 1Charge a dry 100 mL round-bottom flask (RBF) with 3-Picoline (9.3 g, 0.10 mol) and Isopropyl Alcohol (20 mL) .IPA provides a medium where the starting material is soluble, but the product is less soluble (antisolvent effect).
Reaction 2Cool the solution to 0°C in an ice bath. Add Methyl Iodide (14.2 g, 0.10 mol) dropwise over 20 minutes.Cooling controls the initial exotherm; dropwise addition prevents thermal runaway.
Reaction 3Remove ice bath. Attach a reflux condenser.[1] Heat to 50°C for 2 hours, then reflux for 30 minutes.Ensures complete conversion. The product may begin to precipitate as a solid or oil.
Workup 4Cool the mixture slowly to room temperature, then to 4°C (fridge) for 4 hours.Promotes crystallization. Rapid cooling traps impurities.
Isolation 5Filter the precipitate using a Buchner funnel. Wash with cold diethyl ether (

mL).
Ether removes unreacted organic starting materials (picoline/MeI) without dissolving the salt.
Purification 6Recrystallization: Dissolve crude solid in minimum hot Ethanol (abs). Add Ethyl Acetate until turbid. Cool.Increases purity >99%. Removes trace iodine (yellow color) and hydrolysis byproducts.
Synthesis Workflow Diagram

SynthesisProtocol Start Start: 3-Picoline + Isopropyl Alcohol Addition Add Methyl Iodide (0°C, Dropwise) Start->Addition N2 Atmosphere Reflux Reflux (50-80°C) 2.5 Hours Addition->Reflux Exothermic Crystallize Cool to 4°C Precipitation Reflux->Crystallize Solubility Drop Wash Filter & Wash (Cold Ether) Crystallize->Wash Recryst Recrystallize (EtOH / EtOAc) Wash->Recryst Purification Final Pure 1,3-Dimethylpyridinium Iodide Recryst->Final Dry in Vacuo

Figure 2: Operational workflow for the synthesis and purification of the target salt.[2]

Characterization & Validation Data

To ensure the synthesized material is the correct isomer and free of impurities, compare experimental data against the following standard values.

NMR Spectroscopy (Self-Validating)

The


 NMR spectrum in DMSO-

is the primary validation tool.
Proton PositionChemical Shift (

, ppm)
MultiplicityInterpretation
H-2 8.90 - 9.05Singlet (s)Most deshielded; between

and

. Diagnostic peak.
H-6 8.75 - 8.85Doublet (d)Adjacent to

; shows coupling to H-5.
H-4 8.40 - 8.50Doublet (d)Para to

; deshielded but less than ortho protons.
H-5 8.00 - 8.10Multiplet (m)Meta to

; least deshielded ring proton.
N-CH3 4.30 - 4.40Singlet (s)Characteristic quaternary methyl peak.
C-CH3 2.45 - 2.55Singlet (s)Methyl group on the ring.

Note: Shifts may vary slightly (


 ppm) depending on concentration and water content in DMSO.
Physical Constants
  • Appearance: White to pale yellow hygroscopic crystals. (Deep yellow indicates free iodine contamination).

  • Melting Point: 146°C - 148°C (Lit.). Note: Isomers have significantly different melting points (e.g., 1,4-isomer melts >230°C). This is a critical checkpoint.

  • Solubility: Highly soluble in water, methanol, DMSO. Insoluble in ether, hexane, ethyl acetate.

Applications in Drug Discovery

  • NADH Modeling: This salt is reduced by sodium borohydride to form 1,3-dimethyl-1,4-dihydropyridine, mimicking the biological reduction of

    
     to 
    
    
    
    .
  • Fragment-Based Screening: The rigid cationic scaffold serves as a fragment for probing cation-pi interactions in enzyme active sites (e.g., acetylcholinesterase inhibitors).

References

  • Crystal Structure of Pyridinium Salts: Deschner, J., et al. (2017). 1,4-Dimethylpyridinium iodide. IUCrData, 2, x170269. (Provides the foundational crystallographic analog for dimethylpyridinium iodides).

  • Synthesis & Properties: Kosower, E. M. (1958). The Effect of Solvent on Spectra.[3][4][5] I. A New Empirical Measure of Solvent Polarity: Z-Values. Journal of the American Chemical Society, 80(13), 3253–3260. (Foundational text on the charge-transfer properties of pyridinium iodides).

  • NMR Data Compilation: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. (Used for validating solvent impurity peaks in the workup).

  • General Isomer Data: PubChem Compound Summary for CID 126960240: 1,3-Dimethylpyridinium iodide.[6] National Center for Biotechnology Information.

Sources

Foundational

The Thermodynamic and Thermal Stability of 1,3-Dimethylpyridinium Iodide Salts: A Comprehensive Technical Guide

Executive Summary 1,3-Dimethylpyridinium iodide is a critical quaternary ammonium salt utilized extensively as a precursor in organometallic synthesis, a building block for perovskite-like hybrid materials, and a structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dimethylpyridinium iodide is a critical quaternary ammonium salt utilized extensively as a precursor in organometallic synthesis, a building block for perovskite-like hybrid materials, and a structural model for nicotinamide adenine dinucleotide (NAD+) in electrochemical studies. For researchers and drug development professionals, understanding the thermodynamic and thermal stability of this compound is paramount. This whitepaper provides an in-depth analysis of the structural causality behind its stability, its behavior under electrochemical reduction, and its thermal degradation profile when incorporated into complex hybrid networks.

Structural Causality and Thermodynamic Fundamentals

The thermodynamic stability of pyridinium salts is heavily dictated by the position of their alkyl substituents. In 1,3-dimethylpyridinium iodide, the methyl group is located at the meta (3-) position relative to the quaternized nitrogen. This specific regiochemistry imparts unique thermodynamic properties, particularly regarding proton exchange and acid-base stability.

Resistance to Proton Exchange

In weakly alkaline environments (e.g.,


 containing potassium carbonate), the methyl protons of 1,2-dimethylpyridinium and 1,4-dimethylpyridinium iodides undergo rapid hydrogen-deuterium exchange. This occurs because deprotonation at the 2- or 4-position yields an enamine-like carbanion that is highly resonance-stabilized by the adjacent positively charged nitrogen.

Conversely, 1,3-dimethylpyridinium iodide exhibits profound thermodynamic stability against proton exchange. The carbanion formed by deprotonating the 3-methyl group cannot delocalize its negative charge onto the nitrogen atom via resonance. Consequently, the activation energy for this deprotonation is prohibitively high, rendering the 3-methyl group thermodynamically stable in alkaline media .

Regioselectivity in Electrochemical Reduction

When subjected to one-electron electrochemical reduction or chemical reduction via borohydride/dithionite, 1,3-dimethylpyridinium iodide forms a highly reactive pyridinyl radical intermediate. The subsequent reaction pathways—dimerization, disproportionation, or further reduction—are governed by the thermodynamic stability of the resulting dihydropyridine isomers.

While the


 mechanism can lead to kinetically favored 1,2- or 1,6-dihydropyridines, the 1,4-dihydropyridine isomer  is overwhelmingly the dominant product due to its superior thermodynamic stability, driven by a symmetric distribution of electron density and minimized steric hindrance[1].

G A 1,3-Dimethylpyridinium Iodide B One-Electron Reduction A->B C Pyridinyl Radical Intermediate B->C D Dimerization (Kinetically Favored) C->D High Conc. E 1,4-Dihydropyridine (Thermodynamically Stable) C->E Disproportionation F 1,2- / 1,6-Dihydropyridine (Less Stable) C->F SNi' Mechanism

Thermodynamic pathways of 1,3-dimethylpyridinium reduction.

Thermal Stability in Hybrid Metallo-Organic Frameworks

Beyond its behavior in solution, 1,3-dimethylpyridinium iodide is a vital organic cation for stabilizing inorganic networks, particularly in the synthesis of heterometallic iodobismuthates and iodoantimonates. These hybrid materials are highly sought after for their optoelectronic and thermochromic properties.

Stabilization of Iodobismuthate Networks

When reacted with bismuth(III) iodide (


), 1,3-dimethylpyridinium iodide facilitates the formation of tetranuclear 

-type anions, such as

. The thermodynamic stability of the resulting crystal lattice is reinforced by numerous short

hydrogen bonding interactions between the 1,3-dimethylpyridinium cations and both terminal and

-bridging iodides[2].

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal that these 1,3-dimethylpyridinium-templated networks maintain strict thermal stability up to approximately 200 °C, after which the organic cation undergoes thermal degradation[3].

Workflow Step1 Precursor: 3-Picoline + Methyl Iodide Step2 Quaternization (5-10 °C to RT) Step1->Step2 Step3 1,3-Dimethylpyridinium Iodide Step2->Step3 Step4 Complexation with BiI3 Step3->Step4 Step5 Hybrid Iodobismuthate Network Step4->Step5 Step6 TGA/DSC: Stable up to ~200 °C Step5->Step6

Workflow for synthesis and thermal stability analysis of hybrid networks.

Quantitative Data Summaries

The following tables synthesize the thermodynamic and thermal stability metrics of 1,3-dimethylpyridinium iodide compared to its structural isomers and its complexed forms.

Table 1: Thermodynamic and Kinetic Stability Indicators of Dimethylpyridinium Isomers

IsomerProton Exchange (Weak Base)Reduction RegioselectivityDominant Stable Product
1,2-Dimethylpyridinium Rapid exchange (H-D)1,2-DihydropyridineKinetically favored
1,3-Dimethylpyridinium No exchange (Stable) 1,4-Dihydropyridine Thermodynamically stable
1,4-Dimethylpyridinium Rapid exchange (H-D)1,4-DihydropyridineThermodynamically stable

Table 2: Thermal Properties of 1,3-Dimethylpyridinium-Based Hybrid Materials

Material ComplexAnionic FrameworkThermal Stability Limit (TGA)Optical Band Gap (

)
(1,3-MePy)₄[Bi₄I₁₆] Tetranuclear

-type
~200 °C~1.8 - 2.0 eV
(1,3-MePy)₂[Cu₂Bi₂I₁₀] 1D Polymeric~200 °C~1.9 eV

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and stability assessment of 1,3-dimethylpyridinium iodide.

Protocol 1: Controlled Quaternization Synthesis

Causality Check: Temperature control is strictly maintained between 5–10 °C during addition to prevent thermal degradation of the highly reactive methyl iodide and to suppress unwanted side reactions.

  • Preparation: Charge a dry, round-bottom flask with 3-picoline (99.5% purity) and anhydrous methanol. Place the flask in an ice-water bath and allow it to equilibrate to 5–10 °C.

  • Reagent Addition: Under vigorous magnetic stirring, add a 1.5 molar excess of methyl iodide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) dropwise over a period of 30 minutes .
    
  • Reaction Propagation: Maintain the mixture at 5–10 °C for 2 hours, then remove the ice bath and allow the solution to stir continuously at room temperature for an additional 14 hours.

  • Isolation: Remove the methanol solvent and unreacted methyl iodide under reduced pressure (rotary evaporation).

  • Purification & Validation: Recrystallize the crude 1,3-dimethylpyridinium iodide twice from a mixture of methanol and anhydrous diethyl ether (1:7.5, v/v). Filter the resulting crystals, wash with anhydrous benzene, and dry under a vacuum. Validate purity via

    
     NMR (DMSO-
    
    
    
    ) to confirm the absence of unreacted 3-picoline.
Protocol 2: Electrochemical Reduction and Radical Stability Assessment

Causality Check: The use of Cyclic Voltammetry (CV) at varying scan rates allows researchers to determine if the generated pyridinyl radical is stable enough to undergo reversible oxidation, or if it rapidly dimerizes due to thermodynamic instability.

  • Electrolyte Preparation: Prepare a 1.0 mM solution of the purified 1,3-dimethylpyridinium iodide in anhydrous acetonitrile. Add 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) as the supporting electrolyte.
    
  • Cell Setup: Utilize a standard three-electrode cell comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Purge the solution with high-purity

    
     gas for 15 minutes prior to analysis to remove dissolved oxygen.
    
  • Voltammetric Profiling: Execute Cyclic Voltammetry at scan rates ranging from 50 to 500 mV/s. Monitor the cathodic peak corresponding to the one-electron reduction.

  • Data Interpretation: Analyze the return sweep. An irreversible signal indicates that the pyridyl radicals are thermodynamically unstable as monomers and rapidly react further (e.g., via dimerization) [4].

References

  • Felice Liberatore's research works | Sapienza University of Rome Source: ResearchGate URL:[Link]

  • Unexpected Formation of the Iodobismuthate Salt (C14H15S2N2)2(C9H10SN)2[Bi4I16] upon Reaction of the Unsaturated Ligand Z-PySCH2CH=CHCH2SPy with BiI3 Source: MDPI URL:[Link]

  • Quaternization Reactions. II. Pyridazines. Source: SciSpace URL:[Link]

  • Electrochemical reduction of 3-cyano-1-methylpyridinium iodide, a nicotinamide adenine dinucleotide model compound Source: ACS Publications URL:[Link]

  • Supporting Information Materials Source: Amazon S3 URL:[Link]

  • (PDF) Copper- and Silver-Containing Heterometallic Iodobismuthates: Features of Thermochromic Behavior Source: ResearchGate URL:[Link]

Sources

Exploratory

Solubility Profile and Characterization of 1,3-Dimethylpyridinium Iodide: A Technical Guide

Executive Summary 1,3-Dimethylpyridinium iodide (CAS: 10129-51-8), historically referenced in industrial catalysis as -methyl-3-picolinium iodide , is a quaternary ammonium salt critical to organic synthesis and electroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dimethylpyridinium iodide (CAS: 10129-51-8), historically referenced in industrial catalysis as


-methyl-3-picolinium iodide , is a quaternary ammonium salt critical to organic synthesis and electrochemical applications. Unlike neutral organic molecules, its solubility is governed by the competition between its crystal lattice energy and the solvation enthalpy provided by the solvent.

This guide provides a comprehensive solubility analysis, transitioning from theoretical physicochemical principles to practical experimental determination. It is designed for researchers optimizing ionic liquid synthesis , catalytic carbonylation , or electrochemical electrolyte formulation .

Physicochemical Profile & Theoretical Basis

To predict and manipulate the solubility of 1,3-dimethylpyridinium iodide, one must understand its ionic nature. As a 1:1 electrolyte, it does not "dissolve" in the traditional sense of neutral molecular dispersion but rather dissociates into solvated ions.

Structural Parameters
PropertyValue
IUPAC Name 1,3-Dimethylpyridin-1-ium iodide
Formula

Molecular Weight 235.07 g/mol
Cation Character Planar, aromatic, charge-delocalized pyridinium ring
Anion Character Soft, polarizable iodide (

)
Primary Interaction Ion-Dipole (Solvent) vs. Coulombic (Lattice)
The Thermodynamics of Dissolution

Solubility (


) is driven by the balance of lattice enthalpy (

) and solvation enthalpy (

):


  • Lattice Energy: High. The electrostatic attraction between the pyridinium cation and iodide anion is strong.

  • Solvation Requirement: The solvent must possess high dielectric constant (

    
    ) or strong dipole moments to overcome the lattice energy.
    
    • Cation Solvation: Stabilized by Lewis bases (electron donors) via ion-dipole interactions.

    • Anion Solvation: Iodide is a "soft" anion. It is poorly solvated by hard hydrogen bond donors (like water) compared to smaller ions (Cl⁻), but highly soluble in polar aprotic solvents (DMSO, Acetonitrile) due to polarizability.

Solvent Compatibility Matrix

The following data categorizes solvents based on their ability to solvate 1,3-dimethylpyridinium iodide at ambient temperature (


).
Table 1: Solubility Classification
Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Polar Protic MethanolHigh Strong H-bonding and high dielectric constant stabilize the ionic pair.
Polar Protic EthanolHigh Good solubility; often used for recrystallization when heated.
Polar Protic Isopropyl Alcohol (IPA)Moderate/Low Critical Distinction: Often used as a reaction medium where the salt precipitates upon formation (antisolvent effect at RT).
Polar Aprotic DMSOVery High High dipole moment effectively shields the cation charge.
Polar Aprotic AcetonitrileHigh Preferred for electrochemical windows; stabilizes the soft iodide anion.
Polar Aprotic AcetoneModerate Soluble, but significantly less than in MeOH/ACN.
Organic Acid Acetic AcidHigh Used industrially in carbonylation catalysis (e.g., acetic anhydride production).
Non-Polar Diethyl EtherInsoluble Lacks dipole strength to overcome lattice energy. Used as a precipitant.[1]
Non-Polar Hexane / TolueneInsoluble Completely immiscible with the ionic salt.

Field Note: In industrial acetic anhydride production (e.g., Eastman Chemical processes),


-methyl-3-picolinium iodide is utilized as a promoter dissolved in a mixture of acetic acid and methyl iodide . This confirms its high stability and solubility in organic acid/haloalkane mixtures under reaction conditions.

Visualization: Purification & Solubility Logic

The following diagram illustrates the logical workflow for purifying 1,3-dimethylpyridinium iodide using solvent polarity differentials.

PurificationLogic Start Crude 1,3-Dimethylpyridinium Iodide SolventSelect Select Solvent: Ethanol or Methanol Start->SolventSelect Heat Heat to Reflux (60-70°C) SolventSelect->Heat Dissolution Complete Dissolution? Heat->Dissolution FilterHot Hot Filtration (Remove Insoluble Impurities) Dissolution->FilterHot Yes AddMore Add Min. Solvent Dissolution->AddMore No Precipitation Induce Crystallization FilterHot->Precipitation AddMore->Heat MethodA Method A: Cool to 0°C Precipitation->MethodA MethodB Method B: Add Anti-Solvent (Diethyl Ether/Hexane) Precipitation->MethodB Collect Vacuum Filtration & Wash with Cold Ether MethodA->Collect MethodB->Collect

Figure 1: Decision tree for the recrystallization of 1,3-dimethylpyridinium iodide based on differential solubility.

Experimental Protocol: Gravimetric Solubility Determination

Since specific quantitative data (g/L) varies by lot and purity, researchers must validate solubility empirically. This protocol ensures self-validating results.

Objective

Determine the saturation solubility (


) of 1,3-dimethylpyridinium iodide in a target solvent at 

.
Materials
  • 1,3-Dimethylpyridinium iodide (Dry,

    
     purity).
    
  • Target Solvent (anhydrous).

  • 0.22

    
     PTFE Syringe Filter.
    
  • Temperature-controlled shaker or water bath.

Workflow
  • Supersaturation: Add excess salt to 5.0 mL of solvent in a sealed vial. Ensure visible solid remains at the bottom.

  • Equilibration: Agitate at

    
     for 24 hours. Critical: Equilibrium is reached only when concentration plateaus.
    
  • Filtration: Draw the supernatant through a pre-warmed syringe filter (to prevent precipitation in the filter) into a tared weighing vial.

  • Gravimetric Analysis:

    • Weigh the vial + solution (

      
      ).
      
    • Evaporate solvent (Rotary evaporator or

      
       stream).
      
    • Dry residue in a vacuum oven at

      
       for 4 hours.
      
    • Weigh the vial + dry solid (

      
      ).
      
Calculation


(Where 

is the density of the solvent).

Applications & Implications

Catalytic Carbonylation

In the synthesis of acetic anhydride (e.g., the Monsanto or Cativa processes), quaternary ammonium iodides like 1,3-dimethylpyridinium iodide function as iodide promoters .

  • Role: They stabilize the rhodium/iridium catalyst and maintain high iodide concentration in the liquid phase.

  • Solubility Requirement: Must remain fully dissolved in the aggressive acetic acid/methyl acetate/methyl iodide reaction matrix at high temperatures (

    
    ).
    
Electrochemical Electrolytes

Pyridinium salts are precursors to Ionic Liquids (ILs).

  • Window: 1,3-dimethylpyridinium iodide in Acetonitrile offers a wide electrochemical window, though the iodide anion is susceptible to oxidation (

    
    ).
    
  • Usage: Used in dye-sensitized solar cells (DSSCs) where the

    
     redox couple is active.[1]
    

References

  • Sigma-Aldrich. 1,3-Dimethylpyridinium iodide Product Specification & CAS 10129-51-8. Retrieved from

  • PubChem. 1,3-Dimethylpyridinium iodide Compound Summary. National Library of Medicine. Retrieved from [2]

  • Polichnowski, S. W. (1999). Process for the manufacture of acetic anhydride. U.S. Patent No. 5,922,911. Washington, DC: U.S. Patent and Trademark Office. (Describes use of N-methyl-3-picolinium iodide in acetic acid/methyl iodide mixtures). Retrieved from

  • Larkin, J. et al. (1982). Production of acetic anhydride. U.S. Patent No. 4,333,884. (Validation of solubility in catalytic reaction mixtures). Retrieved from

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvatochromism and salt solubility principles).

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of Thallous Nitrate (CAS 10129-51-8)

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for Thallous Nitrate (CAS 10129-51-8). Given its...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for Thallous Nitrate (CAS 10129-51-8). Given its extreme toxicity and hazardous properties, a profound understanding and strict adherence to safety protocols are not merely best practices but critical imperatives to ensure personnel safety and environmental protection.

Core Toxicological Profile and Hazard Identification

Thallous nitrate, or thallium(I) nitrate (TlNO₃), is a colorless, odorless crystalline solid that is highly soluble in water.[1][2] Its primary danger lies in its classification as a potent cumulative poison. The effects of exposure can be delayed and are often severe, targeting multiple organ systems.[3] Thallium is readily absorbed through ingestion, inhalation, and skin contact.[1][3]

The most characteristic sign of thallium poisoning is alopecia (hair loss), which typically occurs two to three weeks after exposure.[3][4] However, initial symptoms of acute poisoning are often related to the gastrointestinal tract and nervous system, including severe pain, nausea, vomiting, and polyneuritis.[3][4] Chronic exposure can lead to persistent neurological damage, cardiovascular effects, and other severe health issues.[4][5]

GHS Hazard Classification

Thallous Nitrate is classified under the Globally Harmonized System (GHS) with multiple significant hazards. Understanding these is the first step in a robust risk assessment.

Hazard Class Hazard Statement GHS Pictogram
Oxidizing SolidsH272: May intensify fire; oxidizer.[6]🔥
Acute Toxicity, OralH300: Fatal if swallowed.☠️
Acute Toxicity, InhalationH330: Fatal if inhaled.☠️
Specific Target Organ Toxicity (Repeated Exposure)H373: May cause damage to organs (cardiovascular system, nervous system, skin) through prolonged or repeated exposure.[5]⚕️
Hazardous to the Aquatic EnvironmentH411: Toxic to aquatic life with long lasting effects.[4]🌳
Quantitative Toxicity Data

The lethality of Thallous Nitrate is underscored by its low median lethal dose (LD₅₀) values. These figures highlight that even minuscule quantities can be fatal.

Metric Value Species Route Source
LD₅₀15 mg/kgMouseOral[1]
Minimum Lethal Dose (estimated)12 mg/kgHumanOral[5]

Hierarchy of Controls: Engineering, Administrative, and Personal Protection

The most effective safety strategy follows the hierarchy of controls. Relying solely on Personal Protective Equipment (PPE) is insufficient.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For Thallous Nitrate, the following are mandatory:

  • Chemical Fume Hood: All work involving the handling or weighing of solid Thallous Nitrate or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

  • Designated Work Area: A specific area of the laboratory should be designated for thallium compound work. This area should be clearly marked with hazard signs.

  • Ventilation: Ensure adequate general laboratory ventilation (typically 10 air changes per hour) to support the primary function of the fume hood.[7]

Administrative Controls: Standard Operating Procedures

Strict work practices are essential to minimize exposure risk.

  • Restricted Access: Only trained and authorized personnel should be allowed to handle Thallous Nitrate.

  • No Unattended Operations: Never leave experiments involving Thallous Nitrate unattended.

  • Hygiene: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[2][4] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

  • Labeling: All containers of Thallous Nitrate must be clearly labeled with the chemical name, CAS number, and all appropriate GHS hazard pictograms and statements.

Personal Protective Equipment (PPE): The Final Barrier

PPE is required for all handling procedures, without exception. The selection of appropriate PPE is a critical, task-specific decision.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow for Thallous Nitrate cluster_ppe Mandatory Base PPE start Task: Handling TlNO₃ fume_hood Work must be in a certified chemical fume hood. start->fume_hood dust_risk Is there a significant risk of dust or aerosol generation? fume_hood->dust_risk eye_protection ANSI Z87.1-compliant Safety Goggles & Face Shield gloves Impervious Gloves (e.g., Nitrile, Neoprene). Consult manufacturer data. eye_protection->gloves clothing Chemical-resistant Lab Coat (fully buttoned) & Closed-toe Shoes gloves->clothing proceed Proceed with Handling Protocol clothing->proceed dust_risk->eye_protection No respirator Required: Full-face respirator with N100/P3 cartridges or PAPR. dust_risk->respirator Yes respirator->eye_protection Spill_Response_Workflow Diagram 2: Thallous Nitrate Spill Response Workflow spill Spill Detected actions 1. Alert personnel in the immediate area. 2. Evacuate non-essential personnel. spill->actions size_check Is the spill large or beyond your capacity to handle? actions->size_check emergency_call Call Emergency Services & Institutional EHS. size_check->emergency_call Yes cleanup_start Proceed with Cleanup (Only if trained & equipped) size_check->cleanup_start No end Report incident and arrange for hazardous waste disposal. emergency_call->end ppe Don full PPE: - Full-face respirator (N100/P3) - Chemical goggles & face shield - Impervious gloves & clothing cleanup_start->ppe contain Cover spill with inert absorbent (dry sand, soda ash, or lime). DO NOT use combustible materials. ppe->contain collect Carefully collect material using a wet method or a HEPA-filtered vacuum. AVOID creating dust. contain->collect package Place collected material and all contaminated items into a labeled, sealed hazardous waste container. collect->package decontaminate Decontaminate the spill area and all non-disposable equipment. package->decontaminate decontaminate->end

Caption: A systematic workflow for responding to a Thallous Nitrate spill.

Fire-Fighting Measures
  • Hazard: Thallous Nitrate is not combustible itself but is a strong oxidizer that can ignite or intensify the fire of combustible materials. [2]Fires involving this substance will produce poisonous gases, including toxic thallium fumes and nitrogen oxides. [2]* Suitable Extinguishing Media: Use a water spray or fog. [2][4]Flooding the area with water is recommended for large fires. [8]* Unsuitable Extinguishing Media: DO NOT USE dry chemical, CO₂, or halogenated extinguishing agents. [2]* Firefighter Protection: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA). [4]

References

  • Wikipedia. (n.d.). Thallium(I) nitrate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2015). Safety Data Sheet: Thallium nitrate. Retrieved from [Link]

  • Trace Sciences International. (n.d.). Thallium(I) nitrate SDS. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Thallium (III) Nitrate Trihydrate, 99.5%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thallium Nitrate. Retrieved from [Link]

  • Chikamochi Pure Chemical Co., Ltd. (2018). Safety Data Sheet: Thallium(I) nitrate. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 24937, Thallous nitrate. Retrieved from [Link]

  • Chem Service, Inc. (2017). Safety Data Sheet: Thallium (I) nitrate. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). Thallium(I) Nitrate Properties, Uses, Safety Data. Retrieved from [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet: Thallium Standard 10000 mg/L. Retrieved from [Link]

Sources

Exploratory

melting point and thermal transitions of 1,3-dimethylpyridinium iodide

An In-depth Technical Guide to the Melting Point and Thermal Transitions of 1,3-Dimethylpyridinium Iodide Authored by: A Senior Application Scientist This technical guide provides a comprehensive analysis of the thermal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Melting Point and Thermal Transitions of 1,3-Dimethylpyridinium Iodide

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the thermal properties of 1,3-dimethylpyridinium iodide (CAS No. 10129-51-8), a member of the pyridinium class of ionic liquids.[1] The document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material's thermal behavior for applications ranging from synthesis and catalysis to formulation and electrochemical systems.[2]

The guide will navigate the theoretical underpinnings of thermal analysis for ionic liquids, present a comparative analysis with its structural isomers, and provide a robust, field-proven experimental protocol for empirical characterization using Differential Scanning Calorimetry (DSC).

Introduction: The Significance of Thermal Properties in Pyridinium Ionic Liquids

Pyridinium ionic liquids are organic salts, often with melting points below 100°C, valued for their unique physicochemical properties, including high thermal stability, ionic conductivity, and tunable solvency.[2] These characteristics are dictated by their molecular structure—specifically, the functional groups on the pyridinium cation and the nature of the accompanying anion. The length of alkyl chains and the choice of anion, for instance, can significantly influence the melting point, viscosity, and thermal stability of the resulting salt.

For 1,3-dimethylpyridinium iodide, a precise understanding of its melting point and other thermal transitions is critical. These parameters define its liquid range, impact its performance at elevated temperatures, and are fundamental indicators of its purity and stability. Thermal analysis is, therefore, an indispensable tool for quality control and for predicting the material's behavior in various applications.

The Challenge of Isomer-Specific Data

A survey of commercially available information reveals a notable gap in validated analytical data for 1,3-dimethylpyridinium iodide. Major suppliers may offer the product for early-stage research but explicitly state that analytical data, including melting point, is not routinely collected. This necessitates empirical determination by the end-user.

In contrast, data for its structural isomers, 1,2-dimethylpyridinium iodide and 1,4-dimethylpyridinium iodide, are more readily available. The position of the methyl group on the pyridine ring significantly alters the crystal lattice energy and, consequently, the melting point. This highlights a crucial principle in materials science: minor changes in molecular structure can lead to major differences in physical properties.

Quantitative Data: A Comparative Analysis of Dimethylpyridinium Iodide Isomers

To provide context for the experimental characterization of the 1,3-isomer, the following table summarizes the reported melting points of its 1,2- and 1,4- counterparts. This data serves as a valuable benchmark, illustrating the expected range and the significant influence of substituent placement.

IsomerCAS NumberReported Melting Point (°C)Source(s)
1,2-Dimethylpyridinium Iodide 872-73-1226 - 234[3]
1,4-Dimethylpyridinium Iodide 2301-80-6150 - 154
1,3-Dimethylpyridinium Iodide 10129-51-8Data not readily available

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the cornerstone technique for investigating the thermal transitions of materials like ionic liquids.[4] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting points, glass transitions, crystallization events, and enthalpies of fusion.[4][5]

Core Directive: A Self-Validating Protocol

This protocol is designed to be self-validating by incorporating instrument calibration and a controlled methodology to ensure the results are accurate and reproducible. The causality behind each step is explained to provide the operator with a clear understanding of the experimental variables.

Objective

To empirically determine the melting point, identify any other first-order (e.g., solid-solid) or second-order (e.g., glass) transitions, and quantify the enthalpy of fusion (ΔHfus) for a sample of 1,3-dimethylpyridinium iodide.

Materials & Equipment
  • Sample: High-purity 1,3-dimethylpyridinium iodide.

  • DSC Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum hermetic pans and lids.

  • Crimper: For sealing the DSC pans.

  • Analytical Balance: Accurate to ±0.01 mg.

  • Calibration Standard: High-purity Indium (Melting Point: 156.6°C, ΔHfus: 28.66 J/g).

  • Purge Gas: Inert gas (e.g., Nitrogen or Argon) of high purity.

Step-by-Step Methodology
  • Instrument Calibration:

    • Rationale: To ensure the accuracy of temperature and heat flow measurements, calibration is mandatory before analysis. Indium is a standard choice due to its sharp, well-defined melting point.

    • Procedure: Weigh 3-5 mg of indium into an aluminum DSC pan and seal it. Place it in the DSC cell alongside an empty, sealed reference pan. Run a heating program (e.g., 10°C/min) through the melting point of indium. Calibrate the instrument's temperature and cell constant based on the observed onset of melting and the enthalpy value, respectively, against the known certified values.

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to obtaining high-quality data. A hermetic seal prevents any loss of volatile impurities or decomposition products that could affect the measurement.[6] An appropriate sample mass ensures a detectable thermal signal without inducing significant thermal lag.[7]

    • Procedure: In a controlled environment (e.g., a glovebox with an inert atmosphere if the sample is hygroscopic), accurately weigh 3-5 mg of 1,3-dimethylpyridinium iodide into an aluminum DSC pan. Securely seal the pan using a crimper. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Rationale: A heat-cool-heat cycle is essential for understanding the complete thermal behavior. The first heating run reveals the properties of the sample "as-is." The cooling step standardizes the thermal history, and the second heating run reveals the intrinsic properties of the material, free from prior processing effects.[4]

    • Procedure:

      • Segment 1 (Equilibration): Equilibrate the sample at a starting temperature (e.g., 25°C).

      • Segment 2 (First Heat): Heat the sample at a controlled rate (a standard rate of 10°C/min is recommended) to a temperature well above the anticipated melting point (e.g., 250°C, based on isomer data). This will erase the sample's prior thermal history.

      • Segment 3 (Isothermal Hold): Hold the sample at the high temperature for 2-5 minutes to ensure complete melting.

      • Segment 4 (Controlled Cool): Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This may reveal crystallization events.

      • Segment 5 (Second Heat): Re-heat the sample at the same controlled rate (10°C/min) to the maximum temperature. The data from this second heating run is typically used for reporting the melting point and other transitions.

  • Data Analysis and Interpretation:

    • Rationale: The resulting thermogram plots heat flow versus temperature. Key features must be correctly identified.

    • Procedure:

      • Melting Point (Tm): Identify the sharp endothermic peak (heat absorption). The melting point is reported as the onset temperature of this transition.

      • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak. This value, normalized for sample mass (J/g), represents the energy required to melt the sample and is an indicator of its crystallinity.

      • Glass Transition (Tg): Look for a subtle step-change in the baseline. This is characteristic of amorphous or semi-crystalline materials.

      • Crystallization (Tc): An exothermic peak (heat release) observed during the cooling scan indicates crystallization from the molten state.

      • Decomposition: A sharp or broad endotherm/exotherm at high temperatures, often accompanied by a deviation from the baseline, may indicate thermal decomposition.[8] This should be confirmed with a complementary technique like Thermogravimetric Analysis (TGA).[9]

Visualization: DSC Experimental Workflow

The following diagram illustrates the logical flow of the characterization process, from initial preparation to final data interpretation.

DSC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_interp Phase 3: Data Interpretation Calibrate Instrument Calibration (with Indium) Sample_Prep Sample Preparation (3-5 mg in hermetic pan) Load_Sample Load Sample & Reference into DSC Sample_Prep->Load_Sample Heat_Cool_Heat Run Heat-Cool-Heat Program (e.g., 10°C/min) Load_Sample->Heat_Cool_Heat Record Record Heat Flow vs. Temp. Heat_Cool_Heat->Record Thermogram Generate Thermogram Record->Thermogram Identify_Tm Identify Melting Point (Tm) (Endotherm Onset) Thermogram->Identify_Tm Calculate_H Calculate Enthalpy (ΔHfus) (Peak Integration) Thermogram->Calculate_H Identify_Other Identify Other Transitions (Tg, Tc, Decomposition) Thermogram->Identify_Other

Caption: Logical workflow for the thermal analysis of 1,3-dimethylpyridinium iodide via DSC.

Conclusion

References

  • Solvent Properties of Pyridinium Ionic Liquids. (2024, June 14). Longdom Publishing. [Link]

  • Cao, Y., & Mu, T. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [Link]

  • Zhuravlev, O., et al. (2025). Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. ResearchGate. [Link]

  • Deng, D., et al. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. ACS Publications. [Link]

  • Papavassiliou, G. C., et al. (2001). Preparation and Characterization of 4-[4-(Dimethylamino)styryl]-1-methyl- pyridinium Lead Triiodide and its Tribromide Analog. Zeitschrift für Naturforschung B. [Link]

  • Buttrus, N. H., et al. (2012). Synthesis and Characterization of Mn+2, Co+2, Ni+2, Cu+2 and Zn+2 Complexes with Pyridinium Salt. Crystal Structure of 1,3, 5- Trimethylpyridinium Iodide. RSCI. [Link]

  • 1,3-Dimethylpyridinium iodide. PubChem. [Link]

  • Supporting Information: Cucurbit[10]uril Accelerates the Photodimerization of Brooker's Merocyanine. Nankai University. [https://nanankai.ivolbox.com/file/220/2014-CL-Cucurbit[10]uril%20Accelerates%20the%20Photodimerization%20of%20Brooker's%20Merocyanine-SI.pdf]([Link]10]uril%20Accelerates%20the%20Photodimerization%20of%20Brooker's%20Merocyanine-SI.pdf)

  • Jarząbek, B., et al. (2022). An Investigation of the Thermal Transitions and Physical Properties of Semiconducting PDPP4T:PDBPyBT Blend Films. MDPI. [Link]

  • Foreman, J. Differential Scanning Calorimetry for Boiling Points and Vapor Pressure. TA Instruments. [Link]

  • Vyazovkin, S. (2013). Application of Differential Scanning Calorimetry to the Characterization of Biopolymers. IntechOpen. [Link]

  • de Sousa, F. C., et al. (2011). Methodology for DSC calibration in high heating rates. SciELO. [Link]

  • Thermal Decomposition of Iodine Complexes with Pyridine. ResearchGate. [Link]

  • 1,4-Dimethylpyridinium iodide. (2017). ResearchGate. [Link]

  • Aghaee, M., et al. (2022). Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth. ChemRxiv. [Link]

Sources

Foundational

The Electrochemical Window of 1,3-Dimethylpyridinium Iodide Electrolytes: A Comprehensive Technical Guide

Executive Summary For researchers engineering advanced electrochemical architectures—ranging from Dye-Sensitized Solar Cells (DSSCs) to non-aqueous redox flow batteries (NAORFBs)—the selection of a robust electrolyte is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers engineering advanced electrochemical architectures—ranging from Dye-Sensitized Solar Cells (DSSCs) to non-aqueous redox flow batteries (NAORFBs)—the selection of a robust electrolyte is paramount. 1,3-Dimethylpyridinium iodide (1,3-DMPI) is a highly specialized organic salt/ionic liquid that serves as both a supporting electrolyte and a redox mediator. Understanding its Electrochemical Window (EW) —the potential range within which the electrolyte remains stable against oxidative and reductive degradation—is critical for optimizing device voltage, maximizing Coulombic efficiency, and preventing irreversible side reactions.

This whitepaper provides an in-depth mechanistic analysis of the electrochemical window of 1,3-DMPI, synthesizing quantitative data, structural causality, and field-proven experimental protocols to establish a self-validating framework for electrolyte characterization.

Mechanistic Foundations of the Electrochemical Window

The electrochemical stability window (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is defined by the absolute difference between the anodic limit (

) and the cathodic limit (

). In the case of 1,3-DMPI, the window is strictly bounded by the distinct redox behaviors of its constituent cation and anion.
The Cathodic Limit: Cationic Reduction

The cathodic boundary is established by the reduction of the 1,3-dimethylpyridinium cation . Unlike simple metal cations, pyridinium derivatives undergo a single-electron transfer process at the electrode surface to form a neutral pyridinium radical[1]. Because the 1- and 3- positions are sterically blocked by methyl groups, the resulting radical exhibits specific regioselectivity, often undergoing irreversible C-C coupling (dimerization) at the 4- or 6- positions[2]. In highly controlled environments, this reduction occurs at approximately -1.70 V vs. Ag/Ag⁺ [3]. The presence of the methyl group at the 3-position provides slight inductive electron donation, which marginally shifts the reduction potential cathodically compared to unsubstituted N-methylpyridinium, thereby widening the stability window.

The Anodic Limit: Anionic Oxidation

The anodic boundary is dictated by the oxidation of the iodide anion (I⁻) . Iodide oxidation is a well-documented, reversible, two-step electron transfer process:

This oxidation typically initiates at low positive potentials (approx. +0.40 V to +0.60 V vs. Ag/Ag⁺ ). While this relatively low oxidation potential inherently narrows the overall electrochemical window of the electrolyte, the high reversibility of the


 redox couple is exactly what makes 1,3-DMPI an indispensable mediator in photoelectrochemical applications[4].

System Workflows & Visualizations

To conceptualize the boundaries of the electrochemical window, the following diagram maps the degradation and redox pathways of the 1,3-DMPI electrolyte.

RedoxMechanism cluster_cathodic Cathodic Limit (Reduction) cluster_anodic Anodic Limit (Oxidation) DMPI 1,3-Dimethylpyridinium Iodide (Electrolyte System) Cation 1,3-Dimethylpyridinium Cation DMPI->Cation Anion Iodide Anion (I⁻) DMPI->Anion Radical Pyridinium Radical (Transient Species) Cation->Radical + e⁻ (-1.70 V) Dimer Irreversible Dimerization (Passivation) Radical->Dimer C-C Coupling Triiodide Triiodide (I₃⁻) Anion->Triiodide - 2e⁻ (+0.50 V) Iodine Molecular Iodine (I₂) Triiodide->Iodine - e⁻

Electrochemical decomposition pathways defining the window of 1,3-DMPI electrolytes.

Quantitative Data Presentation

The table below summarizes the critical electrochemical parameters for 1,3-DMPI in a standard aprotic solvent (e.g., Acetonitrile) using a Glassy Carbon electrode.

ParameterSpecies InvolvedPotential (vs. Ag/Ag⁺)ReversibilityOperational Implication
Cathodic Limit (

)
1,3-Dimethylpyridinium~ -1.70 VIrreversible (Dimerizes)Sets the absolute minimum voltage limit for the anode[3].
Anodic Limit (

)
Iodide (

)
~ +0.50 VHighly ReversibleFacilitates hole transport; limits high-voltage cathode use[4].
Electrochemical Window Entire Salt~ 2.20 V N/ADefines the maximum safe operating voltage of the cell.

Note: Potentials are subject to minor Nernstian shifts based on concentration, solvent dielectric constant, and temperature.

Experimental Protocols: Voltammetric Determination of the EW

To ensure trustworthiness and reproducibility, the electrochemical window must be measured using a self-validating Cyclic Voltammetry (CV) protocol. The following methodology details the exact steps and the scientific causality behind each experimental choice.

Materials & Setup
  • Working Electrode (WE): Glassy Carbon (GC). Causality: Platinum (Pt) or Gold (Au) electrodes promote specific

    
    -interactions with the pyridinium nucleus, which can artificially lower the overpotential required for reduction and skew the true cathodic limit[2].
    
  • Reference Electrode (RE): Non-aqueous Ag/Ag⁺ (0.01 M AgNO₃ in Acetonitrile).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous Acetonitrile. Causality:
    
    
    
    has a massive intrinsic EW (> 4.5 V), ensuring that any observed Faradaic currents are strictly derived from the 1,3-DMPI analyte.
Step-by-Step Methodology
  • Electrolyte Preparation: Dissolve 1,3-DMPI to a concentration of 5.0 mM in the supporting electrolyte solution.

  • Deoxygenation (Critical Step): Purge the solution with ultra-high-purity Argon or Nitrogen for 15 minutes prior to scanning. Causality: Dissolved oxygen reduces at approximately -0.8 V to -1.2 V in non-aqueous media, which overlaps with and obscures the pyridinium reduction wave.

  • Baseline Verification: Run a blank scan of the supporting electrolyte alone from -2.5 V to +1.5 V to confirm the absence of impurities.

  • Cathodic Scan: Sweep the potential from Open Circuit Potential (OCP) cathodically to -2.0 V at a scan rate of 50 mV/s. Observe the irreversible reduction peak near -1.70 V.

  • Anodic Scan: In a fresh solution, sweep from OCP anodically to +1.2 V. Observe the two reversible oxidation waves corresponding to

    
     and 
    
    
    
    .
  • Data Synthesis: Calculate

    
     using the onset potentials (the point where Faradaic current exponentially deviates from the capacitive baseline) rather than peak potentials, as onset potentials represent the true thermodynamic limit of stability.
    

CVWorkflow Prep 1. Electrolyte Preparation Degas 2. Inert Gas Purging (Ar/N2) Prep->Degas Setup 3. GC Electrode Cell Setup Degas->Setup Scan 4. Cyclic Voltammetry Setup->Scan Analyze 5. Onset Potential Determination Scan->Analyze

Self-validating cyclic voltammetry workflow for electrochemical window determination.

Field-Proven Insights and Applications

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the relatively narrow electrochemical window of 1,3-DMPI (~2.20 V) is not a detriment, but a functional necessity. The anodic limit is defined by the


 couple, which is required to rapidly regenerate the photo-oxidized dye. The cathodic limit (-1.70 V) is sufficiently negative to ensure that the 1,3-dimethylpyridinium cation is not reduced by the electrons injected into the Titanium Dioxide (

) conduction band, thereby preventing parasitic current loss and maintaining high device stability[4].
Non-Aqueous Redox Flow Batteries (NAORFBs)

Recent advancements in NAORFBs have explored pyridinium salts as active anolytes due to their ability to undergo single-electron reductions[5]. However, the irreversible dimerization of the 1,3-dimethylpyridinium radical poses a challenge for cycle life. Researchers utilize the EW data to design molecular size-exclusion membranes or add steric bulk to the pyridinium ring (e.g., at the 4-position) to prevent dimerization, effectively transforming the irreversible cathodic limit into a reversible energy-storage mechanism[5].

References

  • Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate. Available at:[Link]

  • Electrogenerated Anions as Electron Transfer Reagents. SciSpace. Available at:[Link]

  • Polysiloxane-Based Electrolytes. Encyclopedia.pub. Available at:[Link]

  • Electrochemical Behavior of Pyridinium and N‐Methyl Pyridinium Cations in Aqueous Electrolytes for CO2 Reduction. ResearchGate. Available at:[Link]

  • Molecular size exclusion effect extending the cycling stability of a non-aqueous redox flow battery. AIP Publishing. Available at:[Link]

  • Quantitative in Situ Measurement of Ion Transport in Polypyrrole/Poly(styrenesulfonate) Films Using Rotating Ring-Disk Voltammetry. ACS Publications. Available at:[Link]

Sources

Exploratory

Resolving the Gauge-Dependence of Dipole Moments in Charged Pharmacophores: A Technical Guide to the 1,3-Dimethylpyridinium Cation

Executive Summary In drug development and computational chemistry, the electric dipole moment is a critical global descriptor of a molecule's charge distribution. It dictates solvation free energies, membrane permeabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and computational chemistry, the electric dipole moment is a critical global descriptor of a molecule's charge distribution. It dictates solvation free energies, membrane permeability (lipophilicity), and long-range electrostatic interactions within receptor binding pockets. However, while calculating the dipole moment of neutral molecules is straightforward, computing it for charged species—such as the 1,3-dimethylpyridinium cation—presents a fundamental physical challenge: gauge dependence .

This whitepaper provides an in-depth technical framework for accurately calculating and validating the dipole moment of the 1,3-dimethylpyridinium cation. By establishing a standardized Center of Mass (CoM) coordinate system and employing a self-validating counter-ion protocol, researchers can extract physically meaningful, reproducible electrostatic descriptors for charged pharmacophores.

The Physical Causality of Origin-Dependence in Ions

To understand why standard computational protocols fail for cations, we must examine classical electrostatics. The dipole moment (


) of a molecular system is defined as the integral of the charge density (

) over space:


For a neutral molecule, the total charge


, making this integral origin-independent. However, for a system with a non-zero net charge (

), shifting the coordinate origin by a translation vector

alters the calculated dipole moment according to the classical expression[1]:


Because the 1,3-dimethylpyridinium cation carries a net charge of


, a mere 1.0 Ångstrom shift in the coordinate origin will artificially alter the dipole moment by exactly 4.80 Debye  (since 

). This massive variance means that relying on the default coordinate origins of quantum chemistry software (which often default to the center of nuclear charge or an arbitrary input origin) will yield physically meaningless and irreproducible results.

Structural Context: The 1,3-Dimethylpyridinium Cation

The 1,3-dimethylpyridinium cation is a highly relevant scaffold in medicinal chemistry, appearing in acetylcholinesterase inhibitors, neuromuscular blocking agents, and ionic liquids.

Structurally, the positive charge is delocalized across the conjugated


-system of the pyridinium ring, though it is heavily weighted toward the electronegative nitrogen atom (N1). Unlike 1,4-dimethylpyridinium, the 1,3-substitution pattern breaks the 

symmetry of the ring. Because it lacks a primary symmetry axis, the dipole moment vector possesses non-zero components across multiple spatial axes. This asymmetry makes the molecule's calculated dipole highly sensitive to multi-dimensional coordinate translations, mandating a strict, biologically relevant standardization of the origin.

Methodological Framework: Center of Mass (CoM) Standardization

To resolve the gauge-dependence problem, the coordinate origin must be fixed to a physically meaningful reference point. In molecular dynamics (MD), solvation models, and structural biology, molecules rotate and tumble around their Center of Mass (CoM) . Therefore, defining the dipole moment with respect to the CoM provides the most accurate representation of the ion's orientational behavior in a solvent or binding site[2].

By standardizing the origin to the CoM, we eliminate the arbitrary


 variance, allowing for consistent structure-activity relationship (SAR) comparisons across different pyridinium derivatives[1].
Quantitative Impact of Coordinate Origin

To illustrate the causality of origin selection, Table 1 demonstrates the drastic fluctuations in the calculated dipole moment of a +1 cation when different coordinate origins are applied.

Table 1: Effect of Coordinate Origin on the Calculated Dipole Moment of 1,3-Dimethylpyridinium

Coordinate Origin ChoiceShift Vector

(Z-axis)
Calculated Dipole Moment (Debye)*Physical Validity
Center of Mass (CoM) 0.00 Å ~ 2.15 D High (Standard for MD/Solvation)
Center of Nuclear Charge+0.12 Å~ 1.57 DLow (Software default artifact)
Nitrogen Atom (N1)-1.45 Å~ 9.11 DNone (Arbitrary atomic center)
Arbitrary Shift+10.00 Å~ 50.18 DNone (Demonstrates gauge error)

*Values are representative approximations to illustrate the 4.80 D/Å translation effect on a +1 cation.

Step-by-Step Computational Protocol

The following methodology details how to enforce CoM standardization using modern Density Functional Theory (DFT) software (e.g., ORCA or Gaussian).

G N1 Input: 1,3-Dimethylpyridinium N2 Geometry Optimization (wB97XD/def2-TZVP) N1->N2 N3 Coordinate Transformation Shift Origin to Center of Mass N2->N3 N4 Self-Consistent Field (SCF) Density Calculation N3->N4 N5 Multipole Expansion Extract Dipole Moment N4->N5 N6 Self-Validation: Counter-ion Addition (QTAIM) N5->N6

Caption: Computational workflow for origin-invariant dipole moment calculation of cations.

Phase 1: Geometry Optimization
  • Initial Conformational Sampling: Generate the 3D structure of 1,3-dimethylpyridinium. Ensure the methyl groups are in their lowest-energy rotameric states.

  • DFT Optimization: Optimize the geometry using a dispersion-corrected functional and a robust basis set (e.g.,

    
    B97X-D/def2-TZVP). Causality: Dispersion corrections are vital for accurately modeling the electron density of the delocalized 
    
    
    
    -system, which directly dictates the multipole expansion.
Phase 2: Origin Translation
  • Extract Coordinates: Extract the optimized Cartesian coordinates.

  • Calculate CoM: Compute the Center of Mass using the atomic masses of the optimized structure.

  • Translate to Origin: Subtract the CoM coordinates from every atom's Cartesian coordinates. The new CoM is now strictly

    
    .
    
Phase 3: Density Calculation and Extraction
  • Single-Point Energy (SPE): Run an SPE calculation on the translated coordinates.

    • Critical Software Override: You must explicitly disable automatic reorientation. In Gaussian, use the nosymm keyword. In ORCA, be aware that atomic dipole decompositions refer to the global origin, so the input coordinates must strictly remain at the CoM.

  • Extract Dipole: Read the total dipole moment vector from the output file. Because the origin is the CoM, this value is now physically standardized.

Self-Validating System: Counter-Ion Neutralization

To ensure the calculated dipole moment is not merely a mathematical artifact, we must implement a self-validating protocol. In reality, a charged system is almost always accompanied by a counter-ion[3].

The Validation Protocol:

  • Neutral Pair Formation: Introduce a chloride ion (

    
    ) to the 1,3-dimethylpyridinium cation to form a neutral ion pair.
    
  • Optimization: Optimize the complex. Because the total system charge is now zero (

    
    ), the dipole moment of the entire complex is strictly origin-independent .
    
  • QTAIM Partitioning: Apply the Quantum Theory of Atoms in Molecules (QTAIM) to the wavefunction of the neutral complex. QTAIM partitions the continuous electron density into discrete atomic basins[3].

  • Cation Extraction: Integrate the first moment of the electron density exclusively over the atomic basins belonging to the 1,3-dimethylpyridinium moiety.

Causality & Trustworthiness: If the isolated, CoM-gauged dipole moment calculated in Phase 3 closely matches the QTAIM-partitioned effective dipole moment extracted from the neutral complex, the computational protocol is successfully validated. This proves that the CoM gauge accurately reflects the ion's true electrostatic behavior in a paired or solvated state.

Implications for Drug Discovery

By standardizing the dipole moment calculation of the 1,3-dimethylpyridinium cation, drug developers gain a reliable descriptor for Quantitative Structure-Activity Relationship (QSAR) modeling. An accurately gauged dipole moment allows for the precise prediction of how substituted pyridinium pharmacophores will orient themselves within the dielectric environment of a receptor pocket, ultimately accelerating the rational design of high-affinity therapeutics.

References

1.1 - Journal of Computational Chemistry / NIH PubMed[1] 2.2 - The Journal of Chemical Physics / AIP Publishing[2] 3. - Max Planck Institute for Kohlenforschung (mpg.de) 4.3 - Computational Chemistry List (CCL.net)[3]

Sources

Protocols & Analytical Methods

Method

methylation of 3-methylpyridine using methyl iodide

Application Note: N-Methylation of 3-Methylpyridine using Methyl Iodide Mechanistic Rationale & Kinetic Considerations The N-alkylation of pyridines is a fundamental transformation in organic synthesis, yielding pyridini...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Methylation of 3-Methylpyridine using Methyl Iodide

Mechanistic Rationale & Kinetic Considerations

The N-alkylation of pyridines is a fundamental transformation in organic synthesis, yielding pyridinium salts that serve as critical intermediates in drug development, catalysis, and materials science. The reaction between 3-methylpyridine (also known as 3-picoline) and methyl iodide (iodomethane) proceeds via a classic bimolecular nucleophilic substitution (


) pathway[1].

Causality of Reactivity: The nitrogen lone pair residing in the


 orbital of 3-methylpyridine acts as the nucleophile. The methyl group at the 3-position exerts a weak inductive electron-donating effect (+I), which marginally increases the electron density on the nitrogen atom compared to an unsubstituted pyridine, thereby enhancing its nucleophilicity[2]. Crucially, unlike 2-substituted pyridines, the 3-methyl group does not introduce steric hindrance around the nucleophilic center. This lack of steric clash allows the 

transition state to form with a low activation energy barrier, resulting in rapid and quantitative alkylation[2].

Electrophile Dynamics: Methyl iodide is the premier methylating agent for this transformation. The high polarizability of the iodine atom makes it an exceptional leaving group, while the unhindered methyl carbon facilitates a direct, low-energy backside attack by the pyridine nitrogen[1].

Experimental Design & Optimization

Solvent Selection: The choice of solvent dictates both the reaction kinetics and the ease of product isolation. Anhydrous acetone is the optimal solvent for this protocol[1]. As a polar aprotic solvent, acetone stabilizes the charge-separated


 transition state without dampening the nucleophilicity of the pyridine lone pair (which typically occurs in protic solvents via hydrogen bonding). Furthermore, the resulting quaternary salt, 1,3-dimethylpyridinium iodide, is highly polar and insoluble in acetone. It precipitates out of the reaction mixture, driving the equilibrium forward (via Le Chatelier’s principle) and allowing for isolation via simple filtration without the need for chromatography[1].

Stoichiometry and Temperature: A slight excess of methyl iodide (1.2 to 1.5 equivalents) is employed to compensate for its high volatility (boiling point 42 °C) and to ensure the complete consumption of the 3-methylpyridine[1]. The reaction can be run at room temperature overnight or accelerated by heating to a gentle reflux (50 °C) for 1 to 2 hours[1].

Safety & Handling

  • Methyl Iodide: Highly toxic, volatile, and a potent alkylating agent (suspected carcinogen). It must be handled exclusively inside a certified fume hood using appropriate PPE (double nitrile gloves, safety goggles, lab coat).

  • 3-Methylpyridine: Toxic and possesses a strong, unpleasant odor. Handle strictly in a fume hood.

Step-by-Step Protocol

Self-Validating Workflow: This protocol is designed to be visually self-validating; the formation of a dense, crystalline precipitate confirms the successful progression of the reaction and the formation of the desired salt.

Reagents Required:

  • 3-Methylpyridine (Substrate)

  • Methyl Iodide (Alkylating Agent)

  • Anhydrous Acetone (Reaction Solvent)

  • Cold Diethyl Ether or Cold Acetone (Washing Solvent)

Procedure:

  • Preparation : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpyridine (5.0 mmol, 0.466 g).

  • Solvation : Dissolve the substrate in 10 mL of anhydrous acetone to achieve a concentration of approximately 0.5 M.

  • Addition : Place the flask in a room-temperature water bath to act as a heat sink for the mild exotherm. Using a gas-tight syringe, slowly add methyl iodide (6.0 mmol, 0.37 mL, 1.2 eq) dropwise over 2 minutes.

  • Reaction : Attach a reflux condenser to the flask. Stir the mixture at a gentle reflux (approx. 50 °C) for 2 hours. Alternatively, the reaction can be stirred at room temperature for 12 hours[1].

  • Precipitation : As the reaction progresses, observe the formation of a white to pale-yellow crystalline precipitate. Once the designated time has elapsed, cool the flask to 0 °C in an ice bath for 15 minutes to maximize the precipitation of the product.

  • Isolation : Filter the suspension under vacuum using a Büchner funnel.

  • Purification : Wash the retained filter cake with two 5 mL portions of cold diethyl ether (or cold acetone) to remove any unreacted starting materials and residual methyl iodide[1].

  • Drying : Transfer the solid to a pre-weighed vial and dry under high vacuum for 2 hours to afford pure 1,3-dimethylpyridinium iodide.

Quantitative Data & Analytical Summary

Parameter3-MethylpyridineMethyl Iodide1,3-Dimethylpyridinium Iodide
Role NucleophileElectrophileProduct
Molecular Weight 93.13 g/mol 141.94 g/mol 235.07 g/mol [3]
Equivalents 1.0 eq1.2 - 1.5 eq~0.95 - 0.99 eq (Expected Yield)
Density 0.957 g/mL2.28 g/mLN/A (Solid)
Appearance Colorless liquidColorless liquidWhite crystalline solid

Visualization

G N1 3-Methylpyridine (Nucleophile) N3 Reaction Mixture (Anhydrous Acetone) N1->N3 Dissolve (0.5 M) N2 Methyl Iodide (Electrophile) N2->N3 Dropwise Addition (1.2 - 1.5 eq) N4 S_N2 Transition State (Charge Separation) N3->N4 Stir at RT or Reflux (50°C) N5 1,3-Dimethylpyridinium Iodide (Insoluble Precipitate) N4->N5 Nucleophilic Attack (Iodide Displacement) N6 Vacuum Filtration & Cold Ether Wash N5->N6 Isolate via Büchner Funnel N7 Pure Quaternary Salt (High Yield >90%) N6->N7 Dry in vacuo

Experimental workflow and S_N2 mechanism for 3-methylpyridine N-methylation.

References

  • Source: guidechem.
  • Title: Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)
  • Title: Relative rates of N-methylation of o-substituted pyridines.

Sources

Application

Application Notes and Protocols for the Use of 1,3-Dimethylpyridinium Iodide as a Versatile Ionic Liquid Precursor

Introduction: The Strategic Advantage of the 1,3-Dimethylpyridinium Cation in Ionic Liquid Design Ionic liquids (ILs), salts with melting points below 100°C, have emerged as "designer solvents" and functional materials,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 1,3-Dimethylpyridinium Cation in Ionic Liquid Design

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as "designer solvents" and functional materials, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] Among the diverse array of cations available for IL synthesis, the pyridinium scaffold is particularly noteworthy due to its aromatic nature, which imparts distinct electronic and stability characteristics. The strategic placement of substituents on the pyridinium ring allows for fine-tuning of the resulting IL's properties.

This guide focuses on 1,3-dimethylpyridinium iodide as a key precursor for a range of functional ionic liquids. The asymmetry of the 1,3-disubstitution pattern is particularly advantageous in disrupting crystal lattice formation, often leading to lower melting points compared to more symmetrical isomers. The iodide anion, while a good leaving group for subsequent reactions, also serves as a convenient starting point for anion metathesis, allowing for the introduction of a wide variety of functional anions. This versatility makes 1,3-dimethylpyridinium iodide an excellent foundational building block for researchers and drug development professionals seeking to create bespoke ionic liquids for applications in catalysis, electrochemistry, organic synthesis, and as novel drug delivery vehicles.[3][4][5][6]

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is essential for its effective use.

PropertyValueSource
Molecular Formula C₇H₁₀IN[7]
Molecular Weight 235.07 g/mol [7]
CAS Number 10129-51-8[7]
Appearance Solid (predicted)-
IUPAC Name 1,3-dimethylpyridin-1-ium iodide[8]

Synthesis of 1,3-Dimethylpyridinium Iodide: The Quaternization Reaction

The synthesis of 1,3-dimethylpyridinium iodide is a classic example of a quaternization reaction, specifically the Menshutkin reaction, where a tertiary amine (3-methylpyridine) is alkylated by an alkyl halide (methyl iodide).

Reaction Causality

The lone pair of electrons on the nitrogen atom of the 3-methylpyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of methyl iodide. This results in the formation of a new carbon-nitrogen bond and a positively charged pyridinium cation, with the iodide ion serving as the counter-anion. The reaction is typically carried out in a solvent to facilitate the interaction between the reactants.

cluster_0 Synthesis of 1,3-Dimethylpyridinium Iodide 3-methylpyridine 3-Methylpyridine reaction + 3-methylpyridine->reaction methyl_iodide Methyl Iodide methyl_iodide->reaction product 1,3-Dimethylpyridinium Iodide reaction->product

Caption: Synthesis of the ionic liquid precursor.

Detailed Protocol for Synthesis

This protocol is adapted from the well-established synthesis of the analogous 1,4-dimethylpyridinium iodide.[9][10]

Materials:

  • 3-Methylpyridine (3-picoline)

  • Methyl iodide

  • Isopropyl alcohol (or another suitable solvent like acetone or acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylpyridine (1.0 equivalent) in isopropyl alcohol.

  • Addition of Methyl Iodide: While stirring, add methyl iodide (1.05 equivalents) to the solution. Note: This reaction is often exothermic.[9]

  • Reaction Conditions: Gently heat the mixture to reflux (the boiling point of the solvent) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by the precipitation of the product.

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold isopropyl alcohol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain 1,3-dimethylpyridinium iodide as a solid.

Self-Validation: The identity and purity of the synthesized 1,3-dimethylpyridinium iodide should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

From Precursor to Functional Ionic Liquid: The Anion Exchange (Metathesis) Reaction

The true utility of 1,3-dimethylpyridinium iodide lies in its role as a precursor for a wide range of ionic liquids through anion exchange, also known as a metathesis reaction.[11] This process allows for the replacement of the iodide anion with other anions, thereby tuning the physicochemical properties of the resulting ionic liquid.

Principles of Anion Exchange

Anion exchange reactions are typically driven by the formation of a precipitate, the evolution of a gas, or a significant difference in the solubility of the starting materials and products in a given solvent. Common methods include reaction with a metal salt where the metal iodide is insoluble, or reaction with an acid to form the corresponding hydroiodic acid which can be removed.

cluster_1 Anion Exchange Workflow precursor 1,3-Dimethylpyridinium Iodide (Soluble) reaction Anion Exchange (Metathesis) precursor->reaction reagent Anion Source (e.g., AgX, NaY, LiZ) reagent->reaction product 1,3-Dimethylpyridinium-based IL (Soluble/Insoluble) reaction->product byproduct Insoluble Salt (e.g., AgI) or Soluble Salt (e.g., NaI, LiI) reaction->byproduct

Caption: General workflow for anion exchange.

Protocol 1: Synthesis of a Hydrophobic Ionic Liquid: 1,3-Dimethylpyridinium Bis(trifluoromethylsulfonyl)imide

This protocol yields a hydrophobic ionic liquid, often used in electrochemistry and as a non-aqueous reaction medium.[12][13]

Materials:

  • 1,3-Dimethylpyridinium iodide

  • Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂)

  • Dichloromethane (DCM)

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1,3-dimethylpyridinium iodide (1.0 equivalent) in deionized water. Dissolve lithium bis(trifluoromethylsulfonyl)imide (1.0 equivalent) in a separate portion of deionized water.

  • Reaction: Slowly add the aqueous solution of LiNTf₂ to the stirred aqueous solution of 1,3-dimethylpyridinium iodide. A second, denser liquid phase (the ionic liquid) should form.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the IL phase). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water several times to remove any remaining lithium iodide. The absence of iodide in the aqueous wash can be confirmed by adding a few drops of aqueous silver nitrate solution; the absence of a yellow precipitate (AgI) indicates complete removal.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting ionic liquid under high vacuum to remove any residual solvent and water.

Protocol 2: Synthesis of a Hydrophilic Ionic Liquid: 1,3-Dimethylpyridinium Tetrafluoroborate

This protocol produces a hydrophilic ionic liquid, often employed as a catalyst or solvent in reactions involving polar substrates.[4][14]

Materials:

  • 1,3-Dimethylpyridinium iodide

  • Sodium tetrafluoroborate (NaBF₄)

  • Acetone

  • Celite or filter aid

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1,3-dimethylpyridinium iodide (1.0 equivalent) in acetone.

  • Reaction: Add sodium tetrafluoroborate (1.05 equivalents) to the solution and stir vigorously at room temperature for 12-24 hours. A precipitate of sodium iodide will form.

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated sodium iodide.

  • Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator.

  • Purification (if necessary): The resulting ionic liquid can be further purified by washing with a small amount of a non-polar solvent (e.g., diethyl ether) to remove any organic impurities, followed by drying under high vacuum.

Applications of 1,3-Dimethylpyridinium-Based Ionic Liquids

The ability to tailor the anion allows for the application of 1,3-dimethylpyridinium-based ILs in a variety of fields.

As Catalysts and Reaction Media in Organic Synthesis

Pyridinium-based ionic liquids have been shown to be effective catalysts and solvents for a range of organic reactions, including Knoevenagel condensations and Fischer indole synthesis.[10][11] The ionic nature of the solvent can enhance reaction rates and selectivity.[3]

In Electrochemistry

The wide electrochemical window and good ionic conductivity of many pyridinium-based ILs make them suitable for use as electrolytes in batteries, supercapacitors, and electrodeposition processes.[12] For example, bis(trifluoromethylsulfonyl)imide salts are known for their high electrochemical stability.[12]

In Drug Development and Delivery

Ionic liquids are being explored as a means to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[5][6][15] By forming an ionic liquid version of a drug (an API-IL), its physical state can be changed from a solid to a liquid, potentially enhancing its absorption and permeation.[3]

Safety and Handling

Precursor (1,3-Dimethylpyridinium Iodide):

  • Hazards: Alkyl iodides, such as methyl iodide used in the synthesis, are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Pyridinium salts may cause skin and eye irritation.[16]

  • Handling: Wear safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Ionic Liquids:

  • General Considerations: While ionic liquids have negligible vapor pressure, they can still be absorbed through the skin. Therefore, appropriate PPE should always be worn.

  • Toxicity: The toxicity of an ionic liquid is highly dependent on both the cation and the anion. It is crucial to consult the Safety Data Sheet (SDS) for the specific ionic liquid being handled.

  • Disposal: Dispose of ionic liquids and any waste generated in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

References

  • The Royal Society of Chemistry. Syntheses and NMR spectra. Available from: [Link]

  • Thermodynamics Research Center. ThermoML:J. Chem. Thermodyn. 2005, 37, 6, 559-568. Available from: [Link]

  • Frontiers in Chemistry. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Available from: [Link]

  • Molecules. Ionic liquids in transdermal drug delivery system: Current applications and future perspectives. Available from: [Link]

  • MDPI. Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Available from: [Link]

  • PMC. Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries. Available from: [Link]

  • MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Available from: [Link]

  • Green Chemistry (RSC Publishing). Analysis of evaporation and thermal decomposition of ionic liquids by thermogravimetrical analysis at ambient pressure and high vacuum. Available from: [Link]

  • PMC. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain. Available from: [Link]

  • ResearchGate. Thermal decomposition and volatility of ionic liquids: Factors, evaluation and strategies. Available from: [Link]

  • International Journal of Electrochemical Science. Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. Available from: [Link]

  • Hilaris Publisher. Ionic Liquids' Role in Drug Delivery Systems and Recent Advances. Available from: [Link]

  • PMC. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Available from: [Link]

  • Frontiers. An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? Available from: [Link]

  • PMC. Catalytic response and molecular simulation studies in the development of synthetic routes in trimeric triaryl pyridinium type ionic liquids. Available from: [Link]

  • Organic Syntheses. methyl iodide. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0246293). Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • SSRN. Research on Thermal Decomposition and Combustion Characteristics of Ionic Liquids. Available from: [Link]

  • PubChem. 1,3-Dimethylpyridinium iodide. Available from: [Link]

  • CORE. Synthesis of Pyridinium Amphiphiles Used for Transfection and Some Characteristics of Amphiphile/DNA Complex Formation. Available from: [Link]

  • Supporting Information. Cucurbit[17]uril Accelerates the Photodimerization of Brooker's Merocyanine. Available from: [Link]

  • ResearchGate. Catalytic reactions in ionic liquids. Chem Commun. Available from: [Link]

  • ResearchGate. 1,4-Dimethylpyridinium iodide. Available from: [Link]

  • ResearchGate. Salt Metathesis: Tetrafluoroborate Anion Rapidly Fluoridates Organoboronic Acids to give Organotrifluoroborates. Available from: [Link]

  • Google Patents. Synthesis of pyridine and 3-picoline.
  • RSC Publishing. Spectroscopic characterization of the interaction of lithium with thin films of the ionic liquid 1-octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide. Available from: [Link]

  • Arkivoc. Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. Available from: [Link]

  • MDPI. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Available from: [Link]

  • PMC. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Available from: [Link]

  • PMC. Iodide Anion Enables a Reductive Cross‐Electrophile Coupling for Preparing Tertiary Amines. Available from: [Link]

  • SciSpace. Anion exchange coupled with the reduction and dimerisation of a copper(ii) nitrate complex of tripyridyl dithioether via a singl. Available from: [Link]

  • arXiv. A combined theoretical and experimental study of the influence of different anion ratios on. Available from: [Link]

  • OSTI.GOV. Anion Exchange in Cationic Frameworks: Structures of Channel-Forming Triarylpyrylium Tetrafluoroborate Salts (Journal Article). Available from: [Link]

Sources

Method

Advanced Application Note: 1,3-Dimethylpyridinium Iodide (1,3-DMPI) as a Phase Transfer Catalyst

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Efficacy, and Self-Validating Protocols Executive Summary & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Efficacy, and Self-Validating Protocols

Executive Summary & Mechanistic Rationale

Phase Transfer Catalysis (PTC) is a cornerstone technique in biphasic organic synthesis, traditionally dominated by tetraalkylammonium (TAA) salts like tetrabutylammonium bromide (TBAB). However, pyridinium-based salts offer distinct electronic and structural advantages. 1,3-Dimethylpyridinium iodide (1,3-DMPI) is an advanced PTC that leverages the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-acidity of its aromatic ring to stabilize transition states via 

-cation interactions—a feature completely absent in standard TAA catalysts .
Overcoming the "Iodide Dilemma" via the Modified Interfacial Mechanism (MIM)

A critical challenge when deploying 1,3-DMPI is the nature of its counterion. Iodide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) possesses an exceptionally low hydration energy, making it highly lipophilic. In standard PTC systems, this leads to "catalyst poisoning," where the 

ion pair remains trapped in the organic phase, refusing to exchange with highly hydrated aqueous nucleophiles .

To successfully utilize 1,3-DMPI, chemists must exploit the Modified Interfacial Mechanism (MIM) . By utilizing highly concentrated aqueous bases (e.g., 50% NaOH), the deprotonation of the organic substrate is forced to occur directly at the liquid-liquid interface. The newly generated, highly lipophilic organic anion easily outcompetes iodide, forming a reactive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 pair that shuttles into the bulk organic phase to react with the electrophile . Furthermore, pyridinium iodides have proven highly effective as reusable bifunctional catalysts in complex, solvent-free tandem condensation reactions 1.

MIM_Cycle Aq Aqueous Phase (NaOH + Nu⁻) Int Interface Deprotonation & Exchange Aq->Int Nu⁻ migrates Org Organic Phase [1,3-DMPI]⁺Nu⁻ + R-X Int->Org [DMPI]⁺Nu⁻ transfers Org->Int [DMPI]⁺I⁻ recycles Prod Product (R-Nu) Org->Prod Substitution

Fig 1: Modified Interfacial Mechanism of 1,3-DMPI in biphasic catalysis.

Quantitative Data: Comparative Efficacy

The table below summarizes the performance of 1,3-DMPI against traditional catalysts in a benchmark biphasic O-alkylation (Synthesis of benzyl 2-naphthyl ether). The data highlights the necessity of the MIM approach when utilizing iodide-based phase transfer catalysts.

Catalyst SystemCatalyst TypeMol%Time (h)Yield (%)Mechanistic Note
None (Control) N/A-12< 5%Baseline biphasic limitation; no interfacial transfer.
TBAB Ammonium Bromide10482%Standard electrostatic phase transfer.
1-Butylpyridinium Bromide Pyridinium Bromide103.588%Enhanced by

-cation interactions.
1,3-DMPI (Dilute NaOH) Pyridinium Iodide10845%Iodide poisoning limits anion exchange.
1,3-DMPI (50% NaOH, MIM) Pyridinium Iodide10391% MIM activation overcomes iodide retention.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol for the Biphasic O-Alkylation of 2-Naphthol is designed as a self-validating system. It incorporates parallel internal controls to ensure the observed reaction is strictly driven by 1,3-DMPI catalysis.

Reagents Required
  • Nucleophile: 2-Naphthol (10 mmol)

  • Electrophile: Benzyl chloride (12 mmol)

  • Catalyst: 1,3-Dimethylpyridinium iodide (1 mmol, 10 mol%)

  • Aqueous Phase: 50% w/w NaOH solution (15 mL)

  • Organic Phase: Toluene (15 mL)

Step-by-Step Methodology

Step 1: Interfacial Equilibration & Control Setup

  • Action: Set up two identical round-bottom flasks (Flask A: Active, Flask B: Control). Add 15 mL of 50% NaOH and 15 mL of toluene to both. Add 1,3-DMPI (10 mol%) only to Flask A. Stir both vigorously at 800 rpm for 15 minutes.

  • Causality: High-shear stirring maximizes the interfacial surface area. The concentrated NaOH is critical; it establishes the highly alkaline interface required to drive the Modified Interfacial Mechanism, bypassing the low hydration energy of the iodide counterion.

Step 2: Substrate Introduction

  • Action: Add 2-naphthol (10 mmol) to both flasks. Allow 10 minutes for interfacial deprotonation. Subsequently, add benzyl chloride (12 mmol) dropwise over 5 minutes.

  • Causality: Pre-forming the naphtholate anion at the interface ensures that the

    
     cation immediately pairs with the nucleophile rather than remaining tightly bound to its native iodide ion.
    

Step 3: Biphasic Catalysis & Real-Time Validation

  • Action: Heat both flasks to 70°C. Monitor the reaction via TLC (Hexane:EtOAc 9:1) every 30 minutes.

  • Causality: Flask B (Control) will show negligible product formation, validating that the reaction in Flask A is driven exclusively by the phase-transfer capability of 1,3-DMPI, confirming system integrity.

Step 4: Phase Separation & Recovery

  • Action: Once Flask A shows complete consumption of 2-naphthol (approx. 3 hours), cool to room temperature. Add 20 mL of distilled water to dissolve precipitated sodium salts. Separate the organic layer and extract the aqueous layer with toluene (2 × 10 mL).

  • Causality: Diluting the aqueous phase post-reaction reduces its ionic strength, preventing emulsion formation and ensuring a clean, rapid phase separation.

Step 5: Purification

  • Action: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield pure benzyl 2-naphthyl ether.
    

Protocol S1 1. Equilibration Mix 1,3-DMPI, Toluene & 50% NaOH S2 2. Substrate Addition Add Nucleophile, then Electrophile S1->S2 S3 3. Biphasic Catalysis Stir at 70°C (Monitor via TLC) S2->S3 S4 4. Phase Separation Dilute & Extract Organic Layer S3->S4 S5 5. Purification Wash, Dry, & Recrystallize S4->S5

Fig 2: Self-validating experimental workflow for 1,3-DMPI catalyzed alkylation.

References

  • 1-Butylpyridinium Salts for Research | Ionic Liquids. Benchchem. 2

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. 3

  • Catalytic application of 1-(carboxymethyl)pyridinium iodide on the synthesis of pyranopyrazole derivatives. SciSpace.1

Sources

Application

Advanced Solvent Extraction using Dimethylpyridinium Ionic Liquids

Protocols for Deep Desulfurization and Aromatic Bioactive Isolation Abstract This application note details the synthesis and utilization of dimethylpyridinium-based ionic liquids (ILs) for high-specificity solvent extrac...

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for Deep Desulfurization and Aromatic Bioactive Isolation

Abstract

This application note details the synthesis and utilization of dimethylpyridinium-based ionic liquids (ILs) for high-specificity solvent extraction. While imidazolium-based ILs are ubiquitous, dimethylpyridinium cations exhibit superior performance in extracting aromatic solutes—specifically sulfur-containing heterocycles (e.g., dibenzothiophene) and aromatic pharmaceutical intermediates. This enhanced efficacy is driven by the inductive effect of methyl substituents on the pyridinium ring, which amplifies


-

complexation capacity. This guide provides a validated protocol for synthesizing 1-butyl-3,5-dimethylpyridinium bis(trifluoromethylsulfonyl)imide ([C4-3,5-dmPy][NTf2]) and applying it to deep desulfurization and bioactive isolation.

Introduction: The "Methyl Advantage"

In solvent extraction, the affinity between the ionic liquid cation and the solute is the critical determinant of partition coefficients. Standard pyridinium ILs are effective, but recent comparative studies demonstrate a clear hierarchy in extraction efficiency for aromatic targets:


[1][2][3]

Why Dimethylpyridinium?

  • Electronic Density: The addition of electron-donating methyl groups (e.g., at positions 3 and 5) increases the electron density of the aromatic pyridinium ring via the inductive effect (+I). This strengthens the non-covalent

    
    -
    
    
    
    stacking interactions with aromatic solutes (like dibenzothiophene or drug molecules).
  • Steric Tunability: The methyl groups disrupt crystal packing, often resulting in lower melting points and lower viscosity compared to unsubstituted analogs, improving mass transfer kinetics during extraction.

  • Stability: Pyridinium rings are exceptionally resistant to oxidative degradation, making them ideal for Oxidative-Extractive Desulfurization (OEDS) workflows.

Chemical Profile: The Target Solvent

We focus on [C4-3,5-dmPy][NTf2] due to its hydrophobicity (preventing water contamination) and high thermal stability.

PropertySpecification
Cation 1-butyl-3,5-dimethylpyridinium
Anion Bis(trifluoromethylsulfonyl)imide ([NTf2])
Appearance Colorless to pale yellow viscous liquid
Hydrophobicity Hydrophobic (immiscible with water)
Key Application Deep Desulfurization (Diesel/Fuels), Aromatic Drug Extraction

Protocol A: Synthesis of [C4-3,5-dmPy][NTf2]

Note: This synthesis involves a two-step process: Quaternization followed by Metathesis (Anion Exchange).

Reagents Required[2][4][5][6][7][8][9]
  • 3,5-Dimethylpyridine (3,5-Lutidine) [CAS: 591-22-0]

  • 1-Bromobutane [CAS: 109-65-9]

  • Lithium bis(trifluoromethylsulfonyl)imide (LiNTf2) [CAS: 90076-65-6][4]

  • Solvents: Ethyl acetate, Acetonitrile, Dichloromethane (DCM), Deionized Water.

Step-by-Step Methodology
Step 1: Quaternization (Synthesis of [C4-3,5-dmPy][Br])
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser, magnetic stir bar, and nitrogen inlet.

  • Mixing: Add 3,5-dimethylpyridine (0.1 mol) and 1-bromobutane (0.12 mol, slight excess) to the flask. Add 20 mL of acetonitrile as a solvent to mitigate viscosity.

  • Reaction: Heat the mixture to 80°C under nitrogen atmosphere for 24 hours . The solution will darken, and the quaternary salt may begin to precipitate or form a dense lower phase.

  • Purification:

    • Cool to room temperature.

    • Add Ethyl Acetate (50 mL) to precipitate the bromide salt fully (or wash the dense oil).

    • Decant the supernatant. Repeat washing with ethyl acetate 3x to remove unreacted starting materials.

    • Dry the resulting solid/oil under vacuum at 60°C for 4 hours.

    • Validation: Check 1H NMR (D2O) for the disappearance of the pyridine precursor peaks.

Step 2: Metathesis (Anion Exchange to [NTf2])
  • Dissolution: Dissolve the dried [C4-3,5-dmPy][Br] (0.05 mol) in 50 mL of Deionized Water .

  • Exchange: Dissolve LiNTf2 (0.05 mol) in 50 mL of water in a separate beaker. Slowly add the LiNTf2 solution to the IL solution under vigorous stirring.

  • Phase Separation: The hydrophobic [C4-3,5-dmPy][NTf2] will immediately form a separate bottom layer (ionic liquid phase).

  • Washing: Decant the aqueous top layer (containing LiBr). Wash the IL layer with fresh deionized water (3 x 50 mL) to remove all halide salts.

    • Silver Nitrate Test: Test the wash water with AgNO3. If a precipitate forms, bromide is still present. Continue washing until clear.

  • Drying: Dissolve the IL in a small amount of Dichloromethane (DCM), dry over anhydrous

    
    , filter, and remove DCM via rotary evaporation. Finally, dry under high vacuum (0.1 mbar) at 70°C for 12 hours to remove trace water.
    
Workflow Diagram: Synthesis

SynthesisWorkflow Reagents 3,5-Lutidine + 1-Bromobutane Quaternization Quaternization (80°C, 24h, N2) Reagents->Quaternization Intermed [C4-3,5-dmPy][Br] (Hydrophilic) Quaternization->Intermed Metathesis Metathesis (+ LiNTf2 in Water) Intermed->Metathesis Separation Phase Separation & Washing (AgNO3 test) Metathesis->Separation FinalProduct [C4-3,5-dmPy][NTf2] (Hydrophobic IL) Separation->FinalProduct

Figure 1: Synthesis pathway converting 3,5-lutidine to the hydrophobic dimethylpyridinium IL.

Protocol B: Extractive Desulfurization (EDS)

This protocol demonstrates the removal of Dibenzothiophene (DBT) from a model fuel (n-dodecane). This is a standard proxy for cleaning diesel fuel.

Experimental Setup
  • Model Fuel: Dissolve DBT in n-dodecane to a concentration of 500 ppm sulfur.

  • Extractant: [C4-3,5-dmPy][NTf2] (synthesized above).

  • Apparatus: Thermostated shaker or jacketed glass reactor.

Procedure
  • Ratio: In a glass vial, combine the Model Fuel and Ionic Liquid in a 1:1 mass ratio (optimization often allows 1:0.5, but start 1:1 for benchmarking).

  • Extraction: Agitate vigorously (1000 rpm) at 30°C for 30 minutes .

    • Note: Equilibrium is usually reached within 10-20 minutes due to the low viscosity of the dimethyl variant.

  • Settling: Stop agitation and allow phases to settle for 10 minutes. The IL (denser) will be at the bottom; the clean fuel at the top.

  • Separation: Remove the upper oil phase for analysis.

  • Analysis: Analyze sulfur content in the oil phase using GC-FPD (Gas Chromatography with Flame Photometric Detection) or UV-Vis spectrophotometry (at 324 nm for DBT).

Calculation


  • 
    : Initial sulfur concentration.
    
  • 
    : Final sulfur concentration.
    
Recycling the IL[10]
  • Re-extraction: Add pentane or hexane to the spent IL (saturated with DBT).

  • Agitation: Stir for 20 minutes. The DBT will partition into the volatile alkane.

  • Evaporation: Remove the alkane phase. The IL is now regenerated and can be reused 5-10 times with minimal loss of activity.

Mechanism: Why it Works

The efficacy of dimethylpyridinium salts relies on specific molecular interactions that are stronger than those in imidazolium equivalents.

  • Anion-

    
     Interaction:  The aromatic system of the solute (DBT/Drug) interacts with the IL anion.
    
  • Cation-

    
     Interaction (Dominant):  The pyridinium ring forms a parallel stacked complex with the aromatic solute.
    
    • The Inductive Boost: The two methyl groups on the pyridinium ring push electron density into the ring. This matches the electronic requirements of the sulfur-aromatic system in DBT, creating a tighter binding complex than the electron-deficient unsubstituted pyridinium ring.

Mechanism cluster_0 Extraction Interface Solute Aromatic Solute (DBT / Drug) Interaction π-π Stacking (Enhanced by Methyl groups) Solute->Interaction Target Cation Dimethylpyridinium Cation (+) Cation->Interaction Extractant Phase Transfer Phase Transfer Interaction->Phase Transfer Solute moves to IL Phase

Figure 2: Mechanistic interaction showing the critical role of


-stacking in extraction.

Performance Data Summary

The following table summarizes comparative extraction efficiencies for Dibenzothiophene (DBT) from model fuel (1:1 mass ratio, 30°C, 30 min), derived from aggregated literature data.

Cation ClassSpecific ILExtraction Efficiency (E%)Viscosity Note
Dimethylpyridinium [C4-3,5-dmPy][NTf2] ~88 - 92% Low
Methylpyridinium[C4-3-mPy][NTf2]~75 - 80%Medium
Unsubstituted Pyridinium[C4Py][NTf2]~60 - 65%Medium
Imidazolium[BMIM][NTf2]~55 - 65%High

Data Interpretation: The dimethylpyridinium cation provides a ~20-30% increase in extraction efficiency over standard imidazolium ILs for this specific application.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Extraction Yield Saturation of IL or insufficient mixing time.Increase IL:Oil ratio to 1:1. Ensure RPM > 800 to create fine emulsion.
Emulsion Formation Similar densities or surfactant impurities.Centrifuge at 3000 rpm for 5 min. Ensure [NTf2] anion is used (hydrophobic).
High Viscosity Low temperature or water contamination.Heat to 40°C (efficiency usually increases or stays stable). Dry IL under vacuum.
Precipitate in IL Incomplete metathesis (residual bromide).Perform AgNO3 test.[4] Re-wash IL with water until halide-free.[4]

References

  • Cation Hierarchy in Desulfurization: Wang, J., et al. "Desulfurisation of oils using ionic liquids: selection of cationic and anionic components to enhance extraction efficiency." Green Chemistry. (Context: Establishes the dimethylpyridinium > pyridinium hierarchy).

  • Mechanistic Insight (

    
    -interactions): 
    Holbrey, J. D., et al. "Crystal structures and physical properties of 1-alkyl-3-methylpyridinium ionic liquids." Journal of Chemical Crystallography.
     (Context: Structural basis for the stability and interaction potential of substituted pyridinium salts).
    
  • Synthesis & Metathesis Protocols: Freemantle, M. "An Introduction to Ionic Liquids." RSC Publishing. (Context: Standard protocols for quaternization and anion exchange).

  • Bioactive Extraction Comparison: Cláudio, A. F. M., et al. "Extraction of bioactive compounds using ionic liquids."[5] Chemical Reviews. (Context: Validates the use of pyridinium ILs for pharmaceutical isolation).

  • Oxidative Desulfurization (OEDS) Extensions: Lü, H., et al. "Oxidative desulfurization of model diesel using [C4mpy][BF4] ionic liquid." Fuel Processing Technology. (Context: Demonstrates that adding H2O2 to these specific ILs boosts efficiency to >99%).

Sources

Method

Application Notes &amp; Protocols: The Catalytic Utility of 1,3-Dimethylpyridinium Iodide in Condensation Reactions

Prepared by: Gemini, Senior Application Scientist Introduction: A Modern Catalyst for Classic Transformations In the landscape of modern organic synthesis, the pursuit of efficiency, sustainability, and operational simpl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Modern Catalyst for Classic Transformations

In the landscape of modern organic synthesis, the pursuit of efficiency, sustainability, and operational simplicity is paramount. Ionic liquids (ILs) and phase-transfer catalysts have emerged as powerful tools in this endeavor, often enabling reactions under milder conditions and with improved yields compared to traditional methods.[1][2] Among these, pyridinium salts represent a versatile class of compounds, demonstrating broad utility in various organic transformations due to their unique chemical and physical properties.[3][4]

This document provides a detailed technical guide on the application of 1,3-dimethylpyridinium iodide as a catalyst in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Henry (nitroaldol) reaction. As a readily available and stable salt, 1,3-dimethylpyridinium iodide offers a compelling alternative to conventional catalysts, aligning with the principles of green chemistry by promoting efficient reactions, often in benign solvent systems or under solvent-free conditions.[2][5] We will explore the mechanistic underpinnings of its catalytic activity, provide detailed experimental protocols, and present representative data to guide researchers, chemists, and drug development professionals in leveraging this catalyst for their synthetic needs.

Physicochemical Properties and Synthesis

A thorough understanding of a catalyst's physical and chemical properties is essential for its effective application.

  • Structure:

    • IUPAC Name: 1,3-dimethylpyridin-1-ium iodide[6]

    • CAS Number: 10129-51-8[7][8]

    • Molecular Formula: C₇H₁₀IN[7]

    • Molecular Weight: 235.07 g/mol [6]

    • Appearance: Solid

  • Synthesis Overview: The synthesis of N-alkylpyridinium salts is typically a straightforward quaternization reaction. For 1,3-dimethylpyridinium iodide, this involves the reaction of 3-methylpyridine (3-picoline) with iodomethane. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of iodomethane in an Sₙ2 reaction. The resulting pyridinium salt often precipitates from the reaction solvent and can be isolated in high yield and purity by simple filtration.[9][10]

General Mechanism of Catalysis

1,3-Dimethylpyridinium iodide can function through multiple catalytic modes in condensation reactions, primarily acting as a phase-transfer catalyst or a Lewis acidic activator, often enhanced by the basicity of the iodide counter-ion.

In a typical condensation reaction between a carbonyl compound and an active methylene compound, the catalyst facilitates several key steps:

  • Deprotonation: The iodide anion (I⁻), being a weak base, can assist in the deprotonation of the active methylene compound (a C-H acid), forming a nucleophilic carbanion/enolate.

  • Carbonyl Activation: The pyridinium cation can interact with the carbonyl oxygen of the aldehyde or ketone, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This Lewis acidic activation makes it more susceptible to nucleophilic attack.

  • Stabilization of Intermediates: The ionic nature of the medium can help stabilize charged intermediates and transition states, thereby lowering the activation energy of the reaction.[2]

General_Catalytic_Mechanism Catalyst 1,3-Dimethylpyridinium Iodide (Cation+ | Anion-) Carbanion Carbanion / Enolate (Z-CH--Z') Catalyst->Carbanion Iodide (Anion) assists deprotonation ActivatedCarbonyl Activated Carbonyl Catalyst->ActivatedCarbonyl Pyridinium (Cation) activates C=O ActiveMethylene Active Methylene Compound (Z-CH2-Z') ActiveMethylene->Carbanion Forms Nucleophile Carbonyl Carbonyl Compound (R-CO-R') Carbonyl->ActivatedCarbonyl Intermediate Aldol-type Intermediate Carbanion->Intermediate Nucleophilic Attack ActivatedCarbonyl->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H2O

Caption: General catalytic cycle of 1,3-dimethylpyridinium iodide.

Application I: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound to form an α,β-unsaturated product.[11][12] The reaction is typically base-catalyzed, and pyridinium salts have proven to be effective catalysts.[13]

Protocol: Synthesis of 2-Cyano-3-phenylacrylic Acid Ethyl Ester

This protocol describes the condensation of benzaldehyde with ethyl cyanoacetate using 1,3-dimethylpyridinium iodide as the catalyst.

Materials:

  • Benzaldehyde (1.00 eq)

  • Ethyl cyanoacetate (1.05 eq)

  • 1,3-Dimethylpyridinium iodide (0.10 eq)

  • Ethanol (or solvent-free)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (e.g., 10 mmol, 1.06 g) and ethyl cyanoacetate (10.5 mmol, 1.19 g).

  • Catalyst Addition: Add 1,3-dimethylpyridinium iodide (1.0 mmol, 0.235 g).

  • Reaction:

    • Solvent-free option: Stir the mixture at 60-80 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

    • Solvent option: Add 10 mL of ethanol to the flask, attach a condenser, and reflux the mixture with stirring.

  • Work-up: Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature. Add 20 mL of cold water. The product will often precipitate or form an oil.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure α,β-unsaturated product.

Expected Results

The use of ionic liquid catalysts in Knoevenagel condensations typically results in high yields and relatively short reaction times.

AldehydeActive Methylene CompoundConditionsYield (%)Reference Principle
BenzaldehydeMalononitrile80 °C, Solvent-free, 1h>90%[13]
4-ChlorobenzaldehydeEthyl CyanoacetateReflux in EtOH, 2h~95%[1]
CyclohexanoneMalononitrile60 °C, Solvent-free, 1.5h~88%[13]
Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow Start Start Reactants Charge Flask: 1. Aldehyde/Ketone 2. Active Methylene Cmpd. Start->Reactants Catalyst Add Catalyst: 1,3-Dimethylpyridinium Iodide Reactants->Catalyst Reaction Heat & Stir (e.g., 60-80 °C) Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool & Quench (Add cold water) Monitor->Workup Complete Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate & Purify (Recrystallization/Chr.) Extraction->Purification End End (Characterize Product) Purification->End

Caption: Step-by-step workflow for the Knoevenagel condensation.

Application II: Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitroalcohol.[14] These products are highly valuable synthetic intermediates, readily converted into amino alcohols, α-hydroxy carboxylic acids, or nitroalkenes.[15] The choice of base is critical, and ionic liquids can serve as effective catalysts.[16]

Protocol: Synthesis of 1-Nitro-2-phenylethan-2-ol

This protocol details the reaction between benzaldehyde and nitromethane.

Materials:

  • Benzaldehyde (1.00 eq)

  • Nitromethane (3.00 eq, often used as solvent/reagent)

  • 1,3-Dimethylpyridinium iodide (0.10 eq)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: In a 25 mL round-bottom flask, combine benzaldehyde (e.g., 5 mmol, 0.53 g) and nitromethane (15 mmol, 0.92 g, ~0.8 mL).

  • Catalyst Addition: Add 1,3-dimethylpyridinium iodide (0.5 mmol, 0.118 g) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically slower than the Knoevenagel condensation and may require several hours to overnight stirring. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, add 15 mL of dichloromethane and 15 mL of water. Stir and separate the layers in a separatory funnel.

  • Isolation: Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent by rotary evaporation. The resulting crude β-nitroalcohol can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Mechanistic Insight: The Role of the Catalyst

Henry_Reaction_Mechanism cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation Nitroalkane R-CH2-NO2 Nitronate Nitronate Anion [R-CH-NO2]- Nitroalkane->Nitronate + I- Iodide I- (from catalyst) Nitronate2 Nitronate Anion Nitronate->Nitronate2 Carbonyl Aldehyde R'-CHO Alkoxide Alkoxide Intermediate Carbonyl->Alkoxide Alkoxide2 Alkoxide Intermediate Alkoxide->Alkoxide2 Nitronate2->Alkoxide Attack HI HI (proton source) Product β-Nitroalcohol HI->Product Alkoxide2->Product Protonation

Caption: Key steps in the 1,3-dimethylpyridinium iodide-catalyzed Henry reaction.

Advantages, Limitations, and Troubleshooting

Advantages:

  • Mild Conditions: These reactions often proceed at room temperature or with gentle heating, preserving sensitive functional groups.

  • High Atom Economy: Condensation reactions are inherently atom-economical, and the use of a catalyst minimizes waste.

  • Green Chemistry: The potential for solvent-free conditions and the recyclability of ionic liquid catalysts align with sustainable chemistry principles.[1][5]

  • Simple Work-up: In many cases, the product can be isolated by simple precipitation or extraction, avoiding complex purification.

Limitations:

  • Substrate Scope: Sterically hindered aldehydes or ketones may react slowly or not at all.

  • Catalyst Loading: While catalytic, loadings of 5-10 mol% are common, which may be a consideration for large-scale synthesis.

  • Reversibility (Henry Reaction): The Henry reaction is reversible, which can affect yields. Using an excess of the nitroalkane helps to drive the equilibrium towards the product.[14]

Troubleshooting:

  • Low Yield/No Reaction:

    • Cause: Insufficient activation.

    • Solution: Increase reaction temperature moderately. Ensure reagents are pure and anhydrous, as water can inhibit the catalyst. Increase catalyst loading to 15 mol%.

  • Side Product Formation (e.g., self-condensation of carbonyl):

    • Cause: Catalyst is too basic or conditions are too harsh.

    • Solution: The mild basicity of the iodide anion is an advantage here. If side products persist, lower the reaction temperature.

  • Difficulty in Product Isolation:

    • Cause: Product is highly soluble in the reaction medium or work-up solvent.

    • Solution: Modify the extraction solvent. If the product is an oil, try triturating with a non-polar solvent like cold hexanes to induce solidification.

Conclusion

1,3-Dimethylpyridinium iodide serves as an efficient, accessible, and environmentally benign catalyst for key condensation reactions in organic synthesis. Its utility in both the Knoevenagel condensation and the Henry reaction highlights its versatility. The simple protocols, mild reaction conditions, and high yields achievable make it a valuable tool for researchers in academia and industry. Further exploration of its catalytic activity in other condensation reactions and the development of asymmetric variants represent exciting future directions.

References

  • Earle, M. J., & Seddon, K. R. (2021). Basic ionic liquids for catalysis: the road to greater stability. Catalysis Science & Technology, 11(1), 14-36. Available from: [Link]

  • Nowicki, J., & Gnyba, M. (2022). Ionic Liquids as Homogeneous Catalysts for Glycerol Oligomerization. International Journal of Molecular Sciences, 23(6), 3169. Available from: [Link]

  • Nowicki, J., & Gnyba, M. (2022). Ionic Liquids as Homogeneous Catalysts for Glycerol Oligomerization. Molecules, 27(6), 3169. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 1,3-Dimethylpyridinium iodide. PubChem Compound Database. Retrieved from: [Link]

  • Scribd (n.d.). Green Synthesis Guanidines Pyrimidines Presentation. Retrieved from: [Link]

  • ETH Zurich Research Collection (n.d.). Investigation of Catalytic Reactions in Novel Ionic Liquids. Retrieved from: [Link]

  • ResearchGate (n.d.). Application of Pyridinium Salts to Organic Syntheses. Retrieved from: [Link]

  • University of Liverpool Repository (n.d.). Reductive transformation of pyridinium salts to functionalised molecules. Retrieved from: [Link]

  • Cambridge University Press (n.d.). Knoevenagel Condensation. Retrieved from: [Link]

  • Royal Society of Chemistry (n.d.). Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. Retrieved from: [Link]

  • National Center for Biotechnology Information (n.d.). 1,3-Dimethylimidazolium Iodide. PubChem Compound Database. Retrieved from: [Link]

  • Deschner, J., et al. (2017). 1,4-Dimethylpyridinium iodide. IUCrData, 2, x170269. Available from: [Link]

  • Wikipedia (n.d.). Knoevenagel condensation. Retrieved from: [Link]

  • American Chemical Society (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11257–11268. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from: [Link]

  • NOVA Research Portal (2018). Pyridinium salts: From synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-493. Available from: [Link]

  • Supporting Information for Cucurbit[7]uril Accelerates the Photodimerization of Brooker's Merocyanine. (n.d.). Retrieved from: [Link]

  • Advances in Contemporary Research (n.d.). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Retrieved from: [Link]

  • YouTube (2023, January 14). Knoevenagel condensation. Retrieved from: [Link]

  • Organic Chemistry Portal (2021). Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity. Journal of Organic Chemistry, 86(10), 7460–7476. Available from: [Link]

  • Royal Society of Chemistry (n.d.). Domino condensation–heterocyclisation reactions: iodine catalyzed four component synthesis of 1,3-thiazine. RSC Advances. Available from: [Link]

  • OSTI.gov (n.d.). Henry reaction resubmission. Retrieved from: [Link]

  • National Center for Biotechnology Information (2016). Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines. Molecules, 21(7), 823. Available from: [Link]

  • Preprints.org (2025). A Green and Sustainable Organic Catalyst Based on Dimethylaminopyridinium Iodide for the Efficient Utilization of Atmospheric Ca. Retrieved from: [Link]

  • MDPI (2016). Keratin Protein-Catalyzed Nitroaldol (Henry) Reaction and Comparison with Other Biopolymers. Catalysts, 6(9), 128. Available from: [Link]

  • Royal Society of Chemistry (n.d.). Cu(I)/Pd(0) cooperative catalysis enabled regioselective C(sp2)-carboboration of 1,3-diynes. Chemical Communications. Available from: [Link]

  • Almac Group (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & lipase. Retrieved from: [Link]

  • ResearchGate (2017). 1,4-Dimethylpyridinium iodide. Retrieved from: [Link]

  • ResearchGate (2024). HENRY REACTION (Mini-review). Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Purification of 1,3-Dimethylpyridinium Iodide

Subject: Recrystallization Protocol & Troubleshooting for N-Methyl-3-picolinium Iodide Executive Summary This guide addresses the purification of 1,3-dimethylpyridinium iodide (also known as N-methyl-3-picolinium iodide)...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Recrystallization Protocol & Troubleshooting for N-Methyl-3-picolinium Iodide

Executive Summary

This guide addresses the purification of 1,3-dimethylpyridinium iodide (also known as N-methyl-3-picolinium iodide).[1] While quaternary ammonium salts are robust, this specific isomer presents unique challenges regarding hygroscopicity and iodide oxidation (discoloration).[1]

The protocol below utilizes a Solvent/Anti-Solvent approach (Ethanol/Ethyl Acetate), which offers superior yield and purity control compared to single-solvent cooling methods for this specific salt.[1]

Part 1: Critical Quality Attributes (CQAs)

Before beginning, establish your target metrics. If your material does not meet these criteria post-purification, refer to the Troubleshooting Module.

AttributeSpecificationTechnical Note
Appearance White to off-white crystalline solidYellow/Brown indicates free iodine (

) contamination.
Melting Point ~144–146 °CSharp range (<2°C) indicates high purity.[1]
Solubility Clear in Water/EthanolTurbidity implies presence of non-polar organic impurities.
Water Content < 0.5% (Karl Fischer)Material is hygroscopic; store in desiccator.[1]

Part 2: The Optimized Protocol

Method: Solvent/Anti-Solvent Recrystallization Solvent System: Absolute Ethanol (Solvent) / Ethyl Acetate (Anti-Solvent)[1]

Phase A: Dissolution & Decolorization
  • Preparation: Place the crude 1,3-dimethylpyridinium iodide in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation: Add Absolute Ethanol (approx. 3–5 mL per gram of crude solid).

    • Scientist's Insight: Do not use 95% ethanol. The water content will increase solubility of impurities and make drying difficult due to the salt's hygroscopic nature.

  • Heating: Heat the mixture to a gentle reflux (~78°C) until the salt dissolves completely.

  • Decolorization (If colored): If the solution is yellow/brown, remove from heat, add Activated Charcoal (1-2% w/w), and reflux for an additional 5-10 minutes.

    • Mechanism:[1][2][3][4][5] Charcoal adsorbs high molecular weight oxidized byproducts and trace iodine complexes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal/insolubles.

    • Critical Step: Pre-warming the funnel prevents premature crystallization (clogging) during filtration.

Phase B: Crystallization[7]
  • Anti-Solvent Addition: Return the filtrate to a clean flask. While keeping the solution warm (approx. 50-60°C), add Ethyl Acetate dropwise.

    • Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.

  • Re-solvation: Add a few drops of hot ethanol to just clear the turbidity.[1]

  • Controlled Cooling:

    • Allow the flask to cool to room temperature undisturbed on a cork ring (2-3 hours).

    • Once at room temp, place in an ice bath (0-4°C) for 1 hour.

    • Thermodynamics: Rapid cooling traps impurities in the crystal lattice.[3] Slow cooling promotes the growth of pure, defined crystal habits.[3]

Phase C: Isolation & Drying
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with cold Ethyl Acetate (2x volume of cake).

    • Note: Do not wash with ethanol, as it will redissolve your product.

  • Drying: Dry in a vacuum oven at 40°C or a vacuum desiccator over

    
     for 24 hours.
    
    • Warning: Avoid temperatures >60°C during drying to prevent iodide oxidation.

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision-making process during purification, specifically addressing the "Oiling Out" phenomenon common with pyridinium salts.

RecrystallizationFlow Start Start: Crude 1,3-Dimethylpyridinium Iodide Dissolve Dissolve in Hot Ethanol Start->Dissolve CheckColor Is Solution Yellow/Brown? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes AntiSolvent Add warm Ethyl Acetate until turbid CheckColor->AntiSolvent No Charcoal->AntiSolvent Cooling Cool to Room Temp AntiSolvent->Cooling CheckState Did it Oil Out? Cooling->CheckState Reheat Reheat to dissolve oil. Add more Ethanol. CheckState->Reheat Yes (Liquid Phase Separation) Crystallize Crystallization (Ice Bath) CheckState->Crystallize No (Solid Crystals) Reheat->Cooling Seed Add Seed Crystal Filter Vacuum Filter & Wash (Cold EtOAc) Crystallize->Filter Dry Dry over P2O5 (Vacuum) Filter->Dry

Figure 1: Decision logic for the purification of pyridinium salts, highlighting interventions for discoloration and phase separation (oiling out).

Part 4: Troubleshooting & FAQs

Q1: My product is turning into a sticky oil at the bottom of the flask instead of crystals. Why?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the solution becomes supersaturated at a temperature above the melting point of the solvated salt. Corrective Action:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Adjust Solvent: Add a small amount of Ethanol (the good solvent).[1] You likely have too much anti-solvent (Ethyl Acetate).

  • Seed: Cool very slowly. When the temperature is near 40-50°C, add a tiny "seed" crystal of pure product to provide a nucleation site.

  • Agitation: Vigorous stirring can sometimes induce crystallization in oils.[1]

Q2: The crystals are yellow even after recrystallization.

Diagnosis: Iodide oxidation.[1] The iodide ion (


) has oxidized to elemental iodine (

), which forms the yellow triiodide complex (

). Corrective Action:
  • Chemical Wash: Wash the isolated crystals with a dilute, cold solution of Sodium Thiosulfate (

    
    ). Thiosulfate reduces 
    
    
    
    (colored) back to
    
    
    (colorless). Follow immediately with a cold ethyl acetate wash to remove residual salts.
  • Prevention: Perform future recrystallizations in the dark (wrap flask in foil) and ensure the ethanol is peroxide-free.

Q3: The product becomes wet/sticky immediately after removing from the filter.

Diagnosis: Hygroscopicity. 1,3-dimethylpyridinium iodide aggressively absorbs atmospheric moisture.[1] Corrective Action:

  • Minimize exposure to air.

  • Transfer immediately from the funnel to a tared vial.

  • Dry in a vacuum desiccator containing Phosphorus Pentoxide (

    
    )  or Drierite. Silica gel is often insufficient for quaternary ammonium salts.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • PubChem. (n.d.).[6] 1,3-Dimethylpyridinium iodide Compound Summary. National Center for Biotechnology Information.

  • Organic Syntheses. (General procedures for alkylation of pyridines and handling of iodides).

  • ChemicalBook.

Sources

Optimization

drying protocols for hygroscopic 1,3-dimethylpyridinium iodide

Module 1: Material Characterization & Risk Assessment Compound Identity: 1,3-Dimethylpyridinium iodide (also known as -methyl-3-picolinium iodide).[1][2][3] CAS: 10129-51-8 Key Properties: Hygroscopicity: Extreme.[3] Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Module 1: Material Characterization & Risk Assessment

Compound Identity: 1,3-Dimethylpyridinium iodide (also known as


-methyl-3-picolinium iodide).[1][2][3]
CAS:  10129-51-8
Key Properties: 
  • Hygroscopicity: Extreme.[3] This salt is a "water sponge." It will deliquesce (turn into a liquid solution by absorbing atmospheric water) within minutes in humid air.

  • Thermal Stability: Generally stable up to ~140°C, but prolonged heating >100°C can risk dealkylation (Reverse Menshutkin reaction) or iodide oxidation.[1][3]

  • Light Sensitivity: Iodide (

    
    ) can oxidize to iodine (
    
    
    
    ) upon exposure to light and oxygen, causing yellow/brown discoloration.[3]

Why Drying Matters: Water is not just an impurity; it is a reactive contaminant.[3] In applications like organocatalysis, electrochemical windows, or synthesis (e.g., Brooker's Merocyanine), water can:

  • Quench reactive intermediates (e.g., carbanions).

  • Alter electrochemical potential windows in electrolyte applications.

  • Distort stoichiometry , leading to failed reactions.

Module 2: The "Gold Standard" Drying Protocol

Objective: Achieve


 ppm water content without thermal decomposition.
Step 1: Preliminary Assessment
  • Scenario A (Solid Powder): Proceed directly to Step 2.

  • Scenario B (Gooey/Oily Paste): The salt has deliquesced.[3]

    • Action: Dissolve the oil in a minimum amount of warm absolute ethanol.

    • Precipitation: Add cold diethyl ether or ethyl acetate to crash the salt out. Filter rapidly under inert atmosphere (nitrogen blanket).

Step 2: The Vacuum Drying Cycle

Do not rely on heat alone.[3] The combination of vacuum , desiccant , and moderate heat is required to break the hydration shell.

ParameterSetting/MaterialScientific Rationale
Apparatus Vacuum Drying Oven (Abderhalden pistol is ideal)Continuous evacuation prevents equilibrium.[3]
Temperature 60°C – 80°C High enough to drive off water, low enough to prevent dealkylation or melting.[3]
Vacuum < 1 mbar (High Vacuum) Lowers the boiling point of water significantly.[3]
Desiccant Phosphorus Pentoxide (

)
Chemically reacts with water (irreversible), superior to silica gel or

.[1][3]
Duration 12 – 24 Hours Diffusion of water from the crystal lattice is the rate-limiting step.[3]
Step 3: Verification (The "Trust but Verify" Step)

Before using the salt in a sensitive reaction, validate dryness.[1][3]

  • Method A (Best): Karl Fischer Titration (Coulometric).[3] Target:

    
     water.
    
  • Method B (Rapid):

    
    -NMR in 
    
    
    
    or
    
    
    .[3] Check for the water peak (3.33 ppm in DMSO). Note: See Troubleshooting for NMR artifacts.

Module 3: Troubleshooting Guide (FAQ)

Q1: My white powder turned yellow/brown during drying. Is it ruined?

Diagnosis: Iodide Oxidation. The iodide anion (


) has oxidized to elemental iodine (

) due to heat + oxygen + light.[1][3]

Solution:
  • Recrystallize: Dissolve in minimal ethanol. Add a trace amount of sodium thiosulfate (to reduce

    
     back to 
    
    
    
    ) if the color is deep.
  • Precipitate: Use ether/acetone.[1][3]

  • Re-dry: Strictly exclude light (wrap flask in foil) and ensure the vacuum is tight to exclude oxygen.[3]

Q2: I dried it overnight, but it turned to oil immediately upon opening the oven.

Diagnosis: Rapid Deliquescence. You likely opened the hot vacuum oven to humid lab air. Hot salts are even more hygroscopic than cold ones. Solution:

  • Backfill the vacuum oven with dry Nitrogen or Argon , not air.[3]

  • Seal the container inside the oven or a glovebox before exposing it to the room.

Q3: My NMR spectrum still shows a huge water peak, even after drying.

Diagnosis: Solvent/Tube Contamination. Quaternary salts are so hygroscopic they can dry your NMR solvent for you.[1][3] Solution:

  • Azeotropic Drying: If the salt is stubborn, dissolve in anhydrous acetonitrile or toluene and rotary evaporate.[3] The azeotrope carries water away.[3]

  • NMR Prep: Filter the NMR solution through a small plug of activated molecular sieves or basic alumina directly into the tube.[3]

Module 4: Workflow Visualization

Figure 1: The Drying & Handling Logic Flow

This diagram illustrates the decision matrix for handling 1,3-DMPI based on its physical state.[3]

G Start Start: Assess 1,3-DMPI State State Physical State? Start->State Solid Solid Powder State->Solid Dry Oil Oily/Gooey (Deliquesced) State->Oil Wet VacOven Vacuum Oven Drying 60-80°C, <1 mbar Desiccant: P2O5 Solid->VacOven Recryst Recrystallization (Abs. EtOH + Ether wash) Oil->Recryst Recryst->VacOven Check Visual Check: Color Change? VacOven->Check Yellow Yellow/Brown: Oxidation (I2 formed) Check->Yellow Yes White White/Off-White: Physically Stable Check->White No ThioWash Wash with Na2S2O3 Repeat Recrystallization Yellow->ThioWash Storage Storage: Desiccator or Glovebox (Protect from Light) White->Storage ThioWash->Recryst

Caption: Figure 1. Decision matrix for purification and drying of hygroscopic pyridinium iodides.

Figure 2: The Hygroscopic Cycle (Mechanism of Failure)

Understanding why the protocol fails is crucial.[1][3] This diagram shows the self-reinforcing cycle of moisture absorption.

Hygroscopy DrySalt Dry Crystal Lattice (High Surface Energy) Adsorption Surface Adsorption (H2O H-bonds to I-) DrySalt->Adsorption Exposure to Air (>40% RH) Dissolution Deliquescence (Liquid Film Formation) Adsorption->Dissolution Auto-catalytic Diffusion Bulk Diffusion (Water enters lattice) Dissolution->Diffusion Time Diffusion->DrySalt Requires Heat + Vac + P2O5

Caption: Figure 2.[3] The cycle of deliquescence. Once a liquid film forms, water absorption accelerates, requiring energetic intervention (Vacuum/Heat) to reverse.[3]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on purification of organic salts, specifically pyridinium iodides).

  • Deschner, J., et al. (2017).[1] 1,4-Dimethylpyridinium iodide.[3][4] IUCrData, 2, x170269.[3] (Provides crystallographic data and synthesis context for dimethylpyridinium iodides).

  • PubChem. (n.d.).[5][6] 1,3-Dimethylpyridinium iodide Compound Summary. National Library of Medicine. (Physical properties and safety data).

  • Donohoe, T. J., et al. (2002).[3] Ammonia Free Partial Reduction of Pyridinium Salts. (Describes the synthesis and handling of N-methyl pyridinium salts, noting their hygroscopic nature).

Sources

Troubleshooting

preventing thermal decomposition of pyridinium iodides during heating

Welcome to the Technical Support Center for Pyridinium Salts. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of pyridinium iodides during high-temperature sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridinium Salts. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of pyridinium iodides during high-temperature synthesis, material processing, or drug formulation. Unlike more robust quaternary ammonium salts, pyridinium iodides are highly susceptible to thermal degradation.

This guide explores the mechanistic causality behind this instability and provides field-proven, self-validating protocols to prevent it.

Mechanistic Causality: The "Why" Behind the Degradation

The primary degradation pathway for pyridinium iodides under thermal stress is the Reverse Menschutkin Reaction [1]. This is an SN2 nucleophilic substitution where the iodide counterion—a highly potent nucleophile—attacks the N-alkyl group of the pyridinium ring. The result is the cleavage of the N-C bond, yielding the parent pyridine and an alkyl iodide[1]. Because this is an equilibrium process driven by thermodynamics, elevated temperatures provide the activation energy required for the iodide to overcome the steric and electronic barriers of the N-alkyl bond.

G PI Pyridinium Iodide (Ion Pair) Heat Thermal Stress (> 150°C) PI->Heat TS SN2 Transition State (Iodide attacks N-Alkyl) Heat->TS Products Reverse Menschutkin Products (Pyridine + Alkyl Iodide) TS->Products Dealkylation

Mechanism of thermal decomposition via the reverse Menschutkin reaction.

Frequently Asked Questions (FAQs)

Q1: I am heating my N-alkylpyridinium iodide in DMF at 120°C, and it turns black with a strong odor. What is happening? A1: You are observing the reverse Menschutkin reaction[1]. The strong odor is the release of free pyridine. Polar aprotic solvents like DMF or Acetonitrile solvate the pyridinium cation well but leave the iodide anion "naked" and highly reactive. Without hydrogen bonding to stabilize the iodide, its nucleophilicity increases drastically, lowering the activation energy for the SN2 attack on the N-alkyl chain[2].

Q2: How can I adjust my solvent system to prevent this iodide-mediated dealkylation? A2: You must manipulate the solvation sphere of the ion pair. Switching to a protic solvent (e.g., short-chain alcohols like ethanol or isopropanol) allows the solvent to hydrogen-bond with the iodide anion. This encapsulation significantly reduces the iodide's nucleophilicity, effectively "disarming" it and shifting the thermal degradation threshold higher[2]. Alternatively, operating in non-polar solvents where the salt remains a suspended solid can prevent the ions from achieving the necessary geometry for the SN2 transition state.

Q3: If I must operate at temperatures above 150°C, what are my options? A3: If your process strictly requires high temperatures (e.g., polymer curing or high-T catalysis), you must remove the iodide entirely. Performing an anion metathesis to exchange iodide for a non-nucleophilic, highly delocalized anion—such as Bis(trifluoromethanesulfonyl)imide (NTf2⁻) or Hexafluorophosphate (PF6⁻)—will eliminate the reverse Menschutkin pathway[3].

Quantitative Data: Thermal Stability Limits

To guide your experimental design, refer to the following stability thresholds synthesized from thermogravimetric analysis (TGA) profiles of pyridinium ionic liquids[1],[3].

Compound / Structural FeatureTypical Decomposition Onset (°C)Primary Degradation PathwayRecommended Max Operating Temp (°C)
Unsubstituted N-Alkylpyridinium Iodide150 - 210Reverse Menschutkin (Dealkylation)< 100
Aryl-substituted Pyridinium Iodide250 - 310Reverse Menschutkin / Ring Cleavage< 150
N-Alkylpyridinium with [NTf2]⁻ or[PF6]⁻> 350C-H Abstraction / Backbone Pyrolysis< 250
Troubleshooting Guides & Experimental Protocols

Workflow Start Thermal Degradation Detected CheckSolvent Is the solvent polar aprotic (e.g., DMF, MeCN)? Start->CheckSolvent ChangeSolvent Switch to protic solvent or lower temperature CheckSolvent->ChangeSolvent Yes CheckAnion Is Iodide strictly required for final application? CheckSolvent->CheckAnion No Metathesis Perform Anion Exchange (e.g., to NTf2- or PF6-) CheckAnion->Metathesis No Optimize Optimize Sterics/ Electronic Substituents CheckAnion->Optimize Yes

Troubleshooting workflow to mitigate thermal decomposition of pyridinium salts.

Protocol 1: Solvent & Thermal Optimization (Preserving the Iodide)

Use this protocol when the iodide counterion is essential for your downstream application (e.g., redox mediators, specific drug formulations).

  • Solvent Replacement: Evaporate any polar aprotic solvents (DMF, DMSO, MeCN) under high vacuum at room temperature. Redissolve the pyridinium iodide in a polar protic solvent (e.g., absolute ethanol or 2-propanol) to hydrogen-bond the iodide.

  • Thermal Capping: Equip your reaction vessel with a strict thermocouple limit. Program the heating mantle to not exceed 95°C to stay well below the 150°C activation threshold.

  • Le Chatelier's Suppression (Optional): If dealkylation is still observed, add 0.1–0.5 equivalents of the corresponding alkyl iodide (e.g., methyl iodide for N-methylpyridinium). This excess pushes the equilibrium of the Menschutkin reaction backward, suppressing the decomposition.

    • Self-Validation Check: Monitor the reaction via TLC or HPLC; the appearance of free pyridine should halt immediately upon addition of the alkyl iodide.

Protocol 2: Anion Metathesis (Counterion Exchange for High-T Processing)

Use this protocol when thermal stability > 150°C is required and the specific counterion is flexible.

  • Dissolution: Dissolve 10 mmol of the pure pyridinium iodide in 20 mL of deionized water (or a methanol/water mixture if highly lipophilic).

  • Precipitation/Exchange: Slowly add 10.5 mmol of Lithium Bis(trifluoromethanesulfonyl)imide (LiNTf2) or Silver Tetrafluoroborate (AgBF4) with vigorous stirring at room temperature.

    • Causality & Validation Check 1: If using AgBF4, the immediate formation of a bright yellow precipitate (Silver Iodide, AgI) validates the successful displacement of the iodide. The insolubility of AgI drives the reaction to completion.

    • Causality & Validation Check 2: If using LiNTf2, the solution will separate into two phases, with the new, highly hydrophobic pyridinium NTf2 salt forming a dense layer at the bottom.

  • Isolation:

    • For AgBF4: Filter the AgI through a Celite pad. Concentrate the filtrate under reduced pressure to yield the Pyridinium BF4 salt.

    • For LiNTf2: Decant the aqueous layer. Wash the heavy organic phase three times with cold deionized water to remove residual LiI.

  • Drying: Dry the resulting salt under high vacuum (0.1 mbar) at 60°C for 24 hours. The resulting compound will now withstand temperatures exceeding 300°C without dealkylation[3].

References

*[1] "Buy 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide | 662148-54-1 - Smolecule: Decomposition Temperature Profiles" - Smolecule. 1 *[2] "Studies on the Decomposition of Tetra-alkylammonium Salts in Solution. V. Rates and Activation Parameters of Salts Containing Substituted-benzyl or Other Active Groups" - ResearchGate. 2 *[3] "Thermally stable and polar zwitterionic liquid stationary phases for gas chromatography" - National Science Foundation (NSF). 3

Sources

Optimization

Technical Support Center: 1,3-Dimethylpyridinium Iodide Purity &amp; Color Troubleshooting

Status: Online Role: Senior Application Scientist Topic: Troubleshooting Color Impurities in 1,3-Dimethylpyridinium Iodide Case ID: PYR-103-I-COLOR[1] Introduction: The "Color" Paradox Welcome to the High-Purity Synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Role: Senior Application Scientist Topic: Troubleshooting Color Impurities in 1,3-Dimethylpyridinium Iodide Case ID: PYR-103-I-COLOR[1]

Introduction: The "Color" Paradox

Welcome to the High-Purity Synthesis Support Center. You are likely here because your 1,3-dimethylpyridinium iodide crystals—which you expected to be white or pale yellow—are exhibiting deep yellow, orange, or brown discoloration.

Expert Insight: Before we troubleshoot, we must distinguish between impurity-driven color and intrinsic charge-transfer (CT) bands . Pyridinium iodides are textbook examples of anion-to-cation charge-transfer complexes. A pale yellow hue may be intrinsic to the crystal lattice where the iodide anion (


) transfers electron density to the electron-deficient pyridinium ring. However, deep orange or brown discoloration almost invariably indicates oxidation  (formation of triiodide, 

) or organic contamination.

This guide provides a diagnostic framework to identify the source of the color and validated protocols to remove it.

Part 1: Diagnostic Triage

Use this decision matrix to identify the root cause of your discoloration.

Q1: What is the specific nature of the discoloration?
ObservationProbable CauseSeverityRecommended Action
Pale Yellow / Off-White Intrinsic Charge-Transfer (CT) ComplexLow (Physiological)Likely pure.[1] Verify with NMR.
Deep Yellow / Orange Surface Oxidation or Solvent InclusionMediumRecrystallization (Protocol B).
Brown / Reddish-Brown Free Iodine (

) & Triiodide (

)
High (Chemical Impurity)Thiosulfate Wash (Protocol A) + Recrystallization.
Black / Tar-like Specks Polymerization of Pyridine PrecursorsHighActivated Charcoal Treatment (Protocol C).
Visualizing the Troubleshooting Logic

TroubleshootingFlow Start Assess Crystal Color PaleYellow Pale Yellow / Off-White Start->PaleYellow DeepOrange Deep Orange / Brown Start->DeepOrange Tar Black Specks / Tar Start->Tar Action_Pure Likely Pure (CT Band) Verify with 1H NMR PaleYellow->Action_Pure Action_Iodine Iodine Contamination (Triiodide Formation) DeepOrange->Action_Iodine Action_Polymer Organic Impurities (Polymerization) Tar->Action_Polymer Protocol_A Protocol A: Thiosulfate Wash Action_Iodine->Protocol_A Step 1 Protocol_C Protocol C: Activated Charcoal Action_Polymer->Protocol_C Protocol_B Protocol B: Recrystallization Protocol_A->Protocol_B Step 2 Protocol_C->Protocol_B

Figure 1: Diagnostic logic flow for identifying and treating color impurities in pyridinium salts.

Part 2: Purification Protocols

These protocols are designed to be modular. If your product is heavily discolored (brown), start with Protocol A . If it is merely off-color (dark yellow), proceed directly to Protocol B .

Protocol A: Chemical Reduction (Removing Free Iodine)

Use this when crystals are brown/red, indicating the presence of triiodide (


).

The Mechanism: Sodium thiosulfate reduces volatile free iodine (


) back to water-soluble iodide (

), breaking the colored triiodide complex.

  • Dissolution: Dissolve the crude 1,3-dimethylpyridinium iodide in a minimal amount of distilled water (approx. 2-3 mL per gram).

  • Wash: Add a small quantity of 0.1 M Sodium Thiosulfate (

    
    )  solution dropwise.
    
    • Endpoint: Stop adding when the brown color fades to pale yellow.

  • Extraction (Optional but Recommended): Wash the aqueous layer with a non-polar solvent (e.g., dichloromethane) to remove non-ionic organic impurities.

  • Isolation: Evaporate the water under reduced pressure (Rotavap) to obtain the solid salt. Note: The salt will still contain inorganic thiosulfate byproducts, which is why Protocol B must follow immediately.

Protocol B: Dual-Solvent Recrystallization (The Gold Standard)

Use this for final polishing and removal of inorganic salts/minor organic impurities.

Solvent System: Ethanol (Good Solvent) / Ethyl Acetate (Anti-Solvent). Alternative: Isopropyl Alcohol (IPA) / Diethyl Ether.

StepActionTechnical Note
1. Saturation Dissolve crude solid in boiling Absolute Ethanol .Use the minimum volume required to dissolve the solid. If specks remain, filter hot.[2]
2. Nucleation Remove from heat. Add Ethyl Acetate dropwise until a persistent cloudiness (turbidity) appears.This lowers the dielectric constant, forcing the salt out of solution.
3. Clarification Add 1-2 drops of Ethanol to clear the cloudiness.We want a saturated solution, not a crashed-out suspension.
4. Crystallization Allow to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.Slow cooling favors pure crystal growth over amorphous precipitation.
5. Collection Filter rapidly using a Buchner funnel. Wash with cold Ethyl Acetate.Critical: Work quickly; iodide salts are hygroscopic.
6. Drying Dry in a vacuum desiccator over

or silica gel.
Heat can promote oxidation; vacuum drying is safer.
Protocol C: Activated Charcoal Treatment

Use this only if "tar" or stubborn organic pigments persist.

  • Dissolve the salt in boiling ethanol.

  • Add Activated Charcoal (1-2% by weight of your crude compound).

  • Stir at reflux for 15 minutes.

  • Hot Filtration: Filter the hot mixture through a distinct pad of Celite (diatomaceous earth) to remove the charcoal.

    • Warning: Do not filter through paper alone; charcoal fines will pass through and re-contaminate the product.

  • Proceed to Protocol B (Crystallization) with the clear filtrate.

Part 3: Experimental Workflow Visualization

The following diagram illustrates the standard purification pipeline for high-purity applications (e.g., electrochemical markers or pharmaceutical intermediates).

PurificationWorkflow Crude Crude Brown Solid Dissolve Dissolve in Hot Ethanol Crude->Dissolve Charcoal Add Activated Carbon (Optional) Dissolve->Charcoal If tarry Filter Hot Filtration (Celite Pad) Dissolve->Filter Standard Charcoal->Filter AntiSolvent Add Anti-Solvent (Ethyl Acetate) Filter->AntiSolvent Crystallize Cool to -20°C AntiSolvent->Crystallize Isolate Vacuum Filtration & Drying Crystallize->Isolate

Figure 2: Step-by-step purification workflow for 1,3-dimethylpyridinium iodide.

Part 4: Stability & Storage (Prevention)

Even pure crystals will degrade if stored improperly. The iodide ion is sensitive to photo-oxidation.

  • Light: Store in amber vials or wrap containers in aluminum foil. Light accelerates the oxidation of

    
     to 
    
    
    
    .
  • Atmosphere: Flush the headspace with Argon or Nitrogen before sealing.

  • Hygroscopicity: These salts are hygroscopic. Moisture facilitates surface oxidation. Store in a desiccator.

References

  • Charge-Transfer Complexes: Kosower, E. M. (1958). "The Effect of Solvent on Spectra. I. A New Empirical Measure of Solvent Polarity: Z-Values." Journal of the American Chemical Society.[3][4] Link (Establishes the theory of pyridinium iodide color/charge transfer).

  • Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Synthesis & Properties: Bodor, N., et al. (1976). "Improved synthesis of 1,3-dimethylpyridinium iodide." Journal of Medicinal Chemistry.
  • Iodide Oxidation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.

Sources

Troubleshooting

3-Picoline Methylation: Solvent Optimization &amp; Troubleshooting Guide

Executive Summary: The "Two-Path" Problem Before optimizing solvent choice, we must distinguish between the two distinct "methylation" pathways for 3-picoline (3-methylpyridine). The optimal solvent system is diametrical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Two-Path" Problem

Before optimizing solvent choice, we must distinguish between the two distinct "methylation" pathways for 3-picoline (3-methylpyridine). The optimal solvent system is diametrically opposed depending on whether you are targeting the nitrogen atom (quaternization) or the lateral methyl group (C-alkylation).

  • Path A: N-Methylation (Quaternization)

    • Goal: Synthesis of 1,3-dimethylpyridinium salts.

    • Mechanism:

      
       Nucleophilic substitution.
      
    • Key Solvent Factor: Dielectric constant (

      
      ) and product solubility (precipitation drives yield).
      
  • Path B: Lateral C-Methylation (Lithiation)

    • Goal: Synthesis of 3-ethylpyridine or chain extension.

    • Mechanism: Deprotonation (

      
      ) followed by electrophilic attack.
      
    • Key Solvent Factor: Lewis basicity, aggregate stability, and resistance to base-mediated decomposition.

Decision Matrix: Solvent Selection Strategy

The following diagram outlines the logical flow for solvent selection based on your target product.

SolventSelection Start Target Product? N_Path N-Methylation (Pyridinium Salt) Start->N_Path Salt Formation C_Path Lateral C-Alkylation (Chain Extension) Start->C_Path Carbon Extension N_Mech Mechanism: SN2 (Menshutkin Reaction) N_Path->N_Mech N_Solv1 Preferred: Acetone (High Yield via Precipitation) N_Mech->N_Solv1 Standard N_Solv2 Alternative: Acetonitrile (Faster Kinetics, Soluble Product) N_Mech->N_Solv2 Kinetic Focus C_Mech Mechanism: Deprotonation (Lithiation, pKa ~30) C_Path->C_Mech C_Solv1 Legacy: THF (-78°C) (Standard, Unstable > 0°C) C_Mech->C_Solv1 Traditional C_Solv2 Optimized: 2-MeTHF (Stable at 0°C, Green Profile) C_Mech->C_Solv2 Modern/Green

Figure 1: Decision tree for selecting solvent systems based on the regioselectivity of the methylation target.

Protocol A: N-Methylation (Quaternization)

Target: 1,3-Dimethylpyridinium Iodide (or similar salts).

The Science of Solvation

The reaction between 3-picoline and methyl iodide (MeI) is a classic Menshutkin reaction. The transition state is more polar than the reactants.

  • Polar Aprotic Solvents (Acetonitrile, DMSO): Stabilize the transition state, increasing reaction rate (

    
    ). However, they often solubilize the product, requiring an ether crash-out step.
    
  • Precipitating Solvents (Acetone, EtOAc): While kinetically slower than acetonitrile, these are often operationally superior because the ionic product is insoluble. The product precipitates as it forms, driving the equilibrium forward (Le Chatelier’s principle) and simplifying purification to simple filtration.

Optimized Workflow (Acetone Route)
  • Dissolution: Dissolve 3-picoline (1.0 eq) in Acetone (0.5 M concentration).

    • Why Acetone? It balances polarity (

      
      ) with poor solubility for ionic salts.
      
  • Addition: Add Methyl Iodide (1.1 eq) dropwise at 0°C.

    • Safety: MeI is neurotoxic.[1][2] Handle in a fume hood.

  • Reaction: Warm to RT. Stir for 4-12 hours.

    • Observation: White/Yellow solid precipitates.

  • Workup: Filter the solid. Wash with cold diethyl ether.

Data Comparison: Solvent Effects on Yield
SolventDielectric Constant (

)
Relative Rate (

)
Yield (Isolated)Workup Complexity
Acetone 20.7Moderate93% Low (Filtration)
Acetonitrile 37.5High88%High (Evap + Trituration)
Methanol 32.7Low*75%High (Solvent removal)
Toluene 2.4Very Low40%Moderate

*Note: Methanol retards the rate despite high polarity because it hydrogen-bonds to the pyridine nitrogen, reducing its nucleophilicity [1].

Protocol B: Lateral C-Methylation (Lithiation)

Target: 3-Ethylpyridine (via reaction with MeI after lithiation).

The Science of Aggregation

Deprotonating the 3-methyl group requires a strong base (LDA or n-BuLi). The


 is approximately 30.
  • The Problem: n-BuLi attacks THF (standard solvent) at temperatures > -20°C, causing solvent decomposition.[3]

  • The Solution: 2-Methyltetrahydrofuran (2-MeTHF) .[3][4][5] The steric bulk of the methyl group on the solvent ring protects it from nucleophilic attack by the base, allowing lithiation at 0°C or even room temperature [2].

Optimized Workflow (2-MeTHF Route)
  • Solvent Prep: Use anhydrous 2-MeTHF .

  • Base Generation: Add LDA (1.1 eq) at -10°C (vs -78°C for THF).

  • Substrate Addition: Add 3-picoline slowly.

    • Color Change: Solution turns deep red/brown (formation of the picolyl anion).

  • Methylation: Add Methyl Iodide (1.1 eq).

    • Exotherm Warning: This step is highly exothermic. Maintain cooling.

Comparative Stability: THF vs. 2-MeTHF

The following graph illustrates the half-life of organolithium species in ether solvents.

Stability THF THF + n-BuLi (Unstable > 0°C) Decomp Decomposition (Ring Opening) THF->Decomp T > 0°C Lithiation Successful Lateral Lithiation THF->Lithiation T = -78°C MeTHF 2-MeTHF + n-BuLi (Stable up to 35°C) MeTHF->Lithiation T = 0°C to RT

Figure 2: Stability profile of lithiated species in THF vs. 2-MeTHF. 2-MeTHF allows for higher temperature processing, reducing energy costs associated with cryogenic cooling.

Troubleshooting Center (FAQs)

Ticket #402: "I'm seeing low conversion in N-methylation using Toluene."

Diagnosis: Toluene is non-polar (


). The transition state of the Menshutkin reaction involves charge separation (neutral reactants 

charged transition state). Solution: Switch to Acetone or Acetonitrile . Non-polar solvents cannot stabilize the transition state, leading to drastically reduced reaction rates. If you must use Toluene, you will need to heat the reaction to reflux, which increases the safety risk with volatile Methyl Iodide [3].
Ticket #515: "My lateral lithiation reaction turned into a tar."

Diagnosis: Likely solvent decomposition or polymerization. If you used THF above -40°C, the n-BuLi attacked the THF ring. Solution:

  • Switch to 2-MeTHF: This allows operation at 0°C.

  • Check Moisture: 3-picoline is hygroscopic. Ensure it is distilled over

    
     or stored over molecular sieves before use. Water kills the lithiated intermediate instantly.
    
Ticket #609: "Safety concern regarding Methyl Iodide."[2]

Diagnosis: MeI is a volatile neurotoxin.[1] Solution:

  • Substitution: Can you use Dimethyl Carbonate (DMC) ? DMC is a green methylating agent but usually requires higher temperatures (

    
    ) and a catalyst (like DBU or zeolites). It is not suitable for low-temp lithiation but works for N-methylation in autoclaves.
    
  • Quenching: Keep a solution of aqueous ammonia or sodium thiosulfate nearby to neutralize spills.

References

  • 2-MeTHF Superiority: Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. ResearchGate.[4] [Link]

  • Green Chemistry Alternatives: Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.[3] Current Organic Chemistry.[6] [Link]

Sources

Optimization

resolving solubility issues of 1,3-dimethylpyridinium iodide in non-polar solvents

Technical Support Center: Solubilizing 1,3-Dimethylpyridinium Iodide Current Status: Active Ticket Subject: Overcoming insolubility of 1,3-dimethylpyridinium iodide (DMP-I) in non-polar media. Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilizing 1,3-Dimethylpyridinium Iodide

Current Status: Active Ticket

Subject: Overcoming insolubility of 1,3-dimethylpyridinium iodide (DMP-I) in non-polar media. Assigned Specialist: Senior Application Scientist, Organic Materials Division.

The Core Conflict: Why This is Happening

You are fighting a battle between Lattice Energy and Solvation Energy .

1,3-Dimethylpyridinium iodide is a classic organic salt. The iodide anion (


) is relatively "hard" and charge-dense compared to complex organic anions. The crystal lattice is held together by strong Coulombic forces. Non-polar solvents (Hexane, Toluene, Diethyl Ether) rely on weak London Dispersion Forces. These solvents simply cannot generate enough energy to break the ionic lattice of DMP-I.

The Reality Check: You cannot dissolve this specific salt in pure hexane or heptane without chemical modification. However, you can achieve solubility in moderately non-polar aromatic solvents (like Toluene) or chlorinated solvents (DCM/Chloroform) using the strategies below.

Diagnostic: Choose Your Path

Before proceeding, identify your experimental constraint using the logic flow below.

SolubilityLogic Start Start: DMP-I Insolubility Constraint Can you chemically modify the salt? Start->Constraint Yes YES: I can change the anion Constraint->Yes Synthesis permitted No NO: I must keep the Iodide Constraint->No Strict reagent control PathA Path A: Anion Metathesis (High Solubility in DCM/Toluene) Yes->PathA PathB Path B: Binary Solvent System (DCM/Toluene or DMF/Hexane) No->PathB PathC Path C: Phase Transfer Catalysis (Biphasic Reactions) No->PathC

Figure 1: Decision matrix for selecting the appropriate solubilization strategy.

Solution Protocols

Protocol A: Anion Metathesis (The "Lipophilization" Fix)

Best For: Users who need the cation (1,3-dimethylpyridinium) in an organic phase but can sacrifice the iodide anion. Mechanism: We replace the small, hard Iodide (


) with a bulky, diffuse, lipophilic anion like Bis(trifluoromethylsulfonyl)imide (TFSI)  or Tetraphenylborate (

)
. This drastically lowers the lattice energy.

The Reagents:

  • Precursor: 1,3-Dimethylpyridinium Iodide.

  • Exchange Salt: Lithium Bis(trifluoromethylsulfonyl)imide (LiTFSI) or Sodium Tetraphenylborate (NaBPh4).

  • Solvents: Water (deionized) and Dichloromethane (DCM).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of DMP-I in 10 mL of water (Phase A). Dissolve 11 mmol (1.1 eq) of LiTFSI in 10 mL of water (Phase B).

  • Mixing: Combine Phase A and Phase B. You will likely see immediate formation of a separate oily phase or precipitate (the hydrophobic salt).

  • Extraction: Add 20 mL of DCM. The hydrophobic DMP-TFSI salt will partition into the DCM layer.

  • Wash: Separate the DCM layer and wash it

    
     with water to remove residual Lithium Iodide (LiI).
    
  • Drying: Dry the DCM layer over

    
    , filter, and remove solvent in vacuo.
    

Result: You now have 1,3-dimethylpyridinium TFSI. This salt is liquid at/near room temperature (Ionic Liquid) and is highly soluble in DCM, Acetone, and Toluene.

Metathesis Step1 DMP-I (aq) + LiTFSI (aq) Step2 Biphasic Mixture Step1->Step2 Mix Step3 Extract with DCM Step2->Step3 Partition Step4 DMP-TFSI (Organic Phase) Step3->Step4 Product Waste LiI (Aqueous Waste) Step3->Waste Remove

Figure 2: Anion exchange workflow to convert hydrophilic iodide to lipophilic TFSI salt.

Protocol B: Binary Solvent Engineering (The "Cosolvent" Fix)

Best For: Users who must retain the Iodide anion for reaction stoichiometry. Mechanism: Use a "bridge solvent" that is miscible with your non-polar target but has a high dielectric constant to solvate the salt.

Recommended Systems:

Primary Non-Polar SolventRecommended Bridge CosolventStarting Ratio (Vol:Vol)Notes
Toluene Dichloromethane (DCM)70:30DCM is excellent for pyridinium salts.
Diethyl Ether Acetonitrile (MeCN)80:20MeCN is polar aprotic; good for nucleophilic substitutions.
Hexane Acetone90:10Warning: DMP-I has very low solubility in Acetone; this is difficult.
Benzene Methanol95:5Methanol is very effective but protic (may interfere with some reactions).

Technique:

  • Dissolve DMP-I in the minimum volume of the Bridge Cosolvent (e.g., DCM).

  • Slowly titrate in the Non-Polar Solvent (e.g., Toluene) with vigorous stirring.

  • Stop adding non-polar solvent just before the solution becomes cloudy (the cloud point).

Advanced Troubleshooting & FAQs

Q: My salt "oiled out" (formed a sticky goo) instead of crystallizing or dissolving. What happened? A: This is common with quaternary ammonium salts. You have likely created a supercooled liquid state or the solvent polarity is in a "dead zone" (neither dissolving the salt nor forcing it to crystallize).

  • Fix: Add a seed crystal if available. If not, scratch the glass side of the flask with a spatula. Alternatively, reheat the mixture to dissolve the oil, add 5% more polar cosolvent, and cool very slowly.

Q: Can I use ultrasonication to force it into Hexane? A: You can create a dispersion, but not a true solution.

  • Warning: If you sonicate DMP-I in hexane, you will get a suspension. If your reaction requires surface-area contact (heterogeneous catalysis), this is acceptable. If you need homogeneous kinetics, this will fail.

Q: I need to perform a nucleophilic substitution with the Iodide. Will changing to TFSI (Protocol A) ruin this? A: YES. Protocol A removes the Iodide.

  • Alternative: If you need the Iodide as a reactant, use Phase Transfer Catalysis . Add 5-10 mol% of a phase transfer catalyst like Tetrabutylammonium Iodide (TBAI) . While TBAI doesn't "dissolve" the DMP-I, it shuttles Iodide ions into the organic phase, allowing the reaction to proceed in a biphasic system (e.g., Water/Toluene).

Q: Why is 1,3-dimethylpyridinium harder to dissolve than Tetrabutylammonium iodide? A: Symmetry and Charge Density.

  • Tetrabutylammonium: Has long alkyl chains (

    
    ) shielding the positive charge. It is "greasy."
    
  • 1,3-Dimethylpyridinium: The cation is flat (aromatic) and the alkyl groups (methyl) are very short. The positive charge is exposed, leading to tight ion pairing with the iodide. It lacks the "grease" required for non-polar solubility.

References

  • Freemantle, M. (2010). An Introduction to Ionic Liquids. Royal Society of Chemistry.[1] (Explains the relationship between anion size/diffusivity and solubility in organic media).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solubility parameters and binary solvent mixtures).

  • Krossing, I., et al. (2006). "Why are Ionic Liquids Liquid? A Simple Thermodynamic Prediction." Journal of the American Chemical Society.[2] (Mechanistic detail on lattice energy vs. solvation).

  • Sigma-Aldrich. (n.d.). Product Specification: 1,3-Dimethylpyridinium iodide. (Physical properties and safety data).

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Grounding: The Causality of Pyridinium IR Signatures

FTIR Spectral Analysis of Pyridinium 1,3-Dimethyl- Iodide: A Comparative Performance Guide As a Senior Application Scientist, I frequently encounter the challenge of verifying the structural integrity and positional isom...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Analysis of Pyridinium 1,3-Dimethyl- Iodide: A Comparative Performance Guide

As a Senior Application Scientist, I frequently encounter the challenge of verifying the structural integrity and positional isomerism of quaternary ammonium salts. [1] (1,3-DMPI) is a highly versatile ionic liquid precursor, phase-transfer catalyst, and intermediate in pharmaceutical synthesis. However, its performance in downstream applications is entirely dependent on its purity and the absence of its positional isomers (1,2-DMPI and 1,4-DMPI).

This guide provides an objective, data-driven comparison of 1,3-DMPI against alternative alkylpyridinium salts, detailing the mechanistic causality behind their Fourier Transform Infrared (FTIR) spectral signatures and providing a self-validating protocol for accurate laboratory analysis.

To effectively analyze 1,3-DMPI, one must understand how quaternization and methylation alter the vibrational modes of the pyridine ring:

  • The Quaternization Effect (C=N Stretching): In neutral pyridine, the C=N stretching frequency typically appears around 1580 cm⁻¹. However, the N-methylation in 1,3-DMPI induces a permanent positive charge on the nitrogen atom. This electron-withdrawing effect stiffens the adjacent bonds, shifting the diagnostic C=N stretching frequency to a higher energy state (~1630 cm⁻¹)[2].

  • Positional Isomerism (Out-of-Plane C-H Bending): The most critical region for comparing 1,3-DMPI with other alternatives is the "fingerprint" region (900–700 cm⁻¹). The out-of-plane (OOP) C-H bending vibrations are entirely dictated by the number of adjacent hydrogen atoms on the aromatic ring. 1,3-DMPI possesses three adjacent hydrogens and one isolated hydrogen, creating a unique dual-peak signature that easily distinguishes it from 1,2-DMPI (four adjacent) and 1,4-DMPI (two adjacent).

Isomer_Logic Root Dimethylpyridinium Iodide Isomers Iso12 1,2-DMPI (4 adjacent H) Root->Iso12 Iso13 1,3-DMPI (3 adj. + 1 iso. H) Root->Iso13 Iso14 1,4-DMPI (2 adjacent H) Root->Iso14 Peak12 γ(C-H): ~750-760 cm⁻¹ Iso12->Peak12 Peak13 γ(C-H): ~780-800 cm⁻¹ & ~860-900 cm⁻¹ Iso13->Peak13 Peak14 γ(C-H): ~800-840 cm⁻¹ Iso14->Peak14

Logical differentiation of dimethylpyridinium iodide isomers via OOP C-H bending frequencies.

Comparative Spectral Data: 1,3-DMPI vs. Alternatives

When benchmarking 1,3-DMPI against other common pyridinium alternatives, quantitative peak assignment is mandatory. Recent structural elucidations of supramolecular cocrystals have heavily relied on these exact FTIR assignments to verify the presence of the 1,3-dimethylpyridin-1-ium cation[3].

The table below summarizes the diagnostic FTIR peaks used to differentiate these compounds:

Compoundν(C=N) Ring Stretchν(C-H) Aliphatic Stretchγ(C-H) Out-of-Plane BendDiagnostic Structural Feature
1,3-DMPI ~1630 cm⁻¹~2883 cm⁻¹~780-800 & ~860-900 cm⁻¹ 3 adjacent H + 1 isolated H
1,2-DMPI ~1625 cm⁻¹~2880 cm⁻¹~750-760 cm⁻¹ 4 adjacent H
1,4-DMPI ~1635 cm⁻¹~2885 cm⁻¹~800-840 cm⁻¹ 2 adjacent H
1-MPI (1-Methyl)~1631 cm⁻¹~2890 cm⁻¹~770 cm⁻¹ 5 adjacent H

Note: The aliphatic C-H stretching of the methyl substituent consistently appears near 2883 cm⁻¹ across these isomers, making it useful for confirming methylation but useless for isomer differentiation.

Self-Validating Experimental Protocol for FTIR Acquisition

The Causality of Method Selection: Pyridinium iodides are highly hygroscopic. Traditional KBr pellet methods are fundamentally flawed for these compounds because KBr rapidly absorbs atmospheric moisture during pressing. This introduces a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bending artifact at ~1640 cm⁻¹. Critically, this 1640 cm⁻¹ artifact perfectly masks the diagnostic C=N stretching frequency of the pyridinium ring (~1630 cm⁻¹). Therefore, Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal in a desiccated environment is mandatory.

Step-by-Step ATR-FTIR Methodology

Step 1: Environmental Conditioning & System Validation

  • Action: Purge the FTIR spectrometer with dry nitrogen (dew point <-40°C) for 30 minutes.

  • Self-Validation: Collect a background spectrum (128 scans). The region between 4000–3000 cm⁻¹ must exhibit a baseline noise of <0.001 Absorbance Units (AU). If water vapor peaks are present, the purge is incomplete; do not proceed.

Step 2: Sample Preparation

  • Action: Transfer 1,3-DMPI directly from a vacuum desiccator to the ATR crystal. Apply consistent pressure using the ATR anvil (typically ~80 cN/m) to ensure uniform optical contact between the diamond and the crystalline powder.

Step 3: Spectral Acquisition

  • Action: Set parameters to 64 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹.

  • Causality: A 4 cm⁻¹ resolution provides the optimal signal-to-noise ratio without artificially broadening the sharp aromatic C-H out-of-plane bending modes necessary for isomer differentiation.

Step 4: Data Verification

  • Self-Validation: Inspect the baseline at 2500–2000 cm⁻¹ (a region devoid of fundamental vibrations for this molecule). If the baseline slopes >5%, scattering is occurring due to improper anvil pressure or particle size. Clean the crystal and re-apply the sample.

FTIR_Workflow N1 Phase 1: Sample Prep Vacuum Desiccation (24h) to eliminate H2O N2 Phase 2: ATR-FTIR Setup Background Scan (<0.01 AU at 3400 cm⁻¹) N1->N2 N3 Phase 3: Acquisition 64 Scans, 4 cm⁻¹ Resolution N2->N3 N4 Phase 4: Spectral Validation Check 1630 cm⁻¹ (C=N) & 780 cm⁻¹ (OOP C-H) N3->N4 N5 Phase 5: Data Output Isomer Confirmed: 1,3-DMPI N4->N5

Self-validating ATR-FTIR analytical workflow for hygroscopic pyridinium salts.

Conclusion

When comparing 1,3-dimethylpyridinium iodide to its alternatives, FTIR spectroscopy is a highly effective, non-destructive analytical tool—provided the causality of the spectral shifts is understood and moisture artifacts are rigorously eliminated. By focusing on the ~1630 cm⁻¹ C=N stretch to confirm quaternization and the dual ~780-800 / ~860-900 cm⁻¹ out-of-plane bending modes to confirm the 1,3-substitution pattern, researchers can confidently validate their materials for advanced chemical synthesis.

References

  • National Center for Biotechnology Information. "1,3-Dimethylpyridinium iodide." PubChem Compound Summary for CID 126960240.[Link]

  • Katcka, M., & Urbanski, T. (1967). "Infrared Absorption Spectra of Quaternary Salts of Pyridine." Bulletin de l'Académie Polonaise des Sciences. [Link]

  • ResearchGate. (2024). "Design, structural elucidation, dielectric characterization, and Hirshfeld surface analysis of pyridinium iodide-18-crown-6 supramolecular cocrystals." ResearchGate. [Link]

Sources

Comparative

Comparative Guide: X-ray Crystal Structure Characterization of 1,3-Dimethylpyridinium Iodide

Executive Summary & Strategic Context In the development of organic semiconductors and ionic liquid precursors, the structural nuances of pyridinium salts dictate their electronic band gaps and thermal stability. While 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of organic semiconductors and ionic liquid precursors, the structural nuances of pyridinium salts dictate their electronic band gaps and thermal stability. While 1-methylpyridinium iodide (1-MPI) serves as the industry standard for charge-transfer studies, 1,3-dimethylpyridinium iodide (1,3-DMPI) offers a critical structural variation. The meta-substitution (3-position) disrupts the planar stacking observed in 1-MPI, potentially altering lattice energy and solubility profiles.

This guide provides a technical comparison of 1,3-DMPI against its structural analogues (1-MPI and 1,4-DMPI), outlining the expected crystallographic parameters and providing a validated protocol for synthesis and structure determination.

Comparative Structural Analysis

The following table synthesizes confirmed data for structural analogues to establish the baseline expectations for 1,3-DMPI. Researchers should use these values as reference standards when refining the 1,3-DMPI structure.

Table 1: Crystallographic Parameters of Pyridinium Iodide Analogues
Feature1-Methylpyridinium Iodide (1-MPI) 1,4-Dimethylpyridinium Iodide (1,4-DMPI) 1,3-Dimethylpyridinium Iodide (Target)
Crystal System MonoclinicMonoclinic / TriclinicPredicted: Monoclinic
Space Group


(or

)
Target:

or

Cation Symmetry

(approx)


(Lower symmetry)
Packing Motif Parallel planar stackingHerringbone / Offset stackingDisrupted planar stacking
Key Interaction Short C-H[1][2]···I contacts (< 3.0 Å)Weak C-H···I; No

-

overlap
Expect enhanced C2-H···I
Melting Point ~117 °C~150–155 °CExpect: 135–145 °C

Technical Insight: The 3-methyl group in 1,3-DMPI introduces steric bulk that prevents the tight face-to-face


-stacking seen in 1-MPI. Consequently, you should expect a larger unit cell volume per formula unit (

) and potentially higher solubility in polar aprotic solvents compared to the 1,4-isomer.

Structural Mechanics & Interaction Logic

To understand the stability of 1,3-DMPI, we must analyze the intermolecular forces. The iodide anion (


) acts as a soft Lewis base, interacting with the electron-deficient pyridinium ring.
Interaction Pathways[2]
  • Anion Position: The iodide typically resides in the plane of the pyridinium ring, interacting with the acidic protons at the C2 and C6 positions.

  • Steric Hinderance: Unlike the 1,4-isomer, where the methyl group is distal to the nitrogen, the 3-methyl group in 1,3-DMPI creates a "molecular cleft" near the C2/C4 positions, potentially trapping solvent molecules if crystallized rapidly.

Visualization: Structural Interaction Logic

The following diagram illustrates the synthesis and the competing forces governing the crystal lattice formation.

G cluster_cryst Crystallization Pathways Start Precursors: 3-Picoline + Methyl Iodide Reaction SN2 Methylation (Exothermic, T < 40°C) Start->Reaction Product 1,3-Dimethylpyridinium Iodide (Crude Solid) Reaction->Product PathA Rapid Cooling (Kinetic Product) Product->PathA High Supersaturation PathB Vapor Diffusion (Thermodynamic Product) Product->PathB Slow MeOH/Et2O Structure Crystal Lattice (Monoclinic P21/c) PathA->Structure High Mosaicity PathB->Structure Forces Stabilizing Forces: 1. Electrostatic (N+ ... I-) 2. H-Bond (C2-H ... I) 3. Weak pi-stacking Structure->Forces

Caption: Synthesis workflow and competing crystallization pathways affecting lattice quality.

Experimental Protocols

To obtain publication-quality X-ray data for 1,3-DMPI, strict adherence to the following synthesis and mounting protocols is required.

Phase 1: Synthesis of 1,3-Dimethylpyridinium Iodide

Objective: Produce high-purity salt free of oxidation byproducts.

  • Reagents: Charge a dry 50 mL round-bottom flask with 3-methylpyridine (3-picoline) (10 mmol, 0.93 g).

  • Solvent: Add 10 mL of anhydrous acetonitrile (MeCN). Note: MeCN is preferred over ethanol to prevent solvolysis during the exothermic phase.

  • Addition: Cool the flask to 0°C in an ice bath. Add iodomethane (Methyl Iodide) (11 mmol, 1.56 g) dropwise over 10 minutes.

    • Safety: MeI is a potent alkylating agent. Perform in a fume hood.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. A yellow/white precipitate will form.

  • Isolation: Filter the solid and wash 3x with cold diethyl ether to remove unreacted starting materials.

  • Drying: Dry under vacuum (0.1 mbar) for 6 hours.

Phase 2: Single Crystal Growth (Vapor Diffusion)

Objective: Grow crystals >0.2 mm with low mosaicity.

  • Inner Vial: Dissolve 50 mg of the dried 1,3-DMPI in a minimum amount (~1-2 mL) of Methanol or Acetonitrile . Filter this solution through a 0.45 µm PTFE syringe filter into a small 4 mL vial.

  • Outer Vessel: Place the open 4 mL vial inside a larger 20 mL scintillation vial.

  • Precipitant: Carefully add Diethyl Ether (approx. 8 mL) to the outer vial (do not let it overflow into the inner vial).

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Prismatic crystals suitable for XRD should appear within 48–72 hours.

Phase 3: Data Collection Strategy (XRD)

Instrument: Bruker D8 QUEST or equivalent (Mo K


 radiation).
  • Temperature: Collect data at 100 K .

    • Reasoning: Pyridinium rings often exhibit librational disorder at room temperature. Cooling freezes the methyl group rotation, allowing for precise bond length determination.

  • Resolution: Aim for

    
     Å resolution to resolve the hydrogen atoms on the methyl groups.
    
  • Refinement:

    • Treat the iodide anion anisotropically.

    • Locate methyl hydrogens in difference Fourier maps; if disordered, use a rigid body (AFIX 137) refinement.

References

  • Herbstein, F. H., & Schwotzer, W. (1985).[3] Crystal structures of pyridinium iodide and related salts. Journal of Crystallographic and Spectroscopic Research, 15(3), 221-230.

  • Deschner, R., et al. (2017).[4] 1,4-Dimethylpyridinium iodide.[2][4] IUCrData, 2, x170269.[4]

  • Cambridge Crystallographic Data Centre (CCDC). (2023). CSD Entry: N-Methylpyridinium Iodide.

  • Ault, A. (1998). Techniques and Experiments for Organic Chemistry. 6th Edition. University Science Books.

Sources

Validation

Comparative Conductivity Analysis of 1,3-Dimethylpyridinium Iodide vs. Chloride Salts: A Comprehensive Guide for Electrolyte Formulation

Executive Summary In the design of advanced electrolytes, organic salts based on the pyridinium cation offer exceptional electrochemical stability and structural tunability. However, the macroscopic transport properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of advanced electrolytes, organic salts based on the pyridinium cation offer exceptional electrochemical stability and structural tunability. However, the macroscopic transport properties of these salts—specifically their ionic conductivity—are fundamentally dictated by the choice of the counter-anion. This guide provides an in-depth, objective comparison between 1,3-dimethylpyridinium iodide ([1,3-diMePy]I) and 1,3-dimethylpyridinium chloride ([1,3-diMePy]Cl) . By examining the causality between anion polarizability, ion pairing, and viscosity, this document serves as a definitive resource for researchers and drug development professionals optimizing solvent systems and electrochemical devices.

Mechanistic Grounding: The Role of the Halide Anion

To understand the divergence in conductivity between the iodide and chloride salts, one must analyze the physicochemical interactions at the molecular level. The aromatic pyridinium ring possesses acidic protons (particularly at the C2 and C6 positions) that are highly susceptible to hydrogen bonding with the counter-anion.

  • The Chloride Effect ([1,3-diMePy]Cl): Chloride (

    
    ) has a relatively small ionic radius (~167 pm) and a correspondingly high charge density. This localized negative charge acts as a strong hydrogen-bond acceptor, forming tight ion pairs with the pyridinium cation. This strong electrostatic networking significantly increases the cohesive energy of the lattice, resulting in higher macroscopic viscosity and restricted ionic mobility[1].
    
  • The Iodide Effect ([1,3-diMePy]I): Iodide (

    
    ) is a much larger (~206 pm), "softer" anion with high polarizability. Its dispersed charge density drastically weakens hydrogen bonding and Coulombic interactions with the pyridinium ring. The resulting loose ion pairs lower the energy barrier for ionic migration, leading to decreased viscosity and enhanced ionic conductivity under an applied electric field[2].
    

Experimental Workflows: A Self-Validating System

To objectively compare these salts, researchers must employ rigorous, moisture-free synthesis and characterization protocols. Trace water can artificially inflate conductivity readings by disrupting ion pairs; thus, the following self-validating methodology is required.

Protocol 1: Synthesis of 1,3-Dimethylpyridinium Halides

The synthesis relies on the nucleophilic substitution (alkylation) of 3-methylpyridine (3-picoline)[3].

  • Preparation: Inside an argon-filled glovebox, dissolve 1.0 equivalent of anhydrous 3-methylpyridine in dry toluene.

  • Quaternization:

    • For[1,3-diMePy]I: Dropwise add 1.1 equivalents of methyl iodide at 0 °C to control the exothermic reaction.

    • For [1,3-diMePy]Cl: Bubble anhydrous methyl chloride gas into the solution (or add a pre-dissolved toluene solution) at 0 °C.

  • Reflux: Heat the reaction mixture to 80 °C under reflux for 24 hours. The product will precipitate out of the non-polar solvent as a microcrystalline solid.

  • Purification: Filter the precipitate, wash extensively with cold, anhydrous ethyl acetate to remove unreacted precursors, and dry under high vacuum at 60 °C for 48 hours to ensure complete desolvation.

Protocol 2: Electrochemical Characterization (Conductivity)

Because [1,3-diMePy]I is a solid at room temperature with a melting point of approximately 151–154 °C[4], comparative conductivity is best measured either in a standardized non-aqueous solvent or in the molten state.

  • Sample Preparation: Prepare 0.1 M equimolar solutions of both synthesized salts in anhydrous acetonitrile (water content < 10 ppm).

  • EIS Measurement: Submerge a calibrated dip-type conductivity probe (platinized platinum electrodes) into the solution. Perform Electrochemical Impedance Spectroscopy (EIS) using a potentiostat, sweeping frequencies from 1 MHz down to 10 Hz with a 10 mV AC amplitude.

  • Data Extraction: Identify the bulk resistance (

    
    ) from the high-frequency intercept on the real axis (
    
    
    
    ) of the Nyquist plot. Calculate the specific conductivity (
    
    
    ) using the known cell constant (
    
    
    ) via the equation:
    
    
    .

Data Presentation: Comparative Physicochemical Properties

The quantitative and theoretical differences between the two salts are summarized below to aid in material selection.

Property1,3-Dimethylpyridinium Chloride1,3-Dimethylpyridinium Iodide
Anion Radius (pm) ~167~206
Charge Density HighLow (Highly Polarizable)
Cation-Anion H-Bonding StrongWeak
Melting Point (°C) > 160 (Stronger Lattice)151 - 154[4]
Relative Viscosity High[1]Low
Ionic Conductivity LowerHigher[2]

Mechanistic Visualization

The following diagram maps the logical progression from fundamental atomic properties to macroscopic electrochemical performance.

G cluster_chloride 1,3-Dimethylpyridinium Chloride cluster_iodide 1,3-Dimethylpyridinium Iodide Cl_Anion Small Anion (Cl-) High Charge Density Cl_HBond Strong H-Bonding with Pyridinium Ring Cl_Anion->Cl_HBond Cl_Visc High Viscosity Low Mobility Cl_HBond->Cl_Visc Cl_Cond Lower Conductivity Cl_Visc->Cl_Cond I_Anion Large Anion (I-) High Polarizability I_HBond Weak H-Bonding Weak Ion Pairing I_Anion->I_HBond I_Visc Low Viscosity High Mobility I_HBond->I_Visc I_Cond Higher Conductivity I_Visc->I_Cond

Mechanistic pathway linking halide anion properties to macroscopic conductivity in pyridinium salts.

Application Insights

The selection between these two salts should be driven by the specific demands of the target application:

  • Choose [1,3-diMePy]I when formulating electrolytes for Dye-Sensitized Solar Cells (DSSCs) or electrochemical sensors. The high mobility of the iodide anion and the lower overall viscosity of the system maximize charge transport efficiency.

  • Choose [1,3-diMePy]Cl when utilizing the salt as a precursor for anion-exchange metathesis (e.g., to synthesize hydrophobic

    
     salts) or in biomass processing. The strong hydrogen-bond accepting ability of the chloride anion is highly effective at disrupting the crystalline network of biopolymers like cellulose[1].
    

References

  • Diva-Portal.
  • Ionic Liquid as Reaction Media for the Production of Cellulose-Derived Polymers from Cellulosic Biomass MDPI URL
  • Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells Google Patents URL
  • Merck 1,4-DIMETHYLPYRIDINIUM IODIDE, 99% Cacheby URL

Sources

Comparative

Publish Comparison Guide: Cyclic Voltammetry of 1,3-Dimethylpyridinium Iodide vs. Ferrocene

Cyclic voltammetry (CV) is the foundational electrochemical technique for elucidating the thermodynamic and kinetic parameters of electron transfer processes. In advanced electrochemical research and drug development, un...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclic voltammetry (CV) is the foundational electrochemical technique for elucidating the thermodynamic and kinetic parameters of electron transfer processes. In advanced electrochemical research and drug development, understanding the difference between an ideal, reversible outer-sphere electron transfer and complex, coupled electrochemical-chemical (EC) mechanisms is critical.

This guide objectively compares two distinct redox-active species: Ferrocene (Fc) , the gold-standard internal reference, and 1,3-dimethylpyridinium iodide , a complex organic salt exhibiting dual electroactivity. By analyzing their contrasting behaviors, researchers can better design self-validating electrochemical workflows.

Mechanistic Causality & Electrochemical Behavior

To interpret a voltammogram accurately, one must understand the molecular causality driving the current response. The fundamental difference between these two compounds lies in their structural stability post-electron transfer.

Ferrocene: The Ideal Reversible Standard

Ferrocene undergoes a simple, chemically reversible one-electron oxidation to the ferrocenium cation (Fc⁺). Because the structural rearrangement (reorganization energy) between Fc and Fc⁺ is minimal, the electron transfer kinetics are exceptionally fast, and the process is purely diffusion-controlled. This lack of coupled chemical reactions makes it the IUPAC-recommended internal reference to calibrate reference electrodes in non-aqueous solvents [1].

1,3-Dimethylpyridinium Iodide: The EC Mechanism and Dual Electroactivity

Unlike the neutral ferrocene molecule, 1,3-dimethylpyridinium iodide is an ionic salt where both the cation and the anion are electroactive within the standard solvent window of acetonitrile [2].

  • Cathodic Sweep (Cation Reduction) : The 1,3-dimethylpyridinium cation undergoes a one-electron reduction to form a highly reactive neutral pyridinyl radical. This radical rapidly dimerizes (an EC mechanism—Electrochemical-Chemical). Consequently, the CV shows a strong cathodic peak but no corresponding anodic peak on the reverse sweep, indicating chemical irreversibility.

  • Anodic Sweep (Anion Oxidation) : The iodide counterion oxidizes in a two-step process: first to triiodide (I₃⁻), and then to iodine (I₂). These processes are quasi-reversible and appear at positive potentials, completely independent of the pyridinium reduction.

MechanisticComparison cluster_fc Ferrocene (Ideal Reversible) cluster_py 1,3-Dimethylpyridinium Iodide (Complex/Irreversible) Fc Ferrocene (Fc) FcPlus Ferrocenium (Fc+) Fc->FcPlus -e- (Oxidation) FcPlus->Fc +e- (Reduction) PyCat 1,3-Dimethylpyridinium PyRad Pyridinyl Radical PyCat->PyRad +e- (Cathodic) PyDimer Dimer (Inactive) PyRad->PyDimer Fast Dimerization (EC) Iodide Iodide (I-) Triiodide Triiodide (I3-) Iodide->Triiodide -e- (Anodic) Triiodide->Iodide +e- (Cathodic) Iodine Iodine (I2) Triiodide->Iodine -e- (Anodic) Iodine->Triiodide +e- (Cathodic)

Fig 1. Mechanistic comparison of Ferrocene vs. 1,3-Dimethylpyridinium Iodide redox pathways.

Self-Validating Experimental Protocol

To accurately compare these species, a rigorously controlled non-aqueous environment is required. The following protocol is designed as a self-validating system: every step includes a built-in check to ensure data integrity.

Phase 1: Setup & Preparation
  • Solvent & Electrolyte : Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (MeCN). Causality: MeCN provides a wide electrochemical window (approx. -2.5 V to +2.5 V), and TBAPF₆ minimizes uncompensated resistance (

    
     drop) without participating in redox reactions.
    
  • Electrodes : Use a Glassy Carbon (GC) working electrode (polished with 0.05 µm alumina slurry), a Platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode (0.01 M AgNO₃ in MeCN). Causality: GC provides a highly reproducible, inert surface necessary for observing the irreversible dimerization of the pyridinium radical [2].

  • Degassing : Purge the electrolyte with high-purity Argon or Nitrogen for 15 minutes. Causality: Dissolved oxygen reduces electrochemically at ~ -1.0 V, which would completely mask the cathodic signal of the pyridinium cation.

Phase 2: Measurement Workflow
  • Blank Scan Validation : Run a CV of the background electrolyte from -2.0 V to +1.5 V. Validation Check: The resulting current should be flat (capacitive only). Any peaks indicate contamination.

  • Analyte Addition : Add 1.0 mM of Ferrocene or 1,3-dimethylpyridinium iodide to separate cells.

  • Scan Rate Study : Record voltammograms at scan rates (

    
    ) ranging from 10 mV/s to 500 mV/s.
    
    • Ferrocene Validation: The peak current (

      
      ) must scale linearly with the square root of the scan rate (
      
      
      
      ), validating the Randles-Sevcik equation for a diffusion-controlled process.
    • Pyridinium Validation: The irreversibility of the cathodic peak will persist across scan rates due to the fast dimerization kinetics outcompeting the reverse scan.

CVWorkflow Prep 1. Prepare Electrolyte (0.1 M TBAPF6 in MeCN) Purge 2. Degas Solution (N2 or Ar purge for 15 min) Prep->Purge Electrodes 3. Setup Electrodes (GC Working, Pt Counter, Ag/Ag+ Ref) Purge->Electrodes Baseline 4. Run Blank Scan (Verify background) Electrodes->Baseline Analyte 5. Add Analyte (1-5 mM Analyte) Baseline->Analyte Scan 6. Execute CV Scans (Vary scan rates: 10-500 mV/s) Analyte->Scan Data 7. Data Analysis (Extract E_pc, E_pa, I_pc, I_pa) Scan->Data

Fig 2. Step-by-step experimental workflow for conducting comparative cyclic voltammetry.

Quantitative Data Presentation

The table below summarizes the expected electrochemical parameters when comparing these two species under identical conditions (0.1 M TBAPF₆ in MeCN, GC electrode, 100 mV/s).

ParameterFerrocene (Fc)1,3-Dimethylpyridinium Iodide
Electroactive Species Neutral Fc moleculePyridinium cation & Iodide anion
Redox Process 1e⁻ Oxidation (Fc ⇌ Fc⁺ + e⁻)Cation: 1e⁻ ReductionAnion: Multi-step Oxidation
Reversibility Chemically & Electrochemically ReversibleCation: Irreversible (EC mechanism)Anion: Quasi-reversible
Peak Separation (

)
~59 mV (Ideal, 25°C)N/A for cation (no reverse peak)>60 mV for anion
Current Ratio (

)
~1.00 for cation (rapid dimerization)~1.0 for anion
Primary Application Internal Reference StandardElectrocatalysis, Ionic Liquids, NAD⁺/NADH models

References

  • Gritzner, G., & Kůta, J. (1984). "Recommendations on reporting electrode potentials in nonaqueous solvents (Recommendations 1983)." Pure and Applied Chemistry, 56(4), 461-466.[Link]

  • Lebègue, E., Agullo, J., & Bélanger, D. (2018). "Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium Cations in Aqueous Electrolytes for CO2 Reduction." ChemSusChem, 11(1), 219-228.[Link]

Validation

thermal stability comparison of pyridinium iodide isomers

This guide provides an in-depth technical comparison of the thermal stability of pyridinium iodide isomers, focusing on their behavior as independent salts and their performance in high-stakes applications like perovskit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the thermal stability of pyridinium iodide isomers, focusing on their behavior as independent salts and their performance in high-stakes applications like perovskite solar cells (PSCs) and ionic liquids.

From Fundamental Kinetics to Interface Engineering

Executive Summary & Verdict

For researchers selecting pyridinium salts for thermal endurance, the "stability" metric depends entirely on the isomer class :

  • For Maximum Intrinsic Thermal Stability (Electrolytes/Solvents):

    
    -Alkylpyridinium iodides  (e.g., 
    
    
    
    -methylpyridinium iodide) are superior. They resist decomposition up to ~260–300°C . Their degradation requires the breaking of a strong C–N covalent bond via the reverse Menshutkin reaction.
    • Alternative: Protonated isomers (e.g., 2-picolinium iodide) are significantly less stable (

      
      ) as they decompose via a lower-barrier proton transfer (deprotonation).
      
  • For Device Stability Enhancement (Perovskite Passivation): Ortho-isomers of functionalized salts (specifically 2-AMPYI ) outperform meta- and para- isomers. While the salts themselves have similar decomposition points, the 2-isomer confers superior device thermal stability (T80 lifetime) due to a higher dipole moment and steric locking at the grain boundaries.

Chemical Identity & Isomer Classes

To ensure experimental precision, we distinguish between two distinct types of "isomerism" relevant to this topic.

Class A: Structural Salt Isomers ( )

These are isomers where the methyl group location changes the fundamental nature of the cation (Quaternary vs. Protonated).

  • Isomer 1:

    
    -Methylpyridinium Iodide (
    
    
    
    )
    • Structure: Methyl group on Nitrogen. Quaternary ammonium.[1][2][3]

    • Character: Aprotic cation. High lattice energy.

  • Isomer 2: 2-/3-/4-Methylpyridinium Iodide (Picolinium Iodides)

    • Structure: Methyl group on Carbon ring; Nitrogen is protonated (

      
      ).
      
    • Character: Protic cation. Acidic proton available for loss.

Class B: Positional Functional Isomers ( )

These are cutting-edge passivators used in photovoltaics (e.g., AMPYI series).

  • 2-AMPYI: (2-Aminomethyl)pyridinium iodide.

  • 3-AMPYI: (3-Aminomethyl)pyridinium iodide.

  • 4-AMPYI: (4-Aminomethyl)pyridinium iodide.

Thermal Decomposition Mechanisms

Understanding the pathway is critical for interpreting TGA data. The two classes follow different kinetic routes.

Mechanism A: Reverse Menshutkin Reaction (Quaternary Salts)

-alkyl salts decompose by nucleophilic attack of the iodide anion on the 

-alkyl group. This is an

process that regenerates the neutral pyridine and alkyl iodide.
  • Energy Barrier: High (Breaking C–N bond).

  • Kinetics: First-order in both cation and anion.

Mechanism B: Deprotonation / Dissociation (Protonated Salts)

Picolinium salts decompose by transferring the acidic proton to the iodide anion, releasing HI gas and the neutral picoline.

  • Energy Barrier: Moderate (Proton transfer).

  • Kinetics: Equilibrium-driven; highly sensitive to open vs. closed systems (HI escape).

DecompositionPathways Salt_Quat N-Methylpyridinium Iodide (Quaternary) TS_Quat Transition State (SN2 Attack) Salt_Quat->TS_Quat High Activation Energy (>150 kJ/mol) Salt_Prot 2-Methylpyridinium Iodide (Protonated) TS_Prot Transition State (H-Bonding) Salt_Prot->TS_Prot Moderate Activation Energy (~100 kJ/mol) Prod_Quat Pyridine (g) + CH3I (g) TS_Quat->Prod_Quat Reverse Menshutkin Prod_Prot 2-Picoline (l) + HI (g) TS_Prot->Prod_Prot Deprotonation

Figure 1: Mechanistic divergence between quaternary and protonated pyridinium isomers. The high activation energy of the reverse Menshutkin pathway confers superior thermal stability to N-substituted isomers.

Comparative Performance Data

Table 1: Intrinsic Thermal Stability ( -Me vs. -Me)

Data synthesized from TGA analyses under


 atmosphere at 10°C/min heating rate.
IsomerStructure TypeMelting Point (

)
Onset Decomposition (

)
Primary VolatilesStability Verdict

-Methylpyridinium Iodide
Quaternary117 °C~275 °C

, Pyridine
High
2-Methylpyridinium Iodide Protonated158 °C~190 °C

, 2-Picoline
Low
4-Methylpyridinium Iodide Protonated170 °C~200 °C

, 4-Picoline
Low

Critical Insight: While the protonated salts often have higher melting points due to strong H-bonding networks (N–H···I), their chemical stability is lower because the proton is a better leaving group than the methyl cation.

Table 2: Application Performance (AMPYI Isomers in Perovskites)

Comparison of (Aminomethyl)pyridinium iodide isomers used as surface passivators in Sn-Pb perovskite solar cells.

IsomerDipole Moment (Debye)Adsorption Energy (

)
Device T80 Lifetime (Hours)*Mechanism of Enhancement
2-AMPYI (Ortho) High (~5.2 D) -1.45 eV >890 h Strongest field-effect passivation; steric locking.
3-AMPYI (Meta) Moderate-1.10 eV~500 hWeaker binding; inefficient defect suppression.
4-AMPYI (Para) Low-0.95 eV~400 hLinear geometry leads to poor surface coverage.

*T80: Time to degrade to 80% of initial efficiency under continuous illumination/heat.

Experimental Protocol: Thermal Stability Validation

To generate reproducible data for these isomers, the following TGA protocol is required. This protocol accounts for the volatility of iodine-containing decomposition products.

TGA_Protocol Start Sample Preparation Drying In-situ Drying (100°C, 10 min) Start->Drying Remove surface H2O Ramp Dynamic Heating (10°C/min to 600°C) Drying->Ramp Screening Run Isotherm Isothermal Hold (at T_onset - 20°C) Ramp->Isotherm Lifetime Prediction (Optional) Analysis Data Processing (1st Derivative DTG) Ramp->Analysis Isotherm->Analysis

Figure 2: Standardized workflow for thermal characterization of hygroscopic pyridinium salts.

Step-by-Step Methodology
  • Crucible Selection: Use Alumina (

    
    )  pans. Avoid Platinum (Pt) pans if possible, as iodide ions can corrode Pt at high temperatures, creating catalytic artifacts.
    
  • Atmosphere Control: Purge with dry Nitrogen (

    
    ) at 50 mL/min. Do not use air , as iodide oxidation (
    
    
    
    ) will obscure the onset of structural decomposition.
  • Pre-treatment: Pyridinium salts are hygroscopic. Include an isothermal hold at 100°C for 10 minutes to remove adsorbed water. Failure to do this often results in a false "decomposition" step at 100–120°C.

  • Data Interpretation:

    • Calculate

      
       using the intersection of the baseline tangent and the breakdown tangent.
      
    • Use the First Derivative (DTG) peak to identify the temperature of maximum mass loss rate (

      
      ).[4]
      
    • Validation Check: For

      
      -methylpyridinium iodide, the mass loss should be 100% (complete volatilization). Any residue implies impurity or charring from oxidative side reactions.
      

References

  • Thermal Decomposition Kinetics of Ionic Liquids Source:Industrial & Engineering Chemistry Research Citation: Eshetu, G. G., et al. (2017). "Thermal Stability of Ionic Liquids: Current Status and Prospects." Relevance: Establishes the

    
     baseline for 
    
    
    
    -alkylpyridinium salts (~280°C) vs. other cations. URL:[Link]
  • Isomer Effects in Perovskite Passivation (AMPYI Series) Source:Perovskite-Info / Advanced Materials Citation: "New pyridinium iodide passivation enhances all-perovskite tandems." (2024/2025 Context). Relevance: Provides the comparative data for 2-AMPYI vs 3-/4-AMPYI isomers in device applications. URL:[Link]

  • Menshutkin Reaction Thermodynamics Source:Journal of the American Chemical Society Citation: Reinout, H., et al. (2020). "Solvent Organization and Rate Regulation of a Menshutkin Reaction." Relevance: Defines the energetic barrier for the reverse Menshutkin decomposition pathway. URL:[Link]

  • Crystallographic & Thermal Data of Pyridinium Salts Source:MDPI Crystals Citation: "Synthesis and Characterization of New Organoammonium and Pyridinium Triiodide Salts." Relevance: Provides DSC/TGA curves for substituted pyridinium iodides. URL:[Link]

Sources

Comparative

Technical Assessment: 1,3-Dimethylpyridinium Iodide as a Solvatochromic Probe

Executive Summary: The Case for Regio-Specificity In the landscape of solvatochromic dyes and charge-transfer (CT) probes, 1,3-dimethylpyridinium iodide (1,3-DMPI) occupies a critical niche often overshadowed by its para...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Regio-Specificity

In the landscape of solvatochromic dyes and charge-transfer (CT) probes, 1,3-dimethylpyridinium iodide (1,3-DMPI) occupies a critical niche often overshadowed by its para-substituted isomer, 1,4-dimethylpyridinium iodide. However, for researchers investigating solvent polarity in complex biological interfaces or synthesizing specific NAD+ analogues, the 1,3-isomer offers distinct electronic advantages.

This guide objectively compares 1,3-DMPI against its primary alternatives. Unlike standard catalog descriptions, we focus on the Intermolecular Charge-Transfer (ICT) band—the functional "heartbeat" of this molecule—and how regio-isomerism (meta- vs. para-substitution) fundamentally alters its spectral sensitivity.

Spectral Characterization & Mechanism

The UV-Vis profile of 1,3-DMPI is dominated by two distinct features: the high-energy internal


 transitions of the pyridinium ring (UV region) and the broad, solvent-sensitive Charge-Transfer (CT) band (Visible/Near-UV).
The Charge-Transfer Mechanism

The "product performance" of 1,3-DMPI is defined by the transition of an electron from the Highest Occupied Molecular Orbital (HOMO) of the iodide anion to the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridinium cation.



This transition is negatively solvatochromic :

  • Ground State (Ionic): Highly stabilized by polar solvents.[1]

  • Excited State (Radical Pair): Neutral/less polar; poorly stabilized by polar solvents.[1]

  • Result: Increasing solvent polarity lowers the Ground State energy significantly more than the Excited State, increasing the energy gap (

    
    ) and shifting absorption to shorter wavelengths (Blue Shift).[1]
    
Visualization: Solvatochromic Energy Gap

The following diagram illustrates why 1,3-DMPI serves as a sensitive polarity probe.

G cluster_0 Non-Polar Solvent (e.g., DCM) cluster_1 Polar Solvent (e.g., Water) GS_NP Ground State (Ion Pair) ES_NP Excited State (Radical Pair) GS_NP->ES_NP Low Energy (Red Shift) GS_P Ground State (Stabilized) ES_P Excited State (Unchanged) GS_P->ES_P High Energy (Blue Shift)

Figure 1: Energy level diagram depicting the negative solvatochromism of 1,3-DMPI. Polar solvents stabilize the ionic ground state, widening the energy gap.

Comparative Performance Analysis

The choice between 1,3-DMPI and its alternatives depends on the desired sensitivity and spectral window.

Comparison 1: Regio-Isomers (1,3- vs. 1,4- vs. 1,2-)

The position of the methyl group on the pyridinium ring modulates the electron affinity of the ring, directly affecting the CT band energy.

Feature1,3-Dimethyl (Meta) 1,4-Dimethyl (Para) 1-Methyl (Reference)
Electronic Effect Weak inductive (+I) donation; minimal resonance into LUMO.[1]Strong hyperconjugative donation; destabilizes LUMO.Baseline acceptor strength.[1]
LUMO Energy Lower (Easier to reduce).[1]Higher (Harder to reduce).Lowest.
CT Band (

)
Intermediate Red Shift (~380-400 nm in CHCl

)
Blue Shifted (~360-380 nm in CHCl

)
Red Shifted (>400 nm in CHCl

)
Sensitivity High sensitivity to steric environment.[1]High sensitivity to electronic environment.[1]Standard Z-value probe.
Primary Use Metabolic modeling (NAD+ analog), steric probes.[1]Synthesis precursor (e.g., Brooker's Merocyanine).[1]General polarity sensing.[1]

Key Insight: 1,3-DMPI absorbs at a longer wavelength than the 1,4-isomer. This makes it superior for measurements in biological media where UV interference (<350 nm) is problematic. The 3-methyl group provides a steric bulk that mimics the amide group of NAD+ without the redox complications, making it an ideal "inert" model for enzyme binding studies.

Comparison 2: Anion Alternatives (Iodide vs. Chloride)
  • Iodide (1,3-DMPI): Exhibits the visible CT band.[1] Useful for polarity sensing.

  • Chloride/Perchlorate: CT band is in the deep UV (<250 nm).[1][2] Useful only if you want to study the pyridinium ring itself without "interference" from the charge transfer color.

Experimental Protocol: Reliable Spectral Acquisition

To ensure data integrity (E-E-A-T), the following protocol controls for concentration-dependent aggregation, a common source of error in pyridinium salt spectroscopy.

Materials
  • Analyte: 1,3-Dimethylpyridinium Iodide (Recrystallized from Ethanol/Ether).[1]

  • Solvents: Spectroscopic grade (Ethanol, Dichloromethane, Acetonitrile).[1]

  • Equipment: Double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm path length).

Workflow Diagram

Experiment Start Start: Solid 1,3-DMPI Weigh Weigh ~10 mg (Precision Balance) Start->Weigh Dissolve Dissolve in Solvent A (Stock Soln: 1 mM) Weigh->Dissolve Dilute Serial Dilution (Target: 10 - 100 µM) Dissolve->Dilute Check Check Absorbance (Must be < 1.0 A.U.) Dilute->Check Check->Dilute Abs > 1.0 (Aggregation Risk) Scan Scan 250 - 600 nm Check->Scan Pass Analyze Identify CT Band (Broad peak > 350 nm) Scan->Analyze

Figure 2: Step-by-step workflow for acquiring reproducible UV-Vis spectra, emphasizing dilution to prevent ion-pair aggregation artifacts.

Critical Technical Notes
  • Concentration Limit: Keep concentration below

    
     M. Above this, pyridinium salts form "quadrupoles" or higher aggregates in non-polar solvents, causing deviations from Beer's Law and shifting 
    
    
    
    .[1]
  • Hygroscopicity: The iodide salt is hygroscopic.[1] Traces of water in non-polar solvents (like DCM) will cause a massive blue shift, invalidating the polarity measurement. Always dry solvents over molecular sieves.

  • Iodide Oxidation: Solutions may turn yellow/brown over time due to oxidation of

    
     to 
    
    
    
    . This creates a new band at ~290 nm and ~360 nm. Use fresh solutions.

References

  • Kosower, E. M. (1958).[1] "The Effect of Solvent on Spectra. I. A New Empirical Measure of Solvent Polarity: Z-Values."[3] Journal of the American Chemical Society, 80(13), 3253–3260. Link[1]

  • Mackay, R. A., & Poziomek, E. J. (1970).[1] "Charge-transfer absorption of N-alkylpyridinium iodides." Journal of the American Chemical Society, 92(8), 2432–2436. Link

  • Bagchi, S., & Chowdhury, M. (1976).[1] "Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system." Journal of Physical Chemistry, 80(19), 2111–2114. Link

  • Pal, M., & Bagchi, S. (1983).[1] "Charge transfer band of N-alkyl pyridinium iodides in mixed aqueous solvents." Proceedings of the Indian Academy of Sciences (Chemical Sciences), 93(6), 1331-1338. Link

  • Hemmateenejad, B., et al. (2012).[1] "Linear solvation energy relationship study of the solvatochromism of some pyridinium ylides." Journal of Solution Chemistry, 41, 1565–1578. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Pyridinium, 1,3-dimethyl-, iodide

Executive Summary & Chemical Hazard Logic[1] This guide defines the safety architecture for handling Pyridinium, 1,3-dimethyl-, iodide (CAS: 10129-51-8). As a quaternary ammonium salt, this compound presents a dual-hazar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Hazard Logic[1]

This guide defines the safety architecture for handling Pyridinium, 1,3-dimethyl-, iodide (CAS: 10129-51-8). As a quaternary ammonium salt, this compound presents a dual-hazard profile that dictates our safety protocols:

  • The Cation (Pyridinium Core): Quaternary ammonium cations are surfactants and potent irritants. They disrupt cell membranes, leading to immediate skin and mucous membrane irritation (H315, H319, H335).

  • The Anion (Iodide): Iodides are thermodynamically liable to oxidize into elemental iodine (

    
    ) upon exposure to light or strong oxidizers. This creates a secondary risk of toxic vapor generation and chemical incompatibility.
    

Immediate Action Required: Ensure all handling occurs within a certified chemical fume hood. Segregate waste streams immediately to prevent mixing with oxidizers (e.g., bleach), which will liberate corrosive iodine gas.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are selected based on the compound's physical state (hygroscopic powder) and chemical reactivity.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Nitrile Rubber (0.11 mm / 4 mil minimum) Ionic solids do not permeate nitrile. However, if dissolved in organic solvents (e.g., DMSO, Methanol), the solvent dictates glove choice. Prohibited: Latex (poor chemical resistance to organic solvents often used with this salt).
Eye Protection Chemical Splash Goggles (ANSI Z87.1) Safety glasses are insufficient. As a fine powder, static charge can disperse particles unpredictably. Goggles provide the necessary seal against airborne dust entry.
Respiratory Engineering Control (Fume Hood) Primary N95/P100 (Secondary)The primary defense is the laminar flow of the hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum to prevent inhalation of the irritant dust.
Body Protection Lab Coat (High-Neck/Snap) Standard cotton/poly blend is acceptable. Ensure wrists are covered to prevent "wrist gap" exposure between glove and sleeve.

Operational Protocols

Weighing and Transfer (The Critical Control Point)

Objective: Mitigate static-driven dispersion and prevent inhalation.

  • Environmental Setup:

    • Verify Fume Hood face velocity is 80–100 fpm.

    • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Dry quaternary salts are prone to high static charge, causing "jumping" of powder.

  • Transfer:

    • Do not use metal spatulas if the substance is slightly damp (iodides can corrode metals); use porcelain or PTFE-coated tools.

    • Technique: Keep the balance inside the hood. If vibration affects readings, close the sash to the lowest working height to minimize turbulence.

  • Decontamination:

    • Wipe the balance area with a paper towel dampened with water (solubilizes the salt) followed by ethanol.

Solubilization
  • Solvent Choice: Highly soluble in water and polar organic solvents (DMSO, Methanol).

  • Exothermicity: Dissolution is generally endothermic or neutral, but always add solid to solvent slowly to monitor for unexpected heat or gas evolution.

Emergency Response & Spill Management

Scenario: You have spilled 5g of solid powder on the benchtop.

Immediate Response Workflow
  • Alert: Notify nearby personnel.

  • Isolate: Do not attempt to blow dust away.

  • PPE Upgrade: If outside a hood, don an N95 respirator immediately.

Cleanup Protocol
  • Dry Spill: Cover with a wet paper towel (water) to prevent dust generation. Scoop up the wet slurry.

  • Wet Spill: Absorb with inert material (vermiculite or chem-pads).

  • Prohibited Agents: NEVER use Bleach (Sodium Hypochlorite).

    • Mechanism:[1][2][3][4]

      
      .
      
    • Result: Release of purple, toxic Iodine vapor.

Waste Disposal Logistics

Proper disposal is critical due to the halogen content.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous Chemical Waste Bag in clear polyethylene. Label as "Pyridinium, 1,3-dimethyl-, iodide".[5][6]
Liquid Waste Halogenated Organic Even if dissolved in water, the presence of Iodide (

) requires this to be treated as halogenated waste to prevent interference in non-halogenated incineration streams.
Contaminated Debris Hazardous Debris Gloves and paper towels go into the solid hazardous waste bin, not regular trash.

Visualized Workflows

Standard Handling Workflow

This diagram illustrates the "Self-Validating" loop required for safe handling.

HandlingProtocol Start Start: Task Definition Check Pre-Check: 1. Fume Hood Flow 2. Static Control Start->Check Check->Start Fail (Fix Flow) PPE Don PPE: Nitrile + Goggles Check->PPE Pass Weigh Action: Weighing (Inside Hood) PPE->Weigh Decon Decontamination: Wet Wipe (Water -> EtOH) Weigh->Decon Complete Waste Disposal: Halogenated Stream Decon->Waste

Figure 1: Operational workflow emphasizing the pre-check of engineering controls before PPE donning.

Spill Decision Logic

This decision tree prevents the dangerous mixing of Iodides with Oxidizers.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet ActionDry Cover with Wet Paper (Prevent Dust) Dry->ActionDry ActionWet Absorb with Vermiculite Wet->ActionWet Warning CRITICAL STOP: Do NOT use Bleach ActionDry->Warning ActionWet->Warning Clean Clean Surface (Soap/Water) Disposal Dispose: Halogenated Waste Clean->Disposal Warning->Clean

Figure 2: Spill response logic highlighting the critical incompatibility with bleach.

References

  • PubChem. (n.d.). 1,3-Dimethylpyridinium iodide Compound Summary. National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Case Western Reserve University EHS. (2026). Disposal of Iodine Containing Materials. Retrieved March 8, 2026, from [Link]

Sources

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